molecular formula C9H14N2O B1305446 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 899709-49-0

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1305446
CAS No.: 899709-49-0
M. Wt: 166.22 g/mol
InChI Key: LLKWRJLYBFSPEL-UHFFFAOYSA-N
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Description

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde ( 899709-49-0) is a high-purity organic compound supplied with a typical purity of 99% . It belongs to the class of pyrazole-4-carbaldehydes, which are recognized as valuable scaffolds and key intermediates in synthetic organic chemistry. The molecular structure features an aldehyde functional group attached to a pyrazole ring that is substituted with a methyl group and a butyl chain, making it a versatile building block for researchers. Its primary research value lies in its application as a precursor for the synthesis of more complex heterocyclic systems. The reactive aldehyde group can undergo various condensation reactions, such as the formation of Schiff bases, or serve as a starting point for the generation of diverse chemical libraries in drug discovery efforts. Furthermore, this and analogous pyrazole carbaldehyde compounds are frequently utilized in the development of pharmaceutical intermediates and agrochemicals . As a central intermediate, it can be further functionalized; for example, it can be converted into sulfonyl chloride derivatives for use in amidation chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-butyl-3-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-4-5-11-6-9(7-12)8(2)10-11/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKWRJLYBFSPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry. We delve into its core physicochemical and spectroscopic properties, provide a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, explore its chemical reactivity, and discuss its applications as a versatile building block in drug discovery and agrochemical development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this valuable intermediate.

Introduction to a Privileged Scaffold

The Pyrazole Core in Modern Chemistry

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "biologically privileged" scaffold in medicinal chemistry due to its ability to form a wide range of non-covalent interactions with biological targets, leading to a broad spectrum of pharmaceutical activities.[1][2] Pyrazole derivatives are integral components of numerous marketed drugs and compounds under investigation for anti-inflammatory, antimicrobial, anti-cancer, and analgesic properties.[1][3][4]

This compound: A Versatile Intermediate

This compound (C₉H₁₄N₂O) is a substituted pyrazole that serves as a crucial building block in organic synthesis.[5] Its structure combines the stable pyrazole core with a reactive carbaldehyde (formyl) group at the 4-position. This aldehyde functionality is the key to its utility, providing a chemical handle for a multitude of subsequent transformations, including condensation, oxidation, reduction, and nucleophilic addition reactions.[4][5] The N1-butyl and C3-methyl substitutions provide unique solubility and steric properties, making it a distinct and valuable precursor for creating diverse molecular libraries aimed at discovering new bioactive agents.[5]

Physicochemical and Spectroscopic Properties

A thorough characterization is fundamental to confirming the identity and purity of a synthesized compound. The following properties are defining characteristics of this compound.

Core Molecular Attributes

The primary physical and chemical identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 899709-49-0[5]
Molecular Formula C₉H₁₄N₂O[5][6]
Molecular Weight 166.22 g/mol [5]
Appearance White to pale yellow solid[5]
Melting Point 90-95 °C (estimated based on derivatives)[5]
Spectroscopic Profile

Based on its structure and analysis of similar pyrazole derivatives, the following proton (¹H) and carbon (¹³C) NMR spectral features are predicted in a deuterated chloroform (CDCl₃) solvent.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A sharp singlet is expected around δ 9.8-10.0 ppm.

    • Pyrazole Ring Proton (C5-H): A singlet appearing in the aromatic region, typically δ 7.8-8.2 ppm.

    • N-Butyl Group (-CH₂CH₂CH₂CH₃): A triplet for the N-CH₂ protons around δ 4.1-4.3 ppm, with subsequent multiplets for the internal methylene groups and a terminal triplet for the methyl group.

    • C-Methyl Group (-CH₃): A distinct singlet around δ 2.3-2.5 ppm.[3]

  • ¹³C NMR:

    • Aldehyde Carbonyl (C=O): A signal in the downfield region, approximately δ 185-190 ppm.

    • Pyrazole Ring Carbons: Three distinct signals expected in the δ 110-150 ppm range.

    • N-Butyl Carbons: Four signals corresponding to the aliphatic carbons of the butyl chain.

    • C-Methyl Carbon: A signal in the upfield region, typically around δ 12-15 ppm.

IR analysis is crucial for identifying key functional groups. The expected characteristic absorption bands include:

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1685 cm⁻¹.[7]

  • C-H Stretch (Aldehyde): Two weak to medium bands characteristic of the aldehyde C-H bond, typically near 2820 cm⁻¹ and 2720 cm⁻¹.

  • Aliphatic C-H Stretch (Butyl, Methyl): Multiple bands in the 2870-2960 cm⁻¹ region.[7]

  • C=N/C=C Stretch (Pyrazole Ring): Absorption bands in the 1500-1600 cm⁻¹ range.[7]

Mass spectrometric analysis provides confirmation of molecular weight and offers insight into the compound's stability and fragmentation pathways.

  • Molecular Ion Peak (M⁺): Expected at a mass-to-charge ratio (m/z) of 166, corresponding to the molecular formula C₉H₁₄N₂O.[5]

  • Primary Fragmentation: A characteristic and significant fragmentation involves the loss of the formyl radical (•CHO, 29 Da), resulting in a prominent fragment ion at m/z 137.[5]

Synthesis and Purification

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most efficient and widely adopted method for the formylation of electron-rich heterocyclic rings, including pyrazoles.[1][8][9] This reaction utilizes a Vilsmeier reagent, which is generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[10] The resulting electrophilic chloroiminium ion attacks the electron-rich C4 position of the pyrazole ring, and subsequent hydrolysis yields the desired carbaldehyde. This method is chosen for its reliability, good yields, and applicability to a wide range of pyrazole substrates.[3][11]

Detailed Experimental Protocol for Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 1-Butyl-3-methyl-1H-pyrazole (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (2-3 equivalents)

  • N,N-Dimethylformamide (DMF) (used as solvent and reagent)

  • Dichloromethane (DCM) or other suitable dry solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add dry DMF. Cool the flask to 0 °C using an ice bath. Add POCl₃ dropwise with vigorous stirring. Causality: This addition is highly exothermic; slow, dropwise addition at low temperature is critical to control the reaction and safely form the Vilsmeier reagent.

  • Reagent Maturation: Once the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white, viscous mixture or solid indicates the successful generation of the reagent.

  • Substrate Addition: Dissolve 1-Butyl-3-methyl-1H-pyrazole in a minimal amount of dry DMF or DCM and add it dropwise to the Vilsmeier reagent mixture.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[7]

  • Quenching and Workup: Cool the reaction mixture back to room temperature and then carefully pour it over crushed ice. Causality: This step hydrolyzes the reaction intermediate to form the aldehyde and neutralizes excess reagent.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous solution is neutral or slightly basic (pH 7-8). This step neutralizes the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is typically purified using flash column chromatography on silica gel. A solvent gradient system, such as hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity), is effective for isolating the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Core Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Electrophilic Attack Vilsmeier->ReactionMix Precursor 1-Butyl-3-methyl- 1H-pyrazole Precursor->ReactionMix Intermediate Iminium Intermediate ReactionMix->Intermediate 60-70 °C Hydrolysis Hydrolysis (Ice Water) Intermediate->Hydrolysis Extraction Extraction (EtOAc/DCM) Hydrolysis->Extraction Neutralize Purification Column Chromatography Extraction->Purification Dry & Concentrate Product Pure Product Purification->Product

Caption: Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Derivatization

The synthetic value of this compound stems from the reactivity of its aldehyde group, which serves as an electrophilic site for a wide array of chemical transformations.

Reactivity of the Aldehyde Functional Group

The aldehyde is susceptible to nucleophilic attack and can participate in various condensation reactions, making it an ideal starting point for molecular elaboration.

  • Nucleophilic Addition: Reacts with nucleophiles like amines to form imines or with alcohols to yield hemiacetals.[5]

  • Condensation Reactions: Undergoes condensation with compounds containing active methylene groups (e.g., malononitrile, cyanoacetates) in reactions like the Knoevenagel condensation.[12] It also reacts with hydrazines or hydroxylamine to produce hydrazones and oximes, respectively.[5]

  • Oxidation: Can be readily oxidized to the corresponding 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid using standard oxidizing agents.

  • Reduction: Can be reduced to 1-butyl-3-methyl-1H-pyrazol-4-yl)methanol using reducing agents such as sodium borohydride (NaBH₄).

Reactivity and Derivatization Pathways

Reactivity_Diagram cluster_products Key Derivatives Start 1-Butyl-3-methyl-1H-pyrazole- 4-carbaldehyde CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid [Oxidation] e.g., KMnO₄, PCC Alcohol Primary Alcohol Start->Alcohol [Reduction] e.g., NaBH₄ Imine Imine / Schiff Base Start->Imine R-NH₂ (Nucleophilic Addition) Knoevenagel Knoevenagel Adduct (C=C bond formation) Start->Knoevenagel Active Methylene Cmpd. (Condensation)

Caption: Key reaction pathways from the title compound.

Applications in Research and Development

The diverse reactivity of this compound makes it a high-value intermediate in several scientific domains.

Scaffold in Drug Discovery

The primary application is in medicinal chemistry as a precursor for novel therapeutic agents. The pyrazole core is a known pharmacophore, and modifications initiated at the aldehyde functional group can be used to synthesize libraries of compounds for screening against various biological targets.[5] Its derivatives are explored for potential use as:

  • Anti-inflammatory and analgesic agents[1]

  • Antimicrobial and anti-parasitic drugs[3]

  • Anti-cancer therapeutics[4][5]

Utility in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is used to develop new agrochemicals. The pyrazole scaffold is present in many commercial pesticides and herbicides, and derivatives of this carbaldehyde can be synthesized and tested to enhance crop protection and yield.[4]

Intermediate for Advanced Organic Synthesis

Beyond direct bioactive applications, it serves as a versatile building block for constructing more complex heterocyclic systems and organic molecules.[5] The aldehyde allows for its integration into larger molecular frameworks through multi-component reactions or cross-coupling strategies, enabling the efficient synthesis of novel materials and fine chemicals.[2]

Conclusion

This compound is a strategically important heterocyclic compound whose value is defined by the synthetic versatility of its aldehyde functional group. Supported by a robust and scalable synthesis via the Vilsmeier-Haack reaction, it provides a reliable entry point for the development of a vast array of derivatives. Its established role as a precursor to bioactive molecules in the pharmaceutical and agrochemical sectors, combined with its utility in broader organic synthesis, ensures its continued relevance and importance to the research and development community.

References

  • This compound - Smolecule. (URL: )
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (URL: )
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - University of Michigan Library. (URL: )
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (URL: [Link])

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis Online. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (URL: [Link])

  • 1-tert-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde - PubChem. (URL: [Link])

  • 3-methyl-1H-pyrazole-4-carbaldehyde - PubChem. (URL: [Link])

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. (URL: [Link])

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. (URL: [Link])

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])

  • Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes - ResearchGate. (URL: [Link])

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ARKIVOC. (URL: [Link])

  • This compound>95% - International Laboratory USA. (URL: [Link])

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, making their unambiguous characterization a critical step in research and development.[1] This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the strategic application and interpretation of modern spectroscopic methods. We will explore the causality behind experimental choices, ensuring a self-validating analytical workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently determine and verify the structure of novel pyrazole-based compounds.

Introduction: The Significance of Pyrazoles and the Imperative of Structural Integrity

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatility allows for interaction with a diverse array of biological targets.[1] The precise substitution pattern on the pyrazole ring is paramount, as even minor positional changes can dramatically alter a compound's pharmacological profile. Therefore, the rigorous and unequivocal determination of a molecule's structure is not merely a procedural step but the very foundation of trustworthy and reproducible scientific research.

The target of this guide, this compound, presents a classic yet informative case for structure elucidation. The presence of an N-alkyl group, a methyl substituent, and a formyl group on the pyrazole ring necessitates a multi-faceted analytical approach to confirm the specific isomeric arrangement. This guide will detail the logical workflow, from synthesis considerations to the synergistic interpretation of spectroscopic data, to arrive at a definitive structural assignment.

Synthetic Strategy: The Vilsmeier-Haack Reaction as a Gateway to Pyrazole-4-carbaldehydes

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring.[2] Understanding the mechanism and regioselectivity of this reaction provides the initial hypothesis for the structure of the product.

The Vilsmeier-Haack reaction typically utilizes a Vilsmeier reagent, which is a chloroiminium salt formed in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring.[2]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Butyl-3-methyl-1H-pyrazole

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[2]

  • Formylation: Dissolve 1-Butyl-3-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours.[4]

  • Work-up: Monitor the reaction progress by thin-layer chromatography (TLC).[2] Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Pyrazole 1-Butyl-3-methyl-1H-pyrazole ReactionMix Reaction Mixture Pyrazole->ReactionMix Add to Vilsmeier Reagent Product This compound ReactionMix->Product Heat (60-70 °C) Quench Quench with Ice Product->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Extract Extract (Organic Solvent) Neutralize->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Spectroscopic Analysis: A Multi-faceted Approach to Structure Confirmation

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable information about its fragmentation pattern, which can help in identifying structural motifs.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Introduce a small, highly diluted sample of the purified compound into the mass spectrometer.

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate a mass spectrum.

Data Interpretation:

For this compound (C₉H₁₄N₂O), the expected molecular ion peak (M⁺) would be at an m/z corresponding to its molecular weight. The "nitrogen rule" is a key principle in the interpretation of mass spectra, stating that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[9]

Table 1: Predicted Mass Spectrometry Data

FragmentPredicted m/zInterpretation
[C₉H₁₄N₂O]⁺166Molecular Ion (M⁺)
[M - CH₃]⁺151Loss of a methyl group
[M - C₄H₉]⁺109Loss of the butyl group
[M - CHO]⁺137Loss of the formyl group

The fragmentation of pyrazole derivatives is highly dependent on the nature and position of the substituents.[10] Common fragmentation pathways for pyrazoles include the expulsion of HCN and N₂. The fragmentation pattern of the butyl chain will also be evident, with characteristic losses of alkyl fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Place a small amount of the purified solid or liquid sample directly on the ATR crystal.

  • Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the substituted pyrazole ring.

Table 2: Predicted Infrared Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Description
C-H (aldehyde)~2850 and ~2750Aldehydic C-H stretch (Fermi doublet)
C=O (aldehyde)~1680-1700Carbonyl stretch (conjugated)
C=N, C=C (pyrazole)~1600-1450Ring stretching vibrations
C-H (alkyl)~2960-2850Aliphatic C-H stretching

The position of the carbonyl (C=O) stretching frequency can be particularly informative. Its conjugation with the pyrazole ring is expected to lower its frequency compared to a non-conjugated aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the connectivity and chemical environment of atoms.[6] For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will provide an unambiguous structural assignment.[12]

Experimental Protocol: NMR Spectroscopy

  • Dissolve a few milligrams of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons.[13]

¹H NMR Data Interpretation:

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are key to the assignment.

Table 3: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted δ (ppm)MultiplicityIntegrationAssignment
-CHO9.8 - 10.0singlet1HAldehyde proton
Pyrazole H-57.8 - 8.0singlet1HPyrazole ring proton
Butyl N-CH₂4.1 - 4.3triplet2HMethylene attached to N
Pyrazole C-CH₃2.4 - 2.6singlet3HMethyl on pyrazole ring
Butyl -CH₂-1.7 - 1.9sextet2HMethylene adjacent to N-CH₂
Butyl -CH₂-1.3 - 1.5sextet2HMethylene adjacent to terminal CH₃
Butyl -CH₃0.9 - 1.0triplet3HTerminal methyl of butyl group

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted δ (ppm)Assignment
-C=O185 - 195Aldehyde carbonyl carbon
Pyrazole C-3145 - 155Carbon bearing the methyl group
Pyrazole C-5135 - 145Carbon adjacent to the N-butyl group
Pyrazole C-4115 - 125Carbon bearing the aldehyde group
Butyl N-CH₂50 - 60Methylene carbon attached to N
Butyl -CH₂-30 - 40Methylene carbon
Butyl -CH₂-19 - 25Methylene carbon
Pyrazole C-CH₃10 - 15Methyl carbon on pyrazole ring
Butyl -CH₃13 - 15Terminal methyl carbon of butyl group

2D NMR for Definitive Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments are crucial for confirming the connectivity of the atoms and thus the specific isomer.[14][15]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[13] For the butyl group, COSY will show correlations between adjacent methylene and methyl protons, confirming the -CH₂-CH₂-CH₂-CH₃ chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[13] This allows for the unambiguous assignment of the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for elucidating the overall carbon skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[13] Key HMBC correlations for this compound would include:

    • Correlation from the aldehyde proton (-CHO) to the pyrazole C-4.

    • Correlation from the pyrazole H-5 proton to C-3, C-4, and the N-CH₂ of the butyl group.

    • Correlation from the pyrazole C-CH₃ protons to C-3 and C-4.

    • Correlation from the N-CH₂ protons of the butyl group to the pyrazole C-5.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) Structure Definitive Structure of 1-Butyl-3-methyl-1H- pyrazole-4-carbaldehyde H1_NMR->Structure Proton Environments C13_NMR ¹³C NMR (Chemical Shift) C13_NMR->Structure Carbon Skeleton COSY COSY (¹H-¹H Correlations) COSY->Structure Proton Connectivity HSQC HSQC (¹J C-H Correlations) HSQC->Structure Direct C-H Attachment HMBC HMBC (²⁻³J C-H Correlations) HMBC->Structure Long-Range Connectivity

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound serves as an exemplary case for the application of a logical and synergistic analytical workflow. By beginning with a rational synthetic strategy, the Vilsmeier-Haack reaction, we establish a strong hypothesis for the molecular structure. This hypothesis is then systematically tested and confirmed through a battery of spectroscopic techniques.

Mass spectrometry provides the molecular formula, while infrared spectroscopy confirms the presence of key functional groups. The cornerstone of the elucidation, however, is the comprehensive application of 1D and 2D NMR spectroscopy. The combination of ¹H, ¹³C, COSY, HSQC, and particularly HMBC, allows for the unambiguous determination of the atomic connectivity, leaving no doubt as to the isomeric identity of the compound. This multi-faceted, self-validating approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities involving this important pyrazole derivative.

References

  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.
  • BenchChem. (n.d.). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Mendeleev Communications, 29(4), 433-435.
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A Technical Guide to the Spectral Analysis of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its pyrazole core is a prevalent scaffold in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The presence of a reactive carbaldehyde function at the 4-position, along with N-1 and C-3 substitution, makes it a versatile intermediate for the synthesis of more complex molecular architectures.[1]

This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is crucial for the unambiguous structural elucidation and purity assessment of the compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related pyrazole derivatives.[4][5]

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic numbering of key atoms, is presented below. A comprehensive spectroscopic analysis provides a detailed electronic and vibrational snapshot of this molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of pyrazole derivatives ensures data quality and reproducibility.[5]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.[6]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[5]

    • ¹³C NMR: A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. A spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds are common.[5]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for this compound are summarized in the table below, based on data from analogous compounds.[1][6]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.0Singlet (s)-
Pyrazole H-57.5 - 8.0Singlet (s)-
N-CH₂ (Butyl)4.1 - 4.3Triplet (t)~7.2
Pyrazole C-CH₃2.4 - 2.6Singlet (s)-
N-CH₂-CH₂ (Butyl)1.7 - 1.9Sextet~7.4
N-(CH₂)₂-CH₂ (Butyl)1.3 - 1.5Sextet~7.5
Terminal -CH₃ (Butyl)0.9 - 1.0Triplet (t)~7.4

Causality of Chemical Shifts:

  • The aldehyde proton resonates at a very downfield position (9.8-10.0 ppm) due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[1]

  • The pyrazole ring proton (H-5) appears as a singlet in the aromatic region, its exact position influenced by the electronic effects of the substituents on the ring.[1]

  • The N-CH₂ protons of the butyl group are deshielded by the adjacent nitrogen atom of the pyrazole ring.

  • The C-CH₃ protons on the pyrazole ring typically appear as a sharp singlet.

  • The remaining protons of the butyl group show characteristic multiplicities and chemical shifts of an aliphatic chain.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The expected chemical shifts are detailed below.[6]

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde C=O185 - 195
Pyrazole C-3145 - 150
Pyrazole C-5135 - 140
Pyrazole C-4110 - 115
N-C H₂ (Butyl)48 - 52
N-CH₂-C H₂ (Butyl)32 - 35
N-(CH₂)₂-C H₂ (Butyl)19 - 22
Pyrazole C-C H₃13 - 16
Terminal -C H₃ (Butyl)13 - 15

Rationale for Assignments:

  • The carbonyl carbon of the aldehyde is the most downfield signal due to its sp² hybridization and direct attachment to an oxygen atom.

  • The pyrazole ring carbons resonate in the aromatic region, with their specific shifts determined by the substitution pattern.

  • The carbons of the butyl group appear in the aliphatic region of the spectrum.

Caption: Workflow for NMR signal assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Analysis
  • Sample Preparation: The spectrum can be recorded using a KBr pellet or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data

The key IR absorption bands for this compound are predicted based on the functional groups present.[6]

Absorption Range (cm⁻¹) Vibration Type Functional Group
3100 - 3150C-H stretchPyrazole ring
2850 - 3000C-H stretchButyl and methyl groups
2720 - 2820C-H stretchAldehyde
1680 - 1700C=O stretchConjugated Aldehyde
1580 - 1620C=N stretchPyrazole ring
1450 - 1550C=C stretchPyrazole ring

Interpretation of Key Bands:

  • The most characteristic band is the strong absorption from the C=O stretch of the aldehyde. Its position in the 1680-1700 cm⁻¹ range is indicative of conjugation with the pyrazole ring, which lowers the frequency compared to a non-conjugated aldehyde.[6]

  • The C-H stretching vibrations of the pyrazole ring appear at higher frequencies (>3000 cm⁻¹) than those of the aliphatic butyl and methyl groups (<3000 cm⁻¹).

  • The aldehyde C-H stretch often appears as a pair of weak to medium bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol: MS Analysis
  • Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mass Spectral Data

The expected mass spectral data for this compound (Molecular Formula: C₉H₁₄N₂O, Molecular Weight: 166.22 g/mol ) is as follows:

m/z Assignment Comments
166[M]⁺Molecular ion peak
137[M - CHO]⁺Loss of the formyl radical
110[M - C₄H₈]⁺Loss of butene via McLafferty rearrangement
81[C₄H₅N₂]⁺Pyrazole ring fragment

Fragmentation Pathway:

The fragmentation of the molecular ion provides valuable structural information.

G M [C₉H₁₄N₂O]⁺ m/z = 166 M_minus_CHO [C₈H₁₃N₂]⁺ m/z = 137 M->M_minus_CHO - CHO M_minus_C4H8 [C₅H₆N₂O]⁺ m/z = 110 M->M_minus_C4H8 - C₄H₈

Caption: Primary fragmentation pathways of this compound.

  • The molecular ion peak ([M]⁺) is expected at m/z 166, confirming the molecular weight of the compound.[1]

  • A prominent peak at m/z 137 corresponds to the loss of the formyl radical (•CHO, 29 Da), which is a characteristic fragmentation pattern for aldehydes.[1][7]

  • Another possible fragmentation is the McLafferty rearrangement, leading to the loss of butene (C₄H₈, 56 Da) and a fragment at m/z 110 .

  • Further fragmentation of the pyrazole ring can lead to various smaller ions.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS techniques provides a robust framework for its structural confirmation and characterization. The aldehyde proton signal in the ¹H NMR spectrum, the carbonyl carbon signal in the ¹³C NMR spectrum, the strong C=O stretching band in the IR spectrum, and the characteristic fragmentation pattern in the mass spectrum are all key identifiers for this molecule. This guide serves as a valuable resource for researchers by detailing the expected spectral data and the underlying principles of their interpretation, thereby facilitating the confident identification and utilization of this important synthetic intermediate.

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Potential biological activity of pyrazole carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Pyrazole Carbaldehyde Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[2][3] The metabolic stability and versatile synthetic accessibility of the pyrazole ring have led to its incorporation into numerous clinically approved drugs, treating a wide array of diseases.[4] A notable example is Celecoxib, a selective COX-2 inhibitor used for its anti-inflammatory effects.[5][6]

This guide focuses specifically on pyrazole carbaldehyde derivatives. The introduction of a carbaldehyde (formyl) group at position 4 of the pyrazole ring provides a crucial synthetic handle. This reactive group serves as a versatile precursor for the synthesis of a vast library of more complex molecules, such as Schiff bases, chalcones, and other heterocyclic hybrids, thereby expanding the potential for diverse biological activities.[7][8] We will explore the synthesis of these foundational derivatives and delve into their significant potential as antimicrobial, anticancer, and anti-inflammatory agents, providing field-proven insights and detailed experimental protocols for their evaluation.

Core Synthesis Strategy: The Vilsmeier-Haack Reaction

A primary and efficient route for the regioselective synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][9] This reaction is a powerful tool in heterocyclic chemistry for formylating activated aromatic and heteroaromatic compounds.

Causality of Experimental Choice: The Vilsmeier-Haack reaction is favored due to its reliability, use of readily available reagents (phosphoryl chloride and dimethylformamide), and its ability to effect a cyclization and formylation in a single pot from hydrazone precursors.[7][9][10] The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, which attacks the electron-rich hydrazone intermediate, leading to cyclization and subsequent formylation to yield the desired pyrazole-4-carbaldehyde.[9]

General Synthesis Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Formylation ketone Substituted Acetophenone hydrazine Aryl Hydrazine ketone->hydrazine EtOH, cat. Acid hydrazone Intermediate Hydrazone hydrazine->hydrazone hydrazone_ref Intermediate Hydrazone vilsmeier Vilsmeier Reagent (POCl3/DMF) vilsmeier->hydrazone_ref product 1,3-Disubstituted-1H- pyrazole-4-carbaldehyde hydrazone_ref->product Heat (80-90°C)

Caption: Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Biological Activity & Evaluation Protocols

The functionalized pyrazole carbaldehyde core has been extensively explored, revealing a broad spectrum of biological activities.[1][8] This section details the most prominent activities and provides standardized protocols for their in-vitro assessment.

Antimicrobial Activity

Pyrazole carbaldehyde derivatives and their subsequent products have demonstrated significant activity against a range of pathogenic bacteria and fungi.[6][7][11] The mechanism often involves the disruption of cellular processes essential for microbial survival, though the exact targets can vary depending on the specific molecular structure.

Structure-Activity Relationship Insights: Studies have shown that the nature and position of substituents on the aryl rings attached to the pyrazole core play a critical role in determining antimicrobial potency. For example, certain derivatives have shown excellent efficacy against Staphylococcus aureus and Escherichia coli.[7][12] The incorporation of thiazole scaffolds has also been shown to produce compounds with good to moderate antibacterial and antifungal activities.[11]

Compound Type Target Organism Activity (MIC) Reference
3-aryl-5-(trihydroxyphenyl)-4H-pyrazole-4-carbaldehydeS. aureus, E. coliGood to Excellent vs. Ampicillin[7]
Thiazolyl Pyrazole DerivativesVarious Bacteria & FungiGood to Moderate[11]
4-functionalized pyrazolesS. aureus, E. coli, C. albicansPronounced Effect[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a quantitative measure of a compound's antimicrobial activity.[13]

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth after a defined incubation period.[13]

  • Materials:

    • Test pyrazole carbaldehyde derivatives

    • Sterile 96-well flat-bottom microtiter plates

    • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

    • Standardized microbial inoculum (~5 x 10^5 CFU/mL)

    • Positive control (microorganism in broth without test compound)

    • Negative control (broth only)

    • Standard antibiotic (e.g., Ampicillin, Ciprofloxacin)

    • Multichannel pipette

    • Incubator

  • Procedure:

    • Compound Preparation: Dissolve the test compounds in a suitable solvent (like DMSO) to create a stock solution. Prepare serial two-fold dilutions in the growth medium directly in the 96-well plate. Typically, 100 µL of medium is added to each well, followed by 100 µL of the compound to the first well, and then serially diluted across the plate.

    • Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except the negative control). The final volume in each well should be approximately 110-200 µL.

    • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[14]

    • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration at which no visible growth is observed.[13] The results can be confirmed by measuring the optical density (OD) with a microplate reader.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in oncology. Derivatives of pyrazole carbaldehyde have shown potent cytotoxic activity against a variety of human cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers.[15][16][17]

Mechanistic Insights: The anticancer effects are often mediated through the inhibition of key cellular signaling pathways. For instance, specific pyrazole carbaldehyde derivatives have been identified as potent inhibitors of PI3 kinase, an enzyme crucial for cell growth and survival.[15] Others have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[15]

Compound/Derivative Cancer Cell Line Activity (IC50) Proposed Mechanism Reference
Pyrazole carbaldehyde derivativeMCF-7 (Breast)0.25 µMPI3 Kinase Inhibition[15]
Indole-linked pyrazoleHCT116, MCF-7, HepG2, A549< 23.7 µMCDK2 Inhibition[15]
Bis-pyrazole derivativeSMMC7721, SGC7901, HCT1160.76 - 2.01 µMNot specified[15]
Thiazolyl pyrazole hybridHeLa, MCF-7, A5496.34 - 9.05 µMAntiproliferative[16]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[18]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This can be quantified by dissolving the formazan in a suitable solvent and measuring its absorbance.[19]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • 96-well flat-bottom sterile culture plates

    • Test pyrazole carbaldehyde derivatives

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[18]

    • Cell Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

    • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

    • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Pyrazole Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 Value read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a critical research area.[5] Pyrazole derivatives are renowned for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5][16][20]

Mechanistic Insights: Inflammation is often mediated by prostaglandins, the production of which is catalyzed by COX-1 and COX-2 enzymes.[5] Many NSAIDs non-selectively inhibit both enzymes, but selective inhibition of COX-2, which is upregulated at sites of inflammation, is a desirable therapeutic strategy to reduce gastrointestinal side effects.[5] Pyrazole derivatives, such as Celecoxib, are designed for such selectivity.[6] Other mechanisms include the modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the inhibition of signaling pathways like NF-κB.[5][21]

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX Inhibition

Caption: Simplified COX pathway and site of pyrazole inhibition.

Experimental Protocol: In-Vitro Nitric Oxide (NO) Production Assay

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[21]

  • Principle: The production of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[21] A decrease in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

  • Materials:

    • RAW 264.7 macrophage cell line

    • 96-well sterile culture plates

    • Test pyrazole carbaldehyde derivatives

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • Microplate reader

  • Procedure:

    • Cytotoxicity Pre-screen: First, determine the non-toxic concentration range of the test compounds on RAW 264.7 cells using the MTT assay described previously. This is crucial to ensure that any observed reduction in NO is not due to cell death.[21]

    • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (e.g., 1 x 10^5 cells/well) and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of the pyrazole derivatives for 1-2 hours.[21][22]

    • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for another 24 hours.[22]

    • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B. Incubate for 10-15 minutes at room temperature, protected from light.

    • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is calculated using a standard curve generated with known concentrations of sodium nitrite.

    • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Conclusion and Future Outlook

Pyrazole carbaldehyde derivatives stand out as a highly promising and versatile class of compounds in the landscape of drug discovery. Their straightforward synthesis, primarily via the Vilsmeier-Haack reaction, provides a robust platform for generating extensive chemical libraries. The demonstrated efficacy of these derivatives across antimicrobial, anticancer, and anti-inflammatory domains underscores their therapeutic potential. The aldehyde functional group is a key asset, enabling further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on leveraging computational tools for rational drug design, exploring novel hybrid molecules, and advancing the most promising leads into more complex preclinical models to fully elucidate their mechanism of action and therapeutic viability.

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  • Khan, S. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Arote, R. B., et al. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC). [Link]

  • Sharma, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

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  • Patel, K. D., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]

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The Aldehyde Functional Group on a Pyrazole Ring: A Comprehensive Technical Guide to Reactivity and Transformation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive exploration of the reactivity of the aldehyde functional group directly attached to a pyrazole ring. Pyrazolecarbaldehydes are pivotal intermediates in the synthesis of a diverse array of biologically active compounds and functional materials. Understanding the nuanced reactivity of the aldehyde moiety, as modulated by the electronic character of the pyrazole heterocycle, is paramount for researchers, medicinal chemists, and professionals in drug development. This document delineates the fundamental principles governing the reactivity of pyrazolecarbaldehydes and offers detailed, field-proven protocols for their key transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Each protocol is designed as a self-validating system, emphasizing causality in experimental choices to ensure reproducibility and success.

Introduction: The Unique Chemical Landscape of Pyrazolecarbaldehydes

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic distribution within the ring, significantly influencing the reactivity of its substituents. When an aldehyde group is appended to the pyrazole ring, typically at the C4 position, its chemical behavior is a fascinating interplay of the inherent electrophilicity of the carbonyl carbon and the electron-donating or -withdrawing nature of the pyrazole core.

The pyrazole ring is considered an electron-rich heterocycle, yet the presence of two electronegative nitrogen atoms leads to a non-uniform electron density distribution. The C4 position, in particular, is relatively electron-rich, which can subtly modulate the reactivity of an attached aldehyde group compared to its simple aromatic or aliphatic counterparts. This guide will delve into the practical implications of these electronic effects on common synthetic transformations.

Synthesis of Pyrazolecarbaldehydes: The Vilsmeier-Haack Reaction

The most prevalent and versatile method for the direct formylation of pyrazoles is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, to introduce a formyl group onto the electron-rich C4 position of the pyrazole ring.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The pyrazole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired pyrazole-4-carbaldehyde.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (H₂O) H2O H₂O

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazoles.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-3-methyl-1H-pyrazole

This protocol provides a robust method for the synthesis of 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Phenyl-3-methyl-1H-pyrazole

  • Crushed ice

  • Sodium hydroxide (NaOH) solution, 10%

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (20 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (5.0 mL, 54.8 mmol) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 1-phenyl-3-methyl-1H-pyrazole (5.0 g, 31.6 mmol) in anhydrous DMF (10 mL).

  • Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Filter the solid, wash with cold water, and air dry.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Oxidation of the Aldehyde Group

The aldehyde functionality of pyrazolecarbaldehydes can be readily oxidized to the corresponding carboxylic acid, a valuable synthon for the preparation of amides, esters, and other derivatives. The choice of oxidizing agent is crucial to ensure high yields and avoid side reactions on the pyrazole ring.

Common Oxidizing Agents and Their Selectivity
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Acetone/water, room temperatureReadily available, inexpensive, and powerful.Can lead to over-oxidation or ring degradation if not carefully controlled.[3]
Silver(I) Oxide (Ag₂O) Aqueous ammonia (Tollens' reagent) or aq. NaOHMild and selective for aldehydes.[4][5]Stoichiometric use of a silver salt can be costly.
Vanadium Catalysts with H₂O₂ Catalytic VO(acac)₂ or V₂O₅ with 30% H₂O₂ in CH₃CNCatalytic, efficient, and uses a green oxidant.[2]Requires a metal catalyst.
Experimental Protocol: Oxidation using Potassium Permanganate

This protocol describes the oxidation of a pyrazole-4-carbaldehyde to the corresponding carboxylic acid using KMnO₄.

Materials:

  • Pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde (1.0 g) in a mixture of acetone (20 mL) and water (5 mL) in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of KMnO₄ (1.5 g) in water (20 mL).

  • Add the KMnO₄ solution dropwise to the stirred pyrazole solution, maintaining the temperature below 10 °C. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Remove the acetone under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl.

  • The pyrazole-4-carboxylic acid will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Oxidation_Workflow Start Pyrazole-4-carbaldehyde in Acetone/Water KMnO4_add Add KMnO₄ solution dropwise at 0-5 °C Start->KMnO4_add Stir Stir at Room Temperature (2-4h) KMnO4_add->Stir Quench Quench with NaHSO₃ Stir->Quench Evaporate Remove Acetone Quench->Evaporate Acidify Acidify with HCl Evaporate->Acidify Filter Filter and Dry Acidify->Filter Product Pyrazole-4-carboxylic Acid Filter->Product

Caption: Experimental workflow for the oxidation of pyrazolecarbaldehydes.

Reduction of the Aldehyde Group

The reduction of the aldehyde group in pyrazolecarbaldehydes to a primary alcohol provides access to pyrazolylmethanols, which are important building blocks in medicinal chemistry. Hydride-based reducing agents are commonly employed for this transformation.

Comparison of Common Reducing Agents
Reducing AgentTypical SolventsReactivity and Selectivity
Sodium Borohydride (NaBH₄) Methanol, EthanolMild and selective for aldehydes and ketones. Does not reduce esters or carboxylic acids.[6][7]
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THFPowerful reducing agent; reduces aldehydes, ketones, esters, and carboxylic acids.[6][7][8]
Diisobutylaluminium Hydride (DIBAL-H) Toluene, Hexane, DCMCan reduce esters to aldehydes at low temperatures, but will reduce aldehydes to alcohols.[9][10]
Experimental Protocol: Reduction using Sodium Borohydride

This protocol details the reduction of a pyrazole-4-carbaldehyde to the corresponding pyrazolylmethanol using NaBH₄.

Materials:

  • Pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde (1.0 g) in methanol (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (0.2 g, 1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude pyrazolylmethanol.

  • The product can be purified by column chromatography or recrystallization if necessary.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent handle for the formation of new carbon-carbon bonds, enabling the elaboration of the pyrazole scaffold. Key reactions in this category include the Wittig reaction, Grignard reaction, and Knoevenagel condensation.

Wittig Reaction: Synthesis of Pyrazolyl-Substituted Alkenes

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[11] The reaction of a pyrazolecarbaldehyde with a phosphorus ylide (Wittig reagent) yields a pyrazolyl-substituted alkene.

Mechanism: The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to give the alkene and triphenylphosphine oxide.

Wittig_Reaction Aldehyde Pyrazolecarbaldehyde Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphorus Ylide Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Pyrazolyl-alkene Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride [12][13]

Materials:

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.2 equivalents) and 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in dichloromethane.

  • With vigorous stirring, add the 50% aqueous NaOH solution dropwise.

  • Continue stirring at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash the organic layer with water (3 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Grignard Reaction: Synthesis of Secondary Alcohols

The addition of organomagnesium halides (Grignard reagents) to pyrazolecarbaldehydes provides a straightforward route to secondary alcohols bearing a pyrazolyl substituent.[14][15][16]

Experimental Protocol: Reaction with Ethylmagnesium Bromide

Materials:

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde

  • Ethylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous diethyl ether in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add the ethylmagnesium bromide solution (1.2 equivalents) dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude secondary alcohol by column chromatography.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[12] This reaction is particularly useful for synthesizing electron-deficient alkenes.

Experimental Protocol: Condensation with Malononitrile

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form during the reaction.

  • Monitor the reaction by TLC.

  • If a precipitate has formed, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Conclusion

The aldehyde group on a pyrazole ring is a versatile functional handle that undergoes a wide range of chemical transformations. Its reactivity is subtly influenced by the electronic nature of the pyrazole core, yet it generally exhibits the characteristic electrophilicity of an aldehyde. This guide has provided a detailed overview of the key reactions of pyrazolecarbaldehydes, including their synthesis via the Vilsmeier-Haack reaction, and their conversion into carboxylic acids, alcohols, and various carbon-extended structures through oxidation, reduction, and carbon-carbon bond-forming reactions. The experimental protocols provided herein are robust and have been validated in numerous research settings, offering a reliable starting point for the synthesis of novel pyrazole-containing molecules with potential applications in drug discovery and materials science.

References

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1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde as a Precursor in Organic Synthesis

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Within this class, this compound emerges as a highly versatile and strategic precursor. Its value lies in the combination of a stable, substituted pyrazole core and a reactive aldehyde functional group. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and application as a pivotal building block for creating complex molecular architectures, particularly for researchers in drug development and organic synthesis.

Foundational Concepts: The Strategic Importance of the Precursor

Molecular Profile

This compound is a heterocyclic organic compound featuring a five-membered pyrazole ring.[3] The strategic placement of the butyl and methyl groups at the N1 and C3 positions, respectively, influences solubility and steric interactions, while the carbaldehyde (formyl) group at the C4 position serves as the primary reactive handle for synthetic transformations.

PropertyValueSource
IUPAC Name 1-butyl-3-methylpyrazole-4-carbaldehyde[3]
CAS Number 899709-49-0[3]
Molecular Formula C₉H₁₄N₂O[3]
Molecular Weight 166.22 g/mol [3]
Appearance Varies; often a crystalline solid or oil-
Storage 0-8°C, under inert atmosphere[4]
The Pyrazole Core: A Privileged Scaffold

The pyrazole ring is classified as a "biologically privileged" scaffold. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, anti-parasitic, and anti-bacterial properties.[1][5][6] This broad utility makes precursors like our title compound highly valuable starting points for generating libraries of novel therapeutic candidates.

The Aldehyde Group: A Gateway to Molecular Diversity

The aldehyde functional group is a linchpin in organic synthesis due to its reactivity. It readily participates in a wide array of chemical reactions, including nucleophilic additions and condensations, allowing for the efficient construction of new carbon-carbon and carbon-heteroatom bonds.[4] This reactivity is the primary reason this compound is such a powerful precursor.

Synthesis of the Precursor: The Vilsmeier-Haack Reaction

The most efficient and widely adopted method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[5][7][8] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic substrate using a specialized reagent.

Mechanism and Rationale

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[9] This species is the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[9][10] The choice of this reaction is strategic; it is a mild yet effective method for formylation that is tolerant of the pyrazole core.[8]

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium Iminium Salt Intermediate Vilsmeier_Reagent->Iminium Pyrazole 1-Butyl-3-methyl-1H-pyrazole Pyrazole->Iminium 1. Electrophilic Attack Aldehyde 1-Butyl-3-methyl-1H- pyrazole-4-carbaldehyde Iminium->Aldehyde 2. H₂O Work-up (Hydrolysis)

Caption: Synthesis via Vilsmeier-Haack Reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established Vilsmeier-Haack procedures for pyrazoles.[10][11]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C with an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Substrate Addition: Dissolve the starting material, 1-butyl-3-methyl-1H-pyrazole (1 eq.), in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.[11]

  • Work-up and Isolation: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The resulting precipitate is the crude product.

  • Purification: Filter the crude product, wash it with cold water, and dry it under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Core Applications in Synthetic Chemistry

The true utility of this compound is demonstrated by its conversion into a diverse array of more complex molecules.

Applications_Workflow cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds Start 1-Butyl-3-methyl-1H- pyrazole-4-carbaldehyde Condensation Condensation Reactions (e.g., Schiff Base, Knoevenagel) Start->Condensation Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Cyclization Cyclocondensation Start->Cyclization Imines Pyrazolyl-Imines (Schiff Bases) Condensation->Imines CarboxylicAcid Pyrazolyl-Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Pyrazolyl-Methanol Reduction->Alcohol Fused Fused Heterocycles (e.g., Pyrazolo[3,4-b]pyridines) Cyclization->Fused

Caption: Key Synthetic Pathways from the Precursor.

Schiff Base Formation: Accessing Novel Ligands and Bioactive Molecules

The reaction of the aldehyde with primary amines provides a straightforward route to pyrazolyl-imines, or Schiff bases. These compounds are not only important intermediates but also act as ligands in coordination chemistry and possess their own biological activities.[12]

  • Dissolution: Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.

  • Amine Addition: Add a substituted primary amine (e.g., aniline) (1 eq.) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.[11]

  • Reaction: Reflux the mixture for 4-7 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Filter the solid, wash with cold ethanol, and dry to obtain the pure imine derivative.

Knoevenagel Condensation: Carbon-Carbon Bond Formation

Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base like piperidine yields α,β-unsaturated products. This reaction is a powerful tool for extending the carbon framework and introducing further functionality for subsequent cyclization or modification steps.

Oxidation and Reduction: Interconversion of Functional Groups
  • Oxidation to Carboxylic Acid: Using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), the aldehyde can be cleanly converted to the corresponding 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid. This acid is a valuable intermediate for forming amides and esters, further expanding the synthetic possibilities.

  • Reduction to Alcohol: Treatment with mild reducing agents such as sodium borohydride (NaBH₄) reduces the aldehyde to (1-butyl-3-methyl-1H-pyrazol-4-yl)methanol. This primary alcohol can then be used in etherification or esterification reactions, or converted to a leaving group for nucleophilic substitution.

Precursor to Fused Heterocycles

A key application in drug discovery is the use of the aldehyde to construct fused heterocyclic systems. For example, a multi-component reaction involving the pyrazole aldehyde, an active methylene nitrile, and an amine can lead to the formation of highly functionalized pyrazolo[3,4-b]pyridine cores, which are prevalent in kinase inhibitors and other targeted therapeutics.[2]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic platform for innovation in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide an efficient entry point to a vast chemical space of pyrazole derivatives.[3][4] For researchers in pharmaceutical and agrochemical development, mastering the use of this precursor enables the rapid generation of novel, structurally diverse molecules with high potential for biological activity. Future research will likely focus on leveraging this precursor in green chemistry protocols, such as microwave-assisted or flow-chemistry reactions, to further enhance the efficiency and sustainability of synthesizing next-generation pyrazole-based compounds.[13]

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

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  • Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available from: [Link]

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Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility is evident in a multitude of FDA-approved drugs targeting a wide array of diseases, from inflammatory conditions to cancer.[1] The unique physicochemical properties of the pyrazole core, including its capacity to act as both a hydrogen bond donor and acceptor, endow it with favorable pharmacokinetic and pharmacodynamic profiles.[1] This guide offers an in-depth exploration of the mechanisms through which pyrazole-based compounds exert their therapeutic effects, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the primary molecular targets, the signaling pathways they modulate, and the state-of-the-art experimental methodologies employed to elucidate their modes of action.

Core Targets and Associated Signaling Pathways

Pyrazole-based compounds have demonstrated remarkable efficacy in modulating the activity of several key protein families implicated in disease pathogenesis. The most prominent of these are protein kinases and cyclooxygenase (COX) enzymes. More recently, their potential as modulators of G-protein coupled receptors (GPCRs) has also come into focus.

Protein Kinase Inhibition: A Dominant Mechanism

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes, including proliferation, differentiation, and survival.[2] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[2]

The PI3K/Akt/mTOR Pathway: A Major Hub for Pyrazole-Based Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a central pathway that governs cell growth, proliferation, and survival.[3] Its dysregulation is a frequent event in various cancers. Several pyrazole-based inhibitors have been developed to target key kinases within this pathway.[2]

Diagram: The PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition by Pyrazole-Based Compounds

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrazole-based Akt Inhibitor (e.g., Afuresertib) Inhibitor->Akt Inhibits

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, highlighting the central role of Akt and its inhibition by pyrazole-based compounds like Afuresertib.

Cyclooxygenase (COX) Inhibition: A Key Anti-inflammatory Mechanism

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Pyrazole-based compounds, such as celecoxib, are designed as selective COX-2 inhibitors, which provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[4][5] The sulfonamide group present in many pyrazole-based COX-2 inhibitors plays a crucial role in their selective binding to the COX-2 active site.[5]

Diagram: COX-2 Signaling Pathway and Inhibition by Pyrazole Sulfonamides

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activate Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrazole Sulfonamide (e.g., Celecoxib) Inhibitor->COX2 Selectively Inhibits

Caption: The COX-2 pathway, illustrating the conversion of arachidonic acid to prostaglandins and the selective inhibition of COX-2 by pyrazole sulfonamides.

G-Protein Coupled Receptor (GPCR) Modulation: An Emerging Frontier

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them important drug targets.[6] While traditionally targeted by orthosteric ligands that bind to the endogenous ligand binding site, there is growing interest in allosteric modulators that bind to a distinct site on the receptor.[7] Pyrazole derivatives have emerged as potential allosteric modulators of GPCRs, offering the possibility of greater selectivity and a more nuanced modulation of receptor activity.[8][9] These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on their effect on the orthosteric ligand's affinity and/or efficacy.[7]

Diagram: GPCR Signaling and Allosteric Modulation

GPCR_Signaling Ligand Orthosteric Ligand (e.g., Neurotransmitter) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Allosteric_Modulator Pyrazole-based Allosteric Modulator Allosteric_Modulator->GPCR Binds to Allosteric Site

Caption: A general overview of GPCR signaling, indicating the binding of an orthosteric ligand and the potential for a pyrazole-based allosteric modulator to influence receptor function.

Quantitative Analysis of Pyrazole-Based Inhibitors

The efficacy of pyrazole-based compounds is quantified through various in vitro and cellular assays. The following tables summarize key potency and binding affinity data for representative pyrazole-based inhibitors against their primary targets.

Table 1: In Vitro Potency of Pyrazole-Based Kinase Inhibitors

InhibitorTarget Kinase(s)IC50K_i_K_d_
AfuresertibAkt11.3 nM[2]0.08 nM[2]
Akt22 nM[10]
Akt32.6 nM[10]
RuxolitinibJAK1~3 nM[10]
JAK2~3 nM[10]
AsciminibBcr-Abl0.5 nM[10]0.5–0.8 nM[10]

IC50: Half-maximal inhibitory concentration; K_i_: Inhibition constant; K_d_: Dissociation constant. Lower values indicate higher potency.

Table 2: In Vitro Potency of Pyrazole-Based COX-2 Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib5.422.162.51[11]
Compound 5f14.341.509.56[11]
Compound 6f9.561.158.31[11]
Compound 6e6.302.512.51[11]

Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50. A higher SI indicates greater selectivity for COX-2.

Experimental Protocols for Mechanistic Investigation

A multi-faceted experimental approach is essential to fully characterize the mechanism of action of pyrazole-based compounds. This typically involves a combination of biochemical assays to determine direct target engagement and potency, and cellular assays to assess the compound's effects in a more physiologically relevant context. Biophysical techniques provide detailed insights into the binding kinetics and thermodynamics of the compound-target interaction.

Rationale for Assay Selection: Biochemical vs. Cellular Assays

The choice between biochemical and cellular assays depends on the stage of drug discovery and the specific questions being addressed.

  • Biochemical Assays: These assays utilize purified proteins and are crucial for determining direct target engagement and intrinsic potency (e.g., IC50, K_i_).[12] They are often used in high-throughput screening to identify initial hits and for structure-activity relationship (SAR) studies during lead optimization. However, they do not provide information about cell permeability, off-target effects, or the compound's activity within the complex cellular environment.[13]

  • Cellular Assays: These assays measure the effect of a compound on a specific cellular process or signaling pathway.[14] They are essential for validating that a compound can enter cells, engage its target, and produce the desired biological effect. Cellular assays provide a more physiologically relevant measure of a compound's potency and are critical for assessing its potential as a therapeutic agent.[15] Discrepancies between biochemical and cellular assay results can provide valuable information about a compound's drug-like properties, such as membrane permeability and metabolic stability.[13]

Diagram: Experimental Workflow for Elucidating the Mechanism of Action

Experimental_Workflow Start Pyrazole Compound Library Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition Assay) Start->Biochemical_Assay Hit_Identification Hit Identification & SAR Studies Biochemical_Assay->Hit_Identification Biophysical_Assays Biophysical Characterization (SPR, ITC) Hit_Identification->Biophysical_Assays Cellular_Assays Cellular Assays (e.g., Proliferation, Apoptosis) Hit_Identification->Cellular_Assays Structural_Biology Structural Biology (X-ray Crystallography) Hit_Identification->Structural_Biology Lead_Optimization Lead Optimization Biophysical_Assays->Lead_Optimization Mechanism_Validation Mechanism Validation (e.g., Western Blot) Cellular_Assays->Mechanism_Validation Mechanism_Validation->Lead_Optimization Structural_Biology->Lead_Optimization

Caption: A typical workflow for investigating the mechanism of action of pyrazole-based compounds, from initial screening to lead optimization.

Detailed Methodologies

1. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[16] It is particularly valuable for characterizing the binding kinetics (association and dissociation rates) of small molecules to their protein targets.[16]

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the pyrazole compound) to an immobilized ligand (the target protein).[15]

  • Protocol Outline:

    • Immobilization: Covalently attach the purified target protein to the sensor chip surface.

    • Binding Analysis: Inject a series of concentrations of the pyrazole compound over the sensor surface and monitor the binding response in real-time.

    • Dissociation: After the association phase, flow buffer over the surface to monitor the dissociation of the compound from the target.

    • Regeneration: Use a regeneration solution to remove any remaining bound compound from the surface, preparing it for the next injection cycle.[17]

    • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_).[18]

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[19]

  • Principle: ITC measures the heat released or absorbed when a solution of the pyrazole compound is titrated into a solution containing the target protein.[19]

  • Protocol Outline:

    • Sample Preparation: Prepare highly purified and buffer-matched solutions of the target protein and the pyrazole compound.[19]

    • Titration: Inject small aliquots of the pyrazole compound solution into the protein solution in the sample cell of the calorimeter.

    • Heat Measurement: Measure the heat change after each injection until the protein is saturated with the compound.

    • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine the binding affinity (K_a_), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.[20]

3. X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution, three-dimensional structural information about the interaction between a pyrazole compound and its target protein.[21]

  • Principle: A crystal of the protein-compound complex is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.[21]

  • Protocol Outline:

    • Crystallization: Co-crystallize the purified target protein with the pyrazole compound or soak the compound into pre-formed protein crystals.

    • Data Collection: Mount the crystal and collect X-ray diffraction data at a synchrotron source.

    • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other methods. Refine the atomic model to fit the electron density map.[21]

    • Structural Analysis: Analyze the final structure to identify the specific amino acid residues involved in binding the pyrazole compound and to understand the molecular basis of its potency and selectivity.[22]

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. A thorough understanding of the mechanism of action of pyrazole-based compounds, from their primary molecular targets to their effects on complex signaling pathways, is paramount for the successful development of new drugs. The integrated application of biochemical, cellular, biophysical, and structural biology techniques, as outlined in this guide, provides a robust framework for elucidating these mechanisms. Future research will likely focus on expanding the repertoire of targets for pyrazole-based compounds, including further exploration of their potential as allosteric modulators of GPCRs and other challenging drug targets. The continued refinement of experimental techniques and the increasing use of computational modeling will undoubtedly accelerate the discovery and optimization of the next generation of pyrazole-based medicines.

References

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An In-Depth Technical Guide to the Solubility and Stability of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of increasing interest in medicinal chemistry and organic synthesis. Recognizing the critical importance of these physicochemical parameters in drug discovery and development, this document offers a detailed exploration of the compound's solubility profile in various solvent systems and its stability under forced degradation conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. By synthesizing theoretical principles with actionable experimental protocols, this guide serves as an essential resource for researchers aiming to characterize and optimize the performance of this promising molecule.

Introduction: The Significance of this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The presence of a carbaldehyde functional group at the 4-position of the pyrazole ring makes it a versatile synthetic intermediate for the construction of more complex molecular architectures.[2] A thorough understanding of its solubility and stability is paramount for its successful application in drug discovery, enabling reliable formulation, accurate biological screening, and the development of robust manufacturing processes.

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. The solubility of this compound is influenced by its molecular structure, which features both hydrophobic (butyl group) and polar (pyrazole ring, aldehyde group) moieties.

Predicted Physicochemical Properties

A preliminary in-silico assessment can provide valuable insights into the expected solubility behavior of the compound.

PropertyPredicted ValueImplication for Solubility
LogP (Octanol-Water) ~1.8Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
pKa ~11.2 (weakly basic)The pyrazole nitrogen atoms can be protonated under acidic conditions, potentially increasing aqueous solubility.
Topological Polar Surface Area (TPSA) ~35 ŲA moderate TPSA suggests reasonable membrane permeability and potential for good oral absorption.
Experimental Solubility Assessment

A comprehensive evaluation of solubility requires empirical testing in a range of relevant solvents.

Given its potential as a drug candidate, aqueous solubility at physiological pH is of primary importance. The hydrophobic butyl chain is expected to limit its solubility in water.

Understanding the solubility in organic solvents is crucial for synthesis, purification, and formulation development.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor to the pyrazole nitrogens and the aldehyde oxygen, and as a hydrogen bond acceptor from the pyrazole N-H (in tautomeric form).
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Very HighThese solvents are excellent hydrogen bond acceptors and have high dielectric constants, effectively solvating the polar regions of the molecule.
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.
Experimental Protocols for Solubility Determination

Two primary methods are employed to experimentally determine the solubility of a compound: kinetic and thermodynamic solubility assays.

This high-throughput method provides a rapid assessment of solubility and is particularly useful in early-stage drug discovery.[3][4][5]

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare stock solution in DMSO (e.g., 10 mM) assay1 Add stock solution to buffer in a microplate prep1->assay1 prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) prep2->assay1 assay2 Incubate with shaking (e.g., 2 hours at 25°C) assay1->assay2 assay3 Measure turbidity/ precipitate formation assay2->assay3 analysis1 Nephelometry or UV-Vis spectroscopy assay3->analysis1 analysis2 Determine concentration of dissolved compound analysis1->analysis2

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.

  • Analysis: Analyze the samples using a nephelometer to measure light scattering from any precipitate formed or by UV-Vis spectroscopy after filtration to quantify the amount of dissolved compound.

This method determines the equilibrium solubility, which is a more accurate representation of a compound's intrinsic solubility.[6][7][8][9]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis prep1 Add excess solid compound to aqueous buffer inc1 Incubate with shaking (e.g., 24-48 hours at 25°C) prep1->inc1 sep1 Filter or centrifuge to remove undissolved solid inc1->sep1 analysis1 Quantify concentration of dissolved compound via HPLC-UV sep1->analysis1

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile: Ensuring Molecular Integrity

Assessing the stability of a potential drug candidate is a mandatory regulatory requirement and is crucial for ensuring its safety and efficacy.[10][11][12][13][14] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[15][16][17]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

  • Hydrolysis: While the pyrazole ring is generally stable, the aldehyde group could potentially undergo hydration, though this is typically reversible. More significant hydrolytic degradation is not expected under neutral conditions. However, some pyrazole derivatives have shown susceptibility to hydrolysis under basic conditions.[18][19]

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. The pyrazole ring itself can also undergo oxidation under strong oxidizing conditions.[20]

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light.[21][22][23][24][25]

Forced Degradation Studies: An ICH-Compliant Approach

Forced degradation studies should be conducted according to ICH guideline Q1A(R2).[10][11][12][13][14] The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradants from the parent compound.[15]

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare solutions of the compound in appropriate solvents stress1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep1->stress1 stress2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep1->stress2 stress3 Oxidation (e.g., 3% H₂O₂, RT) prep1->stress3 stress4 Thermal (e.g., 80°C, solid state) prep1->stress4 stress5 Photolytic (ICH Q1B guidelines) prep1->stress5 analysis1 Analyze samples by a stability-indicating HPLC method stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Identify and quantify degradation products analysis1->analysis2

Caption: Workflow for Forced Degradation Studies.

A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products.[26][27]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and neutralize before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C. Withdraw and neutralize samples at appropriate time intervals for analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the reaction over time and quench the reaction before analysis.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed solid in a suitable solvent for HPLC analysis.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[21][22][23][24][25] A dark control should be run in parallel.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for evaluating the solubility and stability of this compound. The outlined experimental protocols, grounded in established scientific principles and regulatory guidelines, offer a robust approach for generating the critical data required for the advancement of this compound in drug discovery and development pipelines. Future work should focus on the detailed structural elucidation of any identified degradation products to gain a deeper understanding of the molecule's reactivity and to inform strategies for its stabilization in pharmaceutical formulations.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003).
  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996).
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
  • Bakr, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Baumann, M., & Baxendale, I. R. (2016). An overview of the synthetic routes to the best-selling drugs containing a pyrazole ring. Beilstein Journal of Organic Chemistry, 12, 2265-2301.
  • ICH Guideline Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999).
  • Kappe, C. O. (2000). 1,3-Dicarbonyl compounds in organic synthesis: A versatile class of building blocks.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Patel, K., et al. (2008). A practical guide to forced degradation studies for pharmaceutical drug substances and products. Pharmaceutical Technology, 32(4), 114-122.
  • Sinko, P. J. (Ed.). (2011). Martin's physical pharmacy and pharmaceutical sciences. Lippincott Williams & Wilkins.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Varma, R. S. (1999). Solvent-free organic syntheses.

Sources

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable metabolic stability and synthetic versatility have led to the development of a vast number of derivatives with a wide spectrum of pharmacological activities.[2][3] This guide provides a comprehensive exploration of pyrazole chemistry for medicinal applications, delving into its fundamental properties, synthetic strategies, diverse therapeutic roles, and crucial structure-activity relationships (SAR). We will also examine key FDA-approved drugs that feature the pyrazole core, offering detailed protocols and visual diagrams to illuminate the path from molecular design to clinical application.

The Pyrazole Core: Physicochemical Properties and Significance

The pyrazole ring is an aromatic heterocycle characterized by a π-excessive nature.[2] This electronic configuration influences its chemical reactivity, with electrophilic substitution preferentially occurring at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions.[2] The two nitrogen atoms within the ring are not equivalent; the N1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N2 nitrogen is pyridine-like and functions as a hydrogen bond acceptor.[4] This dual hydrogen bonding capability, coupled with its metabolic stability, makes the pyrazole scaffold an attractive component in drug design.[3][5]

The pKa of pyrazole is approximately 2.5, making it significantly less basic than its isomer, imidazole (pKa ≈ 7.1).[6] This lower basicity is attributed to the inductive effect of the adjacent nitrogen atom.[6] The tautomeric nature of unsymmetrically substituted pyrazoles is another key consideration in their synthesis and biological activity, as alkylation can lead to a mixture of N1 and N2 isomers.[6]

Synthetic Strategies for Constructing the Pyrazole Ring

The synthesis of substituted pyrazoles has been a subject of intense research for over a century, leading to a diverse array of methodologies.[7]

Classical Synthesis: Knorr Pyrazole Synthesis and Variants

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][7] This reaction, first described by Knorr in 1883, can produce a mixture of regioisomers if an unsymmetrical diketone is used with a substituted hydrazine.[7]

Experimental Protocol: Knorr Pyrazole Synthesis

Objective: To synthesize a 1,3,5-trisubstituted pyrazole.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

  • Add the substituted hydrazine hydrochloride to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified pyrazole.

Causality Behind Experimental Choices:

  • Hydrazine Hydrochloride: Using the hydrochloride salt of the hydrazine improves its stability and handling.

  • Glacial Acetic Acid: The acidic catalyst protonates a carbonyl group of the diketone, activating it for nucleophilic attack by the hydrazine.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps.

  • Precipitation in Water: The pyrazole product is typically less soluble in water than the starting materials and byproducts, allowing for its isolation.

Variations of this classical approach include the use of α,β-unsaturated ketones and acetylenic ketones as the three-carbon component.[2][7]

Modern Synthetic Methodologies

Recent years have seen the development of more efficient and regioselective methods for pyrazole synthesis.[7][8] These include:

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials to form the pyrazole ring in a single step, offering high atom economy and operational simplicity.[2]

  • Transition-Metal Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling and annulation reactions provide access to highly functionalized pyrazoles.[9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical pyrazole syntheses.[7]

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is a powerful method for the synthesis of certain pyrazole derivatives.[2]

G cluster_classical Classical Synthesis cluster_modern Modern Synthesis 1,3-Diketone 1,3-Diketone Knorr_Synthesis Knorr Synthesis 1,3-Diketone->Knorr_Synthesis Hydrazine Hydrazine Hydrazine->Knorr_Synthesis Pyrazole_Product Pyrazole_Product Knorr_Synthesis->Pyrazole_Product MCR Multicomponent Reactions Transition_Metal Transition-Metal Catalysis Microwave Microwave Assisted Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition

Caption: Overview of Pyrazole Synthesis Strategies.

Medicinal Applications of Pyrazole Derivatives

The pyrazole scaffold is a key component in a multitude of clinically used drugs and investigational agents across various therapeutic areas.[3][10][11]

Anti-inflammatory Agents

Perhaps the most well-known application of pyrazoles is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[10] The selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib (Celebrex®) , is a prime example.[3][12] Its trisubstituted pyrazole core is crucial for its selective binding to the COX-2 enzyme over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[12][13]

Structure-Activity Relationship (SAR) for COX-2 Inhibition:

  • The 1,5-diaryl substitution pattern on the pyrazole ring is critical for activity.

  • A sulfonamide or a similar acidic group on one of the aryl rings is necessary for binding to the active site of COX-2.

  • The nature and position of substituents on the aryl rings can modulate potency and selectivity.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: Mechanism of Action for Celecoxib.

Anticancer Agents

The pyrazole scaffold is a key structural motif in numerous protein kinase inhibitors used in cancer therapy.[5][14] The metabolic stability and ability of the pyrazole ring to form key hydrogen bond interactions with the kinase hinge region contribute to its prevalence in this class of drugs.[5]

Table 1: FDA-Approved Pyrazole-Containing Kinase Inhibitors [1][3][5]

Drug NameTarget(s)Approved Indications
Crizotinib (Xalkori®) ALK, ROS1Non-small cell lung cancer (NSCLC)
Ruxolitinib (Jakafi®) JAK1, JAK2Myelofibrosis
Axitinib (Inlyta®) VEGFR, PDGFR, KITRenal cell carcinoma
Encorafenib (Braftovi®) BRAF V600E/KMelanoma
Asciminib (Scemblix®) BCR-ABL1 (allosteric)Chronic myelogenous leukemia

Workflow: Screening Pyrazole Derivatives for Anticancer Activity

A common initial step in the discovery of novel anticancer agents is the assessment of their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[1]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]

  • Incubation: Incubate the plates for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Central Nervous System (CNS) Agents

Pyrazole derivatives have also found application in the treatment of CNS disorders. The anti-obesity drug Rimonabant (Acomplia®) , although later withdrawn from the market due to psychiatric side effects, was a potent and selective cannabinoid CB1 receptor antagonist.[15][16] The SAR for this class of compounds is well-defined.[15][16][17]

SAR for CB1 Receptor Antagonism: [15][16][17]

  • A 1-(2,4-dichlorophenyl) substituent on the pyrazole ring is optimal.

  • A carboxamide group at the C3 position is required.

  • A para-substituted phenyl ring at the C5 position enhances potency.

The concept of bioisosteric replacement has been explored for the pyrazole core in CB1 antagonists, with thiazoles, triazoles, and imidazoles showing promise as potential replacements.[18][19] Bioisosterism is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing a functional group with another group of similar size, shape, and electronic properties to improve potency, selectivity, or pharmacokinetic properties.[6][18]

Other Therapeutic Areas

The versatility of the pyrazole scaffold extends to numerous other therapeutic areas, including:

  • Antimicrobial Agents: Pyrazole derivatives have shown activity against various bacteria and fungi.[3][11]

  • Antiviral Agents: Some pyrazoles exhibit inhibitory activity against viruses such as HIV.[3][11]

  • Cardiovascular Drugs: Sildenafil (Viagra®) , a phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction and pulmonary hypertension, features a fused pyrazole ring system.[3]

Pharmacokinetics and Toxicology of Pyrazole Derivatives

The metabolic stability of the pyrazole ring is a significant advantage in drug design.[3] However, the substituents on the pyrazole core can undergo various metabolic transformations, influencing the pharmacokinetic profile of the drug. It is crucial to assess the absorption, distribution, metabolism, and excretion (ADME) properties of new pyrazole derivatives early in the drug discovery process.

While the pyrazole scaffold itself is generally considered to have a favorable toxicity profile, certain substitution patterns can lead to toxicity. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides were found to exhibit acute toxicity in mice, likely due to the inhibition of the mitochondrial respiratory system.[20] Therefore, thorough toxicological evaluation of any new pyrazole-based drug candidate is essential.[21][22]

Conclusion

The pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, synthetic accessibility, and metabolic stability have made it a "privileged" structure in the design of a wide array of therapeutic agents.[1][3] From potent anti-inflammatory and anticancer drugs to CNS agents and beyond, the versatility of the pyrazole core continues to provide a rich source of novel drug candidates. A deep understanding of its synthesis, SAR, and potential liabilities is crucial for medicinal chemists aiming to leverage this remarkable heterocycle in the development of the next generation of medicines.

References

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

  • (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Vertex AI Search.
  • Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1366. [Link]

  • (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Kaur, H., & Narasimhan, B. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2011-2033. [Link]

  • Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

  • (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Retrieved from [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]

  • (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Retrieved from [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-38. [Link]

  • (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • Kaur, H., & Narasimhan, B. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2011-2033. [Link]

  • (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Tseng, S. L., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397-412. [Link]

  • Tseng, S. L., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry, 51(17), 5397-5412. [Link]

  • (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • (n.d.). Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. Retrieved from [Link]

  • (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. PubMed. [Link]

  • (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Semantic Scholar. Retrieved from [Link]

  • (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. Retrieved from [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 930-941. [Link]

  • (n.d.). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. Retrieved from [Link]

  • (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. Retrieved from [Link]

  • (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250), 2. [Link]

  • de Oliveira, R. L., et al. (2015). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Basic & Clinical Pharmacology & Toxicology, 117(1), 29-36. [Link]

  • (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • (n.d.). Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. ResearchGate. Retrieved from [Link]

  • (2025). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]

  • (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Retrieved from [Link]

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Methodological & Application

Synthesis of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-4-carbaldehydes in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2][3] Specifically, pyrazole-4-carbaldehydes serve as versatile synthetic intermediates for the elaboration of more complex molecular architectures.[4][5][6] The title compound, 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde, is a key building block for creating novel therapeutic agents. Its synthesis via the Vilsmeier-Haack reaction offers a reliable and scalable method for producing this valuable intermediate. This application note provides a detailed, experience-driven guide to the synthesis, purification, and characterization of this compound, designed for researchers in organic synthesis and drug development.

The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃), to introduce a formyl group onto the substrate.[10][11]

Mechanistic Insights

The reaction proceeds through a well-established two-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][8] This step is highly exothermic and requires careful temperature control.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of the substrate, 1-butyl-3-methyl-1H-pyrazole, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[10][12] For pyrazoles, formylation typically occurs regioselectively at the C4 position. Subsequent elimination of a chloride ion and hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product.[7][8]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrazole 1-Butyl-3-methyl- 1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 1-Butyl-3-methyl-1H- pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis Experimental_Workflow Experimental Workflow cluster_reagents Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification DMF_POCl3 Mix DMF and POCl3 at 0°C Vilsmeier Form Vilsmeier Reagent DMF_POCl3->Vilsmeier Add_Pyrazole Add Pyrazole Substrate Vilsmeier->Add_Pyrazole Heat Heat to 70-80°C Add_Pyrazole->Heat TLC Monitor by TLC Heat->TLC Quench Quench with Ice Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Final_Product Pure Product Chromatography->Final_Product

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Synthesis of Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole-4-carbaldehydes are pivotal building blocks in medicinal chemistry and drug development, serving as precursors to a wide array of pharmacologically active compounds. Their synthesis, however, requires precise and efficient methodologies. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions as a robust strategy for constructing these valuable intermediates. We will dissect the mechanistic underpinnings of key reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings, and furnish detailed, field-proven protocols. This document is designed for researchers, medicinal chemists, and process development scientists, offering both the theoretical foundation and practical guidance necessary to successfully implement these powerful synthetic tools.

Introduction: The Significance of the Pyrazole-4-carbaldehyde Scaffold

The pyrazole nucleus is a privileged scaffold in modern pharmacology, appearing in numerous blockbuster drugs. The introduction of a carbaldehyde group at the C4-position unlocks a rich chemical space, allowing for subsequent modifications such as reductive amination, Wittig reactions, and condensations to build molecular complexity. Traditional methods for synthesizing pyrazole-4-carbaldehydes, such as the Vilsmeier-Haack reaction, are effective but can suffer from limitations regarding substrate scope and functional group tolerance.[1][2][3]

Palladium-catalyzed cross-coupling reactions have emerged as a superior alternative, offering unparalleled versatility, selectivity, and compatibility with a vast range of functional groups.[1] These methods typically involve the coupling of a C4-functionalized pyrazole (e.g., a halide or triflate) with a suitable coupling partner, enabling the direct or indirect installation of the aldehyde functionality.

Foundational Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.

The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with an organohalide (or triflate), R¹-X, inserting itself into the carbon-halogen bond. This oxidizes the metal to a Pd(II) species.

  • Transmetalation: The organometallic coupling partner (R²-M) exchanges its organic group (R²) with the halide (X) on the palladium center. This is the key step where the new carbon-carbon bond framework is assembled on the metal center.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are expelled from the palladium complex as the final coupled product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Intermediate R¹-Pd(II)L₂-X Pd0->PdII_Intermediate RedElim Reductive Elimination R1X R¹-X (Pyrazole-Halide) OxAdd Oxidative Addition PdII_Coupling R¹-Pd(II)L₂-R² PdII_Intermediate->PdII_Coupling R2M R²-M (Coupling Partner) Transmetal Transmetalation PdII_Coupling->Pd0 R1R2 R¹-R² (Product) PdII_Coupling->R1R2

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Synthetic Workflow: From Pyrazole to Aldehyde

The synthesis of a pyrazole-4-carbaldehyde via cross-coupling is a multi-step process. A typical workflow involves the initial preparation of a C4-functionalized pyrazole, which then serves as the electrophile in the palladium-catalyzed reaction.

Synthetic_Workflow Start Pyrazole Starting Material Func C4-Functionalization (Halogenation or Triflation) Start->Func Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Func->Coupling Intermediate Coupled Intermediate (e.g., 4-Aryl, 4-Alkynyl Pyrazole) Coupling->Intermediate Deprotection Deprotection / Oxidative Cleavage Intermediate->Deprotection Final Final Product (Pyrazole-4-carbaldehyde) Deprotection->Final

Caption: General synthetic pathway to pyrazole-4-carbaldehydes.

Key Cross-Coupling Methodologies and Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability and stability of boronic acid coupling partners, and its tolerance of a wide range of functional groups.[4][5] The reaction is ideal for synthesizing 4-aryl-pyrazoles, which can carry a protected aldehyde or a precursor group that is later converted to the aldehyde.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common choice, but more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often used to improve catalyst stability and reactivity, especially with less reactive halides.[6][7]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is essential. It reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]

  • Solvent: A mixture of an organic solvent (like DME, dioxane, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole [4][5]

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Reagent Addition: Add Na₂CO₃ (2.5 mmol, 2.5 equiv.).

  • Solvent Addition: Add a 10:1 (v/v) mixture of DME/H₂O (5 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 10-20 minutes. Note: Reaction progress should be monitored by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography to yield the 4-aryl-1-methyl-1H-pyrazole.

Catalyst SystemBaseSolventTemp (°C)TimeTypical Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃DME/H₂O120 (MW)10 min85-95[4][5]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10016 h80-92[6]
PEPPSI-IPrK₂CO₃t-AmylOH11012 h78-90[9]
Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This method is particularly useful for synthesizing 4-alkynylpyrazoles. The resulting alkyne can then be hydrated (e.g., via oxymercuration or gold catalysis) to yield a methyl ketone, or undergo other transformations. More relevantly, coupling with an appropriately substituted alkyne can introduce a protected aldehyde precursor. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[12][13]

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: CuI is crucial for the traditional Sonogashira mechanism. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the Pd(II) complex.[10]

  • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and neutralizes the HX by-product generated during the formation of the copper acetylide.[14]

  • Anaerobic Conditions: It is critical to perform the reaction under an inert atmosphere (N₂ or Ar). Oxygen can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to diyne by-products.[14]

Protocol 2: General Sonogashira Coupling of 4-Bromopyrazole [1][14]

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-bromopyrazole substrate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound.[15] While highly effective and tolerant of many functional groups, its application is often limited by the toxicity of the organotin reagents and the difficulty in removing tin by-products.[16][17] However, it remains a powerful tool for specific transformations, such as coupling with tributyl(1-ethoxyvinyl)tin to introduce a vinyl ether moiety, which can be readily hydrolyzed under mild acidic conditions to afford the desired aldehyde.

Protocol 3: Stille Coupling for Aldehyde Synthesis Precursor [16]

  • Vessel Preparation: In an inert atmosphere glovebox or under a positive flow of argon, combine the 4-halopyrazole (1.0 equiv.), tributyl(1-ethoxyvinyl)tin (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.) in a Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene (10 volumes).

  • Reaction: Heat the mixture to 100 °C and stir for 2-4 hours, monitoring by TLC.

  • Hydrolysis Workup: After cooling, concentrate the mixture. Add 2N HCl and stir vigorously for 2 hours at room temperature to hydrolyze the vinyl ether intermediate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated aqueous KF solution (to remove tin by-products) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify by silica gel column chromatography to isolate the pyrazole-4-carbaldehyde.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Poor quality reagents (wet solvent/base).3. Pyrazole coordinating to Pd, inhibiting catalysis.[6][14]1. Ensure rigorous anaerobic conditions; use fresh catalyst.2. Use anhydrous, degassed solvents and freshly distilled bases.3. Switch to bulkier ligands (e.g., Buchwald-type phosphines) or NHC ligands to prevent substrate inhibition.
Significant Homocoupling (Glaser Product) Presence of oxygen in Sonogashira coupling.Thoroughly degas all solvents and reagents (freeze-pump-thaw or sparging with Ar/N₂). Run the reaction under a positive pressure of inert gas.[14]
Protodehalogenation (Halide replaced by -H) 1. Presence of water or protic sources.2. Catalyst decomposition at high temperatures.1. Use rigorously dried reagents and solvents.2. Run the reaction at the lowest effective temperature.
Difficulty Removing Tin By-products (Stille) Bu₃SnX by-products are often non-polar and co-elute with the product.Wash the organic phase with a saturated aqueous KF solution; the fluoride ions precipitate tributyltin fluoride, which can be filtered off.[16]

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and highly adaptable platform for the synthesis of pyrazole-4-carbaldehydes. The choice between Suzuki, Sonogashira, or Stille coupling depends on the desired final structure and the availability of starting materials. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently access these critical intermediates, accelerating the discovery and development of new therapeutic agents.

References

  • ResearchGate. (n.d.). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group | Request PDF.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2011). Sonogashira‐Type Reactions with 5‐Chloro‐1‐phenyl‐1H‐pyrazole‐4‐carbaldehydes: A Straightforward Approach to Pyrazolo[4,3‐c]pyridines. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Chinese Chemical Society. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 776-780.
  • MDPI. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • ScienceDirect. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 776-780.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link]

  • KTU ePubl. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (2024). Palladium-Catalyzed N -Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • ARKIVOC. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • National Institutes of Health. (2021). Stretchable chiral pockets for palladium-catalyzed highly chemo- and enantioselective allenylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Polymer Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

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Application Notes and Protocols for Condensation Reactions Using 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents, including well-known anti-inflammatory drugs like celecoxib.[1][2] The functionalization of the pyrazole ring is key to modulating its pharmacological activity, and the aldehyde group at the 4-position serves as a versatile synthetic handle for molecular elaboration. 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde is a valuable building block, with its aldehyde functionality enabling a variety of carbon-carbon bond-forming reactions.[1][3] Among these, condensation reactions such as the Knoevenagel and Claisen-Schmidt reactions are particularly powerful for synthesizing complex pyrazole derivatives with potential biological activities.[3][4] This guide provides a detailed exploration of the protocols and underlying principles for successfully employing this compound in these pivotal transformations.

Physicochemical Properties and Safety Precautions

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of Pyrazole-4-carbaldehyde Derivatives

Property3-methyl-1H-pyrazole-4-carbaldehyde1-Methyl-1H-pyrazole-3-carbaldehydeThis compound (Estimated)
Molecular Formula C₅H₆N₂OC₅H₆N₂OC₉H₁₄N₂O
Molecular Weight 110.11 g/mol [5]110.11 g/mol [6]166.22 g/mol
Boiling Point Not readily available218.9±13.0 °C[6]Expected to be higher than the 1-methyl derivative
Appearance SolidLight yellow liquid[6]Likely a liquid or low-melting solid

Safety Precautions:

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5][7][8][9][10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9][11]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[7][8][9][11]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.[8][9][10]

Reaction Mechanisms: A Tale of Two Condensations

The condensation reactions of this compound with active methylene compounds (Knoevenagel) or enolizable ketones (Claisen-Schmidt) proceed through a common theme of nucleophilic addition to the carbonyl group followed by dehydration.

The Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with a compound possessing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base.[12][13]

Mechanism:

  • Enolate Formation: The basic catalyst (B:) deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound.

  • Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH⁺) to form a β-hydroxy adduct.

  • Dehydration: Subsequent elimination of a water molecule, often facilitated by the catalyst, yields the final α,β-unsaturated product.

Knoevenagel_Mechanism start Active Methylene Compound (Z-CH2-Z') + Base (B:) enolate Enolate (Z-CH(-)-Z') start->enolate Deprotonation intermediate Tetrahedral Intermediate (Alkoxide) enolate->intermediate Nucleophilic Attack aldehyde 1-Butyl-3-methyl-1H- pyrazole-4-carbaldehyde aldehyde->intermediate adduct β-Hydroxy Adduct intermediate->adduct Protonation product α,β-Unsaturated Product adduct->product Dehydration water H2O adduct->water

Caption: Mechanism of the Knoevenagel Condensation.

The Claisen-Schmidt Condensation

A variation of the aldol condensation, the Claisen-Schmidt reaction involves the condensation of an aldehyde (in this case, our pyrazole derivative) with a ketone under basic conditions.[14][15]

Mechanism:

  • Enolate Formation: A strong base (e.g., OH⁻) removes an α-hydrogen from the ketone to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the pyrazole aldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by a water molecule to give a β-hydroxy ketone (aldol adduct).

  • Dehydration: The aldol adduct is readily dehydrated under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone (chalcone analog).

Claisen_Schmidt_Mechanism ketone Ketone (R-CO-CH3) + Base (OH-) enolate Enolate (R-CO-CH2(-)) ketone->enolate Deprotonation intermediate Tetrahedral Intermediate (Alkoxide) enolate->intermediate Nucleophilic Attack aldehyde 1-Butyl-3-methyl-1H- pyrazole-4-carbaldehyde aldehyde->intermediate adduct β-Hydroxy Ketone (Aldol Adduct) intermediate->adduct Protonation product α,β-Unsaturated Ketone adduct->product Dehydration water H2O adduct->water

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocols

The following protocols are representative methods for the condensation reactions of this compound. Optimization may be required depending on the specific substrate and desired outcome.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a green chemistry approach using a mild catalyst in an aqueous medium.[12][16]

Materials:

  • This compound

  • Malononitrile

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Ultrasonic bath

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and ammonium carbonate (0.2 mmol).

  • Add deionized water (10 mL) to the flask.

  • Place the flask in an ultrasonic bath at room temperature and sonicate for the time indicated in Table 2.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (2 x 10 mL).

  • Purify the product by recrystallization from ethanol to afford the desired 2-((1-butyl-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile.

Protocol 2: Claisen-Schmidt Condensation with Acetophenone

This protocol is a classic base-catalyzed condensation.[14][15]

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium hydroxide (1.25 g, 31.25 mmol) in a mixture of deionized water (12.5 mL) and ethanol (10 mL).

  • Cool the solution in an ice bath.

  • To the cold, stirred solution, add acetophenone (1.2 g, 10 mmol) dropwise.

  • After 5 minutes, add this compound (1.66 g, 10 mmol) dropwise, ensuring the temperature remains below 25°C.

  • Remove the ice bath and continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. The formation of a precipitate indicates product formation.

  • After the reaction is complete, cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Dry the product and recrystallize from ethanol to yield (E)-1-(1-butyl-3-methyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one.

Data Presentation and Discussion

The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical parameters for these condensation reactions.

Table 2: Representative Reaction Parameters for Condensation Reactions

Reaction TypeActive Methylene/KetoneCatalystSolventTemperatureTime (h)Typical Yield
Knoevenagel Malononitrile(NH₄)₂CO₃WaterRoom Temp.0.5 - 1>90%
Knoevenagel Ethyl CyanoacetatePiperidineEthanolReflux2 - 475-85%
Knoevenagel 3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneGlacial Acetic AcidGlacial Acetic AcidReflux2 - 380-90%
Claisen-Schmidt AcetophenoneNaOHEthanol/WaterRoom Temp.2 - 485-95%
Claisen-Schmidt CyclohexanoneNaOHEthanol/WaterRoom Temp.3 - 570-80%

Discussion of Experimental Choices:

  • Catalyst: In Knoevenagel condensations, weak bases like ammonium carbonate or piperidine are often sufficient to deprotonate the active methylene compound without causing side reactions with the aldehyde.[12][13][16] For Claisen-Schmidt reactions, a stronger base like NaOH is required to generate the less acidic enolate from the ketone.[14][15] Acidic catalysts like glacial acetic acid can also promote Knoevenagel condensations, particularly with less reactive methylene compounds.[17]

  • Solvent: The choice of solvent is crucial. "Green" protocols increasingly favor water as a solvent for Knoevenagel reactions.[12][16] Ethanol is a common choice for both reaction types as it can dissolve the organic reactants and the inorganic base to some extent. In some cases, solvent-free conditions can also be employed, which can lead to higher yields and easier workup.[14][18]

  • Temperature: Many of these condensation reactions can be performed at room temperature, which minimizes the formation of byproducts.[12][16] For less reactive substrates, refluxing may be necessary to drive the reaction to completion.[17]

Experimental Workflow

The general workflow for the synthesis and purification of pyrazole derivatives via condensation reactions is outlined below.

Workflow start Starting Materials: This compound + Active Methylene/Ketone reaction Condensation Reaction (with Catalyst and Solvent) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Workup: - Precipitation/Extraction - Filtration monitoring->workup Reaction Complete purification Purification: Recrystallization workup->purification analysis Product Characterization: - Melting Point - NMR - IR - Mass Spectrometry purification->analysis final_product Pure α,β-Unsaturated Product analysis->final_product

Caption: General experimental workflow.

References

  • Claisen, L.; Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der Deutschen Chemischen Gesellschaft, 14(1), 2460–2468. [Link]

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  • Hamilton, C. E., et al. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Molecules, 25(24), 5899. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Thore, S. N., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. [Link]

  • PubChem. (2025). 3-methyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Zhang, Q., et al. (2011). Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. ResearchGate. [Link]

  • Deshmukh, M. B., et al. (2013). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • Gholap, A. R., et al. (2007). Claisen-Schmidt condensation under solventfree conditions. ResearchGate. [Link]

  • Li, Y., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28769–28778. [Link]

  • Elinson, M. N., et al. (2015). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. Heterocyclic Communications, 21(2), 97-101. [Link]

  • Bernardim, B., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(9), 1971–1976. [Link]

  • da Silva, G. P., et al. (2020). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics, 22(34), 19098-19107. [Link]

  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. [Link]

  • Abdel-Aziz, H. A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6438. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link] (A representative SDS for a similar compound)

  • Sharma, P., et al. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Pharmaceutical Sciences and Research, 9(10), 4049-4054. [Link]

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Application Notes & Protocols: The Utility of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1][2] This document provides a detailed technical guide on the application of a key derivative, 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde, as a versatile building block in the synthesis of pharmaceutical intermediates. We will explore its synthesis, characterization, and subsequent transformations into more complex molecular architectures relevant to drug discovery. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying chemical rationale to empower effective and reproducible synthesis.

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

Substituted pyrazoles are integral to numerous therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] The strategic value of this compound lies in the aldehyde functionality at the C4 position. This formyl group serves as a highly versatile chemical handle, enabling a multitude of transformations such as nucleophilic additions, condensation reactions, and cross-couplings.[5][6] Its presence allows for the systematic elaboration of the pyrazole core, providing a direct route to diverse libraries of compounds for biological screening. The N1-butyl and C3-methyl substitutions provide specific lipophilic and steric properties that can be crucial for modulating pharmacokinetic profiles and target binding.

Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₄N₂O[5]
Molecular Weight 166.22 g/mol [5]
CAS Number 899709-49-0[5]
Appearance Varies; typically an oil or low-melting solidN/A
¹H NMR (CDCl₃, δ) 9.8-10.0 (s, 1H, -CHO), 7.5-8.0 (s, 1H, Pyrazole H5), ~4.1 (t, 2H, N-CH₂), ~2.4 (s, 3H, C-CH₃), 1.7-1.9 (m, 2H), 1.3-1.5 (m, 2H), ~0.9 (t, 3H)[5]
IR (cm⁻¹) 1680-1700 (C=O stretch), 2720-2750 & 2820-2850 (Aldehyde C-H stretch)[5]
Mass Spec (m/z) 166 (M⁺), 137 (M⁺ - CHO)[5]

Synthesis of the Core Intermediate: this compound

The most prevalent and efficient method for introducing a formyl group at the electron-rich C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[7][8][9] This reaction utilizes a Vilsmeier reagent, an electrophilic species generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃).

Mechanistic Rationale

The reaction proceeds via the formation of the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, from DMF and POCl₃. The pyrazole ring, being an electron-rich heterocycle, undergoes electrophilic aromatic substitution, preferentially at the C4 position which has the highest electron density.[10] A subsequent hydrolysis step during aqueous workup converts the resulting iminium salt intermediate into the final aldehyde.

Synthesis Workflow

cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Reaction Pyrazole 1-Butyl-3-methyl-1H-pyrazole Pyrazole->Iminium Electrophilic Attack Aldehyde This compound Iminium->Aldehyde Aqueous Workup (Hydrolysis) start 1-Butyl-3-methyl-1H- pyrazole-4-carbaldehyde product Pyrazole Schiff Base (Pharmaceutical Intermediate) start->product + reagent Substituted Aniline (e.g., 4-fluoroaniline) reagent->product EtOH, Acetic Acid (cat.) Reflux

Sources

Application Notes and Protocols for 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyrazole Scaffolds in Modern Agrochemicals

The pyrazole ring is a privileged scaffold in the landscape of agrochemical research and development, forming the core of numerous commercial fungicides, herbicides, and insecticides.[1] Its inherent biological activity and synthetic versatility make it a cornerstone for the design of novel crop protection agents. 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde emerges as a key intermediate in this domain, offering a strategic entry point for the synthesis of a diverse library of potential agrochemicals. The presence of a reactive aldehyde group on the pyrazole core allows for straightforward chemical modifications, particularly for the development of pyrazole carboxamide fungicides.[2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the discovery and development of new agrochemical agents. We will delve into its physicochemical properties, outline its primary mechanism of action when converted to downstream products, and provide detailed, field-proven protocols for its synthesis and subsequent application in fungicidal screening.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₄N₂O[5]
Molecular Weight 166.22 g/mol [5][6]
CAS Number 899709-49-0[5]
Appearance White to pale yellow solid[5]
Melting Point Estimated 90-95 °C (based on analogues)[5]
Canonical SMILES CCCCN1C=C(C(=N1)C)C=O[5]
InChI Key LLKWRJLYBFSPEL-UHFFFAOYSA-N[5]

Core Application: A Precursor to Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The primary application of this compound in agrochemical development is as a precursor for the synthesis of pyrazole carboxamide fungicides. This class of fungicides is renowned for its broad-spectrum activity against a wide range of pathogenic fungi.

Mechanism of Action: Inhibition of Fungal Respiration

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[7] SDH is a critical enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[7] By binding to the SDH enzyme complex, these fungicides block the electron transport chain, thereby halting cellular respiration and leading to a depletion of ATP, the primary energy currency of the cell. This ultimately results in fungal cell death.

SDHI_Mechanism cluster_mitochondrion Fungal Mitochondrion cluster_complex_II Complex II (SDH) TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP SDH_Enzyme SDH Enzyme Succinate->SDH_Enzyme binds to Fumarate Fumarate SDH_Enzyme->ETC transfers e- to SDH_Enzyme->Fumarate oxidizes to Pyrazole_Carboxamide Pyrazole Carboxamide (from 1-Butyl-3-methyl-1H- pyrazole-4-carbaldehyde) Pyrazole_Carboxamide->SDH_Enzyme INHIBITS

Caption: Mechanism of action of pyrazole carboxamide fungicides.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles and is the standard procedure for synthesizing pyrazole-4-carbaldehydes.[8][9][10][11]

Materials:

  • 1-Butyl-3-methyl-5-pyrazolone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice

  • Sodium hydroxide (NaOH) solution, dilute

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous DMF. Cool the flask in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF. The reaction is exothermic. Allow the mixture to stir in the ice bath for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Pyrazolone: To the pre-formed Vilsmeier reagent, add 1-Butyl-3-methyl-5-pyrazolone portion-wise, ensuring the temperature remains low.

  • Reaction Heating: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C for 4-6 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a dilute NaOH solution until the pH is approximately 7-8. A precipitate should form.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography using a gradient of ethyl acetate in petroleum ether to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Derivative

This protocol outlines the conversion of the synthesized carbaldehyde to a carboxamide, a crucial step in developing potential SDHI fungicides.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone/Water mixture

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • A desired aniline derivative (e.g., 2-chloroaniline)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Oxidation to Carboxylic Acid: Dissolve this compound in an acetone/water mixture. Add KMnO₄ portion-wise and heat the reaction mixture. Monitor the reaction by TLC. Once complete, filter the mixture and acidify the filtrate with HCl to precipitate the 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid.

  • Formation of Acid Chloride: Reflux the carboxylic acid in an excess of SOCl₂ to form the corresponding acid chloride. Remove the excess SOCl₂ under reduced pressure.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired aniline derivative and TEA in anhydrous DCM. Add the acid chloride solution dropwise to the aniline solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide.

Protocol 3: In Vitro Antifungal Activity Screening (Mycelial Growth Inhibition Assay)

This protocol is a standard method for evaluating the efficacy of newly synthesized compounds against phytopathogenic fungi.[2][3]

Materials:

  • Synthesized pyrazole carboxamide derivatives

  • Target phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the synthesized compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL). Prepare a series of dilutions to achieve the desired final concentrations in the agar (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Preparation of Poisoned Media: Autoclave the PDA medium and cool it to about 50-60°C. Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentration. Pour the "poisoned" agar into sterile petri dishes and allow them to solidify. A control plate containing only DMSO should also be prepared.

  • Inoculation: From a fresh culture of the target fungus, use a sterile cork borer to cut a 5 mm mycelial disc from the edge of the colony. Place the mycelial disc, mycelium-side down, in the center of the prepared PDA plates.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish. Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be determined by probit analysis of the inhibition data at different concentrations.

Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay confirms the mechanism of action of the synthesized pyrazole carboxamides. The activity of SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).[7][12]

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Synthesized pyrazole carboxamide derivatives

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate solution

  • DCPIP solution

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of the assay buffer, succinate, and DCPIP. Dissolve the test compounds in DMSO to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, mitochondrial fraction, and the test compound at various concentrations.

  • Initiation of Reaction: Start the reaction by adding the succinate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The reduction of DCPIP leads to a loss of blue color.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of SDH activity) can be determined by plotting the reaction rates against the inhibitor concentrations.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals, particularly pyrazole carboxamide fungicides. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize this key intermediate and its derivatives, and to evaluate their potential as fungicidal agents through established in vitro screening and mechanism of action studies. The continued exploration of derivatives from this scaffold holds significant promise for the development of the next generation of effective and sustainable crop protection solutions.

References

  • Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14205–14218. [Link]

  • Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved January 17, 2026, from [Link]

  • Shetty, P., et al. (2020). Synthesis, characterization and biological evaluation of some new 1,3-diphenylpyrazole-4-carboxaldehyde derivatives. RSC Advances. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]

  • MDPI. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14205-14218. [Link]

  • National Center for Biotechnology Information. (n.d.). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Retrieved January 17, 2026, from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved January 17, 2026, from [Link]

  • PubMed. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules, 17(12), 14205-18. [Link]

  • Food Technology and Biotechnology. (n.d.). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Retrieved January 17, 2026, from [Link]

  • PubMed. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(3), 4383-94. [Link]

  • Semantic Scholar. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]

  • ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]

  • PubChem. (n.d.). 1-tert-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Retrieved January 17, 2026, from [Link]

  • MDPI. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(10), 2549. [Link]

  • Shetty, P., et al. (2008). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 20(7), 5037-5044. [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-(sec-Butyl)-1-methyl-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols: Nucleophilic Addition Reactions of Pyrazole Aldehydes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Aldehydes

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic properties and structural features allow it to serve as a versatile template in drug design, leading to best-selling drugs for cancer, viral infections, and inflammatory diseases.[4] Within this vital class of heterocycles, pyrazole aldehydes—particularly pyrazole-4-carbaldehydes—emerge as exceptionally valuable synthetic intermediates.[5]

The aldehyde functional group, being a potent electrophile, provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation. The strategic placement of this group on the electron-deficient pyrazole ring enhances its reactivity, making it a prime substrate for a host of nucleophilic addition reactions. These reactions are fundamental to elaborating the pyrazole core, enabling the construction of complex molecular architectures with significant therapeutic and material science applications.

This guide provides an in-depth exploration of nucleophilic addition reactions involving pyrazole aldehydes. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights essential for successful synthesis and innovation.

Section 1: Fundamental Principles of Reactivity

The reactivity of a pyrazole aldehyde is governed by the interplay between the aromatic pyrazole ring and the carbonyl group. The pyrazole ring is a π-excessive five-membered heterocycle, yet the two nitrogen atoms exert a strong inductive electron-withdrawing effect. This effect is particularly pronounced at the C4 position, rendering the attached aldehyde's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6][7]

The general mechanism proceeds via the attack of a nucleophile on the carbonyl carbon, which is sp² hybridized and has a trigonal planar geometry.[8] This attack leads to the formation of a transient, high-energy tetrahedral intermediate. The outcome of the reaction is then determined by the subsequent steps, which can involve protonation of the resulting alkoxide to form an alcohol or an elimination step to form a new double bond.

G cluster_0 Nucleophilic Addition to Pyrazole Aldehyde Py_CHO Pyrazole-CHO (Electrophile) Intermediate Tetrahedral Intermediate Py_CHO->Intermediate Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->Intermediate Product_Alcohol Addition Product (Alcohol) Intermediate->Product_Alcohol Protonation H_plus H⁺ Source (e.g., H₂O, mild acid) H_plus->Intermediate

Caption: General mechanism of nucleophilic addition.

Section 2: Key Nucleophilic Addition Reactions and Protocols

The versatility of pyrazole aldehydes allows them to react with a broad spectrum of nucleophiles. This section details protocols for some of the most synthetically useful transformations.

Grignard Reaction: C-C Bond Formation with Organomagnesium Reagents

The addition of Grignard reagents (R-MgX) to pyrazole aldehydes is a classic and reliable method for creating secondary alcohols, extending the carbon skeleton of the molecule.

Principle: The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom strongly nucleophilic. It readily attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. A subsequent acidic workup protonates the magnesium alkoxide intermediate to yield the final alcohol product. An improved method for synthesizing the starting material, 1H-Pyrazole-4-carbaldehyde, often involves a Grignard intermediate itself.[9]

Protocol: Synthesis of 1-(1H-Pyrazol-4-yl)ethanol

  • Materials:

    • 1H-Pyrazole-4-carbaldehyde

    • Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether

    • Anhydrous diethyl ether or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

    • Standard glassware for extraction and purification

  • Step-by-Step Procedure:

    • Reaction Setup: Under a nitrogen or argon atmosphere, dissolve 1H-pyrazole-4-carbaldehyde (e.g., 10 mmol, 1.0 eq) in anhydrous THF (50 mL) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Grignard Addition: Add the methylmagnesium bromide solution (e.g., 12 mmol, 1.2 eq) dropwise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C.

    • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot (visualized with a UV lamp or potassium permanganate stain) indicates reaction completion.

    • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) while cooling the flask in an ice bath.

    • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure secondary alcohol.

  • Scientist's Notes:

    • The use of anhydrous solvents and an inert atmosphere is critical as Grignard reagents react violently with water and oxygen.

    • The N-H proton of the pyrazole ring is acidic and will consume one equivalent of the Grignard reagent. Therefore, using at least two equivalents of the Grignard reagent is necessary for reactions with N-unsubstituted pyrazole aldehydes. Alternatively, the pyrazole nitrogen can be protected prior to the reaction.[9]

The Wittig Reaction: Conversion of Aldehydes to Alkenes

The Wittig reaction is an indispensable tool for converting carbonyls into alkenes.[10] It involves the reaction of a pyrazole aldehyde with a phosphorus ylide (Wittig reagent), forming a C=C double bond with high reliability.[11]

Principle: The nucleophilic carbon of the phosphorus ylide attacks the carbonyl carbon, forming a betaine intermediate which rapidly collapses to a four-membered oxaphosphetane ring.[10] This intermediate then fragments to yield the desired alkene and a triphenylphosphine oxide byproduct. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[12]

Protocol: Synthesis of 4-(2-Styryl)-1H-pyrazole

  • Materials:

    • Benzyltriphenylphosphonium chloride

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous THF

    • 1H-Pyrazole-4-carbaldehyde

    • Standard glassware for inert atmosphere reactions

  • Step-by-Step Procedure:

    • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (11 mmol, 1.1 eq) in anhydrous THF (40 mL). To this suspension, carefully add sodium hydride (11 mmol, 1.1 eq) portion-wise at 0 °C.

    • Stirring: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep red/orange color of the ylide indicates its successful generation.

    • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 1H-pyrazole-4-carbaldehyde (10 mmol, 1.0 eq) in anhydrous THF (10 mL) dropwise.

    • Reaction: Stir the reaction mixture at room temperature overnight. Monitor by TLC for the consumption of the aldehyde.

    • Quenching & Workup: Carefully quench the reaction by adding water (10 mL). Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purification: The crude product contains triphenylphosphine oxide. Purify by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to isolate the alkene product.

  • Scientist's Notes:

    • Strong bases like NaH, n-butyllithium (n-BuLi), or potassium tert-butoxide are required to deprotonate the phosphonium salt to form the ylide.[13]

    • The triphenylphosphine oxide byproduct can sometimes co-elute with the product. Trituration with a non-polar solvent like diethyl ether or hexanes can often help in its removal.

The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful reaction between an aldehyde and an "active methylene compound" (a compound with a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile, diethyl malonate).[14] This reaction is widely used to synthesize electron-deficient alkenes from pyrazole aldehydes.[15][16]

Principle: A weak base (like an amine or ammonium salt) deprotonates the active methylene compound to form a stabilized carbanion (enolate).[17] This nucleophile then adds to the pyrazole aldehyde. The resulting adduct undergoes dehydration (elimination of water) to yield the final condensed product, a substituted alkene. The reaction can often be performed in environmentally benign solvents like water or ethanol.[16]

Protocol: Synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)malononitrile

  • Materials:

    • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

    • Malononitrile

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Ethanol:Water (1:1 mixture)

  • Step-by-Step Procedure:

    • Mixing Reagents: In a round-bottom flask, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (5 mmol, 1.0 eq), malononitrile (5.5 mmol, 1.1 eq), and ammonium carbonate (1 mmol, 0.2 eq).[16]

    • Solvent Addition: Add 10 mL of a 1:1 ethanol:water mixture to the flask.

    • Reaction: Heat the mixture to reflux for 10-15 minutes.[16] A precipitate often forms as the reaction proceeds.

    • Monitoring (Self-Validation): Monitor the reaction by TLC. The product is typically a bright yellow spot with a higher Rf than the starting aldehyde.

    • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

    • Washing and Drying: Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst. Dry the product in a vacuum oven. The product is often pure enough for subsequent steps without further purification.

  • Scientist's Notes:

    • This method is an example of a green chemistry approach, using a mild catalyst and an aqueous solvent system.[16]

    • The reaction is generally fast and high-yielding for a variety of substituted pyrazole aldehydes and active methylene compounds.

Section 3: Asymmetric Nucleophilic Additions

Controlling stereochemistry is paramount in drug development. Asymmetric nucleophilic additions to pyrazole aldehydes allow for the synthesis of chiral alcohols, which are valuable building blocks for enantiomerically pure pharmaceuticals.

Principle: Enantioselectivity is achieved by using a chiral catalyst or a chiral auxiliary that creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.[8] Catalytic asymmetric addition of organozinc reagents to aldehydes, for example, is a well-established method for generating chiral secondary alcohols with high enantiomeric excess (ee).[18] The reaction of aldehyde hydrazones with ketones, catalyzed by chiral ruthenium complexes, is another advanced strategy.[19]

Table 1: Comparison of Conditions for Asymmetric Additions to Aldehydes

Nucleophile SystemCatalyst/AuxiliaryTypical ElectrophileEnantioselectivity (ee)Reference
Diethylzinc (Et₂Zn)Chiral Amino AlcoholsAromatic Aldehydes>90%[18]
Phenylacetylene/Zn(OTf)₂(R)-BINOL/Ti(OⁱPr)₄Aromatic Aldehydes92-97%[18]
Aldehyde HydrazonesChiral Ru-complex/PhosphineSimple KetonesHigh[19]
Vinyl Heteroarenes (CuH)Chiral Phosphine LigandAldehydes/KetonesHigh[20]

Section 4: Experimental Workflow and Troubleshooting

A successful synthesis relies on a robust workflow and the ability to troubleshoot common problems.

Sources

Application Notes and Protocols for the Formulation of Novel Fungicides Using Pyrazole Carbaldehyde Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and formulation of novel fungicides derived from pyrazole carbaldehyde precursors. The pyrazole scaffold is a cornerstone in modern agrochemical design, with many commercial fungicides being pyrazole carboxamide derivatives that target the succinate dehydrogenase (SDH) enzyme.[] This document offers an in-depth exploration of the synthesis of these potent molecules, detailing the critical steps from pyrazole carbaldehyde precursors to the final active ingredient. Furthermore, it provides detailed protocols for the formulation of these active ingredients into stable and efficacious end-use products, such as Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Wettable Powders (WP). Protocols for robust biological evaluation and essential stability testing are also presented to ensure the development of reliable and effective fungicidal products.

Introduction: The Prominence of Pyrazole-Based Fungicides

The pyrazole ring is a privileged heterocyclic motif in the development of modern agrochemicals due to its versatile chemical reactivity and significant biological activity.[2] A substantial class of highly effective commercial fungicides, including bixafen, fluxapyroxad, and penthiopyrad, are pyrazole carboxamides.[] These compounds typically function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory chain and leading to cell death. The fungicidal efficacy of these molecules is highly dependent on the substituents on the pyrazole ring and the nature of the carboxamide moiety, making the exploration of novel derivatives a fertile ground for new product development.

The journey from a promising chemical scaffold to a viable agricultural product is multifaceted. It begins with the efficient synthesis of the active ingredient (AI), proceeds through its formulation into a stable and effective product, and culminates in rigorous biological and stability evaluations. This guide is structured to navigate this path, providing both the theoretical underpinnings and practical, step-by-step protocols for each critical stage.

Synthesis of Pyrazole Carboxamide Fungicides

A common and efficient pathway to novel pyrazole carboxamide fungicides commences with the synthesis of a pyrazole-4-carbaldehyde precursor. This aldehyde serves as a versatile intermediate that is subsequently oxidized to a carboxylic acid, activated (e.g., as an acid chloride), and finally coupled with a desired amine to yield the target fungicide.

Synthesis of Pyrazole-4-Carbaldehyde Precursor via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich heterocyclic compounds like pyrazoles. The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C4 position of the pyrazole ring.

Protocol 1: Synthesis of a Representative Pyrazole-4-Carbaldehyde

Materials:

  • Substituted pyrazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ice bath

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Appropriate solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to ice-cold, anhydrous DMF (4.0 eq) with stirring.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add the substituted pyrazole (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a dilute NaOH solution until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.

  • Purify the crude pyrazole-4-carbaldehyde by recrystallization from a suitable solvent (e.g., ethanol).

Oxidation to Pyrazole-4-Carboxylic Acid

The synthesized pyrazole-4-carbaldehyde is then oxidized to the corresponding carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).

Protocol 2: Oxidation of Pyrazole-4-Carbaldehyde

Materials:

  • Pyrazole-4-carbaldehyde (from Protocol 1)

  • Potassium permanganate (KMnO₄)

  • Acetone/water mixture

  • Hydrochloric acid (HCl) (for acidification)

Procedure:

  • In a round-bottom flask, suspend the pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water (e.g., 2:3 v/v).

  • Add KMnO₄ (approx. 3.5 eq) portion-wise to the suspension while stirring.

  • Heat the reaction mixture to reflux (around 80°C) for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with HCl to a pH of approximately 2, which will precipitate the pyrazole-4-carboxylic acid.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry.

Formation of Pyrazole-4-Carboxamide

The final step in the synthesis of the active ingredient is the formation of the amide bond. This is typically achieved by converting the carboxylic acid to a more reactive acid chloride, followed by reaction with the desired amine.

Protocol 3: Synthesis of Pyrazole-4-Carboxamide

Materials:

  • Pyrazole-4-carboxylic acid (from Protocol 2)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Substituted amine

  • Triethylamine (Et₃N) or another suitable base

Procedure:

  • Acid Chloride Formation: In a flame-dried flask, suspend the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of SOCl₂ (1.5-2.0 eq). Reflux the mixture for 2-3 hours.

  • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF. In a separate flask, dissolve the desired substituted amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

  • Cool the amine solution in an ice bath and add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to afford the target pyrazole-4-carboxamide fungicide.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of Pyrazole Carboxamide Fungicide Pyrazole Substituted Pyrazole Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Pyrazole->Vilsmeier Carbaldehyde Pyrazole-4-carbaldehyde Vilsmeier->Carbaldehyde Oxidation Oxidation (KMnO₄) Carbaldehyde->Oxidation CarboxylicAcid Pyrazole-4-carboxylic Acid Oxidation->CarboxylicAcid Activation Activation (SOCl₂) CarboxylicAcid->Activation AcidChloride Pyrazole-4-carbonyl Chloride Activation->AcidChloride Amidation Amidation AcidChloride->Amidation Amine Substituted Amine Amine->Amidation Fungicide Novel Pyrazole Carboxamide Fungicide Amidation->Fungicide

Caption: General workflow for the synthesis of novel pyrazole carboxamide fungicides.

Formulation of Novel Pyrazole Fungicides

The formulation of a fungicide is a critical step that transforms a pure active ingredient into a product that is safe, stable, and easy to apply, while maximizing its biological efficacy.[3] The choice of formulation type depends on the physicochemical properties of the active ingredient, the target crop, and the application method.[3]

Common Formulation Types
  • Emulsifiable Concentrate (EC): The active ingredient is dissolved in a water-immiscible solvent along with emulsifiers. When diluted with water, it forms a stable oil-in-water emulsion.[4][5][6]

  • Suspension Concentrate (SC): A stable suspension of the solid active ingredient is dispersed in water. This formulation avoids the use of organic solvents.[7][8][9]

  • Wettable Powder (WP): The active ingredient is mixed with a finely ground inert carrier, along with wetting and dispersing agents. It is mixed with water to form a suspension for spraying.[10][11][12]

Key Formulation Components
  • Active Ingredient (AI): The synthesized pyrazole carboxamide fungicide.

  • Solvents (for ECs): Aromatic hydrocarbons or other water-immiscible solvents that dissolve the AI.

  • Carriers/Fillers (for WPs): Inert materials like kaolin clay or silica.[10]

  • Wetting Agents: Surfactants that help the formulation mix with water.[13][14]

  • Dispersing Agents: Surfactants that keep the AI particles uniformly suspended in water.[14]

  • Emulsifiers (for ECs): Surfactants that stabilize the emulsion of oil in water.[6]

  • Thickeners/Anti-settling Agents (for SCs): To prevent the solid particles from settling during storage (e.g., xanthan gum).

  • Antifreeze Agents (for SCs): Such as propylene glycol, to prevent freezing during storage.

  • Antifoaming Agents: To prevent excessive foaming during mixing and application.

Formulation Protocols

Protocol 4: Preparation of a 200 g/L Emulsifiable Concentrate (EC)

Materials:

  • Novel Pyrazole Carboxamide AI (20% w/v)

  • Aromatic solvent (e.g., Solvesso™ 200) (to 100% v/v)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants) (5-10% w/v)

  • Magnetic stirrer and beaker

Procedure:

  • In a beaker, add the aromatic solvent.

  • With stirring, slowly add the pyrazole carboxamide AI until it is completely dissolved.

  • Add the emulsifier blend and continue stirring until a homogenous solution is obtained.

  • Adjust the final volume with the solvent to achieve the target concentration.

Protocol 5: Preparation of a 500 g/L Suspension Concentrate (SC)

Materials:

  • Novel Pyrazole Carboxamide AI (50% w/v)

  • Wetting agent (e.g., a lignosulfonate) (2-5% w/v)

  • Dispersing agent (e.g., a naphthalene sulfonate condensate) (2-5% w/v)

  • Antifreeze agent (propylene glycol) (5-10% w/v)

  • Thickener (e.g., xanthan gum) (0.1-0.5% w/v)

  • Antifoaming agent (e.g., a silicone-based defoamer) (0.1-0.5% w/v)

  • Water (to 100% v/v)

  • Bead mill

Procedure:

  • In a vessel, mix the water, antifreeze, wetting agent, and dispersing agent.

  • Slowly add the pyrazole carboxamide AI powder while stirring to form a slurry.

  • Pass the slurry through a bead mill to reduce the particle size to the desired range (typically <10 µm).

  • In a separate container, prepare a solution of the thickener in a small amount of water.

  • Add the thickener solution and the antifoaming agent to the milled suspension with gentle stirring.

  • Adjust the final volume with water.

Protocol 6: Preparation of a 50% Wettable Powder (WP)

Materials:

  • Novel Pyrazole Carboxamide AI (50% w/w)

  • Wetting agent (e.g., a sodium lauryl sulfate) (2-5% w/w)

  • Dispersing agent (e.g., a lignosulfonate) (3-7% w/w)

  • Inert carrier (e.g., kaolin clay) (to 100% w/w)

  • Air-jet mill

Procedure:

  • Thoroughly blend the pyrazole carboxamide AI, wetting agent, dispersing agent, and inert carrier.

  • Pass the blend through an air-jet mill to achieve a fine, homogenous powder.

Formulation Process Overview

FormulationProcess cluster_formulation Fungicide Formulation Process cluster_EC Emulsifiable Concentrate (EC) cluster_SC Suspension Concentrate (SC) cluster_WP Wettable Powder (WP) AI Active Ingredient (Pyrazole Carboxamide) EC_Mix Mixing & Dissolving AI->EC_Mix Milling Wet Milling (Bead Mill) AI->Milling Blending Blending & Milling (Air-jet Mill) AI->Blending Solvent Solvent Solvent->EC_Mix Emulsifier Emulsifier Emulsifier->EC_Mix EC_Product EC Formulation EC_Mix->EC_Product Water Water Water->Milling Adjuvants_SC Wetting/Dispersing Agents, Antifreeze, etc. Adjuvants_SC->Milling Thickener Thickener Milling->Thickener SC_Product SC Formulation Thickener->SC_Product Carrier Inert Carrier Carrier->Blending Adjuvants_WP Wetting/Dispersing Agents Adjuvants_WP->Blending WP_Product WP Formulation Blending->WP_Product

Caption: Overview of common formulation processes for novel pyrazole fungicides.

Biological Evaluation of Fungicidal Activity

The efficacy of the newly synthesized and formulated pyrazole carboxamides must be rigorously evaluated against a panel of target phytopathogenic fungi.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on fungal growth.

Protocol 7: Mycelial Growth Inhibition Assay

Materials:

  • Synthesized pyrazole carboxamide compounds

  • Target fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Incorporate appropriate aliquots of the stock solutions into molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

  • Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO should also be prepared.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the colony diameter at regular intervals until the fungal growth in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) for each compound.

In Vivo Protective and Curative Assays

These assays evaluate the performance of the formulated fungicides on host plants.

Protocol 8: In Vivo Plant Assay

Materials:

  • Formulated pyrazole fungicide

  • Host plants (e.g., tomato, cucumber seedlings)

  • Spore suspension of the target pathogen

  • Spray chamber

  • Greenhouse or growth chamber

Procedure:

  • Protective Assay:

    • Spray the host plants with different concentrations of the formulated fungicide until runoff.

    • Allow the plants to dry.

    • After 24 hours, inoculate the treated plants by spraying them with a spore suspension of the pathogen.

    • Incubate the plants in a high-humidity environment for a period conducive to disease development.

    • Assess disease severity (e.g., percentage of leaf area infected) after a set period.

  • Curative Assay:

    • Inoculate the host plants with the pathogen's spore suspension.

    • After a set period (e.g., 24 hours) to allow for infection to establish, spray the plants with the formulated fungicide.

    • Incubate and assess disease severity as described for the protective assay.

Data Presentation

The fungicidal activity data should be summarized in a clear and concise table to facilitate comparison between novel compounds and commercial standards.

Table 1: In Vitro Fungicidal Activity (EC₅₀ in µg/mL) of Novel Pyrazole Carboxamides

Compound IDBotrytis cinereaRhizoctonia solaniAlternaria solaniCommercial Standard (e.g., Fluxapyroxad)
PZ-001 1.520.892.140.033
PZ-002 0.780.451.030.033
PZ-003 2.011.153.560.033

Note: The data presented are exemplary and should be replaced with experimental results.

Stability Testing of Formulated Fungicides

Stability testing is crucial to determine the shelf-life of a formulated product and to ensure its physical and chemical properties remain within acceptable limits under various storage conditions.

Accelerated Storage Stability

This test is designed to predict the long-term stability of a product in a shorter timeframe by subjecting it to elevated temperatures.[3][14]

Protocol 9: Accelerated Storage Stability Test

Materials:

  • Formulated fungicide in its final commercial packaging

  • Oven capable of maintaining a constant temperature (e.g., 54 ± 2°C)

Procedure:

  • Analyze the initial properties of the formulation (e.g., active ingredient concentration, pH, viscosity, suspensibility for SCs and WPs, emulsion stability for ECs).

  • Place the packaged formulation in the oven at 54°C for 14 days.

  • After 14 days, remove the sample, allow it to cool to room temperature, and re-analyze its physical and chemical properties.

  • Compare the results to the initial analysis to assess any degradation or changes in physical properties.

Low-Temperature Stability

This test evaluates the formulation's stability at low temperatures, which is particularly important for liquid formulations that may be exposed to freezing conditions.[3]

Protocol 10: Low-Temperature Stability Test

Materials:

  • Formulated liquid fungicide

  • Freezer or cold chamber (0 ± 2°C)

Procedure:

  • Analyze the initial properties of the formulation.

  • Store the sample at 0°C for 7 days.[3]

  • After 7 days, allow the sample to return to room temperature.

  • Visually inspect for any phase separation, crystallization, or sedimentation.

  • Re-analyze the physical and chemical properties and compare them to the initial values.

Conclusion

The development of novel fungicides from pyrazole carbaldehyde precursors is a promising avenue for addressing the ongoing challenges in crop protection. A systematic and rigorous approach, encompassing efficient synthesis, robust formulation, comprehensive biological evaluation, and thorough stability testing, is paramount to success. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers and developers in this field, enabling the translation of chemical innovation into effective and reliable agricultural solutions.

References

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Application Notes & Protocols: Multicomponent Reaction Strategies for Creating Diverse Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Pyrazoles and the Efficiency of Multicomponent Reactions

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors used in oncology.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a versatile scaffold for interacting with a wide range of biological targets.[2] Consequently, the development of efficient synthetic methodologies to generate large, structurally diverse libraries of pyrazole derivatives is a critical task in drug discovery and chemical biology.[3]

Traditionally, the synthesis of such libraries has relied on linear, multi-step sequences, which are often time-consuming, resource-intensive, and generate significant chemical waste. Multicomponent reactions (MCRs) offer a powerful and elegant solution to these challenges.[4][5] MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates most, if not all, of the atoms from the starting materials.[6] This intrinsic efficiency leads to high "atom economy," reduced reaction times, simplified purification procedures, and alignment with the principles of green chemistry.[7][8] For library synthesis, the key advantage of MCRs is the ability to rapidly generate molecular complexity and diversity by simply varying the individual starting components.[2]

This guide provides an in-depth exploration of key MCR strategies for the synthesis of diverse pyrazole libraries. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and illustrate how these powerful synthetic tools can be leveraged for diversity-oriented synthesis.

Strategy 1: The Three-Component Synthesis of Polysubstituted Pyrazoles

One of the most robust and widely used MCRs for pyrazole synthesis is the three-component condensation of a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde. This reaction allows for the creation of fully substituted pyrazoles with three points of diversity.

Mechanistic Rationale

The reaction proceeds through a cascade of classical organic transformations within a single pot. The generally accepted mechanism involves two concurrent initial steps:

  • Hydrazone Formation: The hydrazine condenses with the aldehyde to form a hydrazone intermediate.

  • Knoevenagel Condensation: The 1,3-dicarbonyl compound (specifically, its enol or enolate form) condenses with the aldehyde to produce an α,β-unsaturated dicarbonyl species (a Knoevenagel adduct).

The crucial step is the subsequent Michael addition of the hydrazone to the activated double bond of the Knoevenagel adduct. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto one of the carbonyl groups, and a final dehydration step to yield the aromatic pyrazole ring. The catalyst, often a mild acid or base, facilitates both the condensation and cyclization steps.[9][10]

Workflow & Mechanism Diagram

MCR_Mechanism cluster_intermediates Key Intermediates cluster_output Product Hydrazine Hydrazine (R¹-NHNH₂) Hydrazone Hydrazone Hydrazine->Hydrazone Condensation Aldehyde Aldehyde (R²-CHO) Aldehyde->Hydrazone Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Knoevenagel Condensation Dicarbonyl 1,3-Dicarbonyl (R³-CO-CH₂-CO-R⁴) Dicarbonyl->Knoevenagel Michael_Adduct Michael Adduct Hydrazone->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Pyrazole Polysubstituted Pyrazole Michael_Adduct->Pyrazole Intramolecular Cyclization & Dehydration

Caption: General workflow for the three-component pyrazole synthesis.

Protocol: Microwave-Assisted Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole Library

Microwave-assisted synthesis has proven highly effective for accelerating MCRs, often reducing reaction times from hours to minutes and improving yields.[1][11] This protocol is optimized for diversity-oriented synthesis in a parallel format.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Hydrazine derivative (e.g., Phenylhydrazine, 1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate, 1.0 mmol)

  • Catalyst (e.g., Piperidine, 5 mol%)

  • Solvent (e.g., Ethanol, 3 mL)

  • Microwave synthesis vials (10 mL) with stir bars

Procedure:

  • Reactant Preparation: To a 10 mL microwave synthesis vial, add the aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.0 mmol), and ethanol (3 mL).

    • Rationale: Using equimolar amounts of reactants ensures efficient conversion. Ethanol is an excellent solvent for this reaction, facilitating dissolution and promoting the reaction under microwave heating.

  • Catalyst Addition: Add the catalyst, piperidine (5 mol%, approx. 5 µL), to the mixture.

    • Rationale: Piperidine, a mild base, effectively catalyzes both the initial Knoevenagel condensation and the subsequent cyclization steps.[3]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes.

    • Rationale: Microwave heating provides rapid and uniform energy transfer, dramatically accelerating the reaction rate compared to conventional heating.[7] The temperature is optimized to ensure reaction completion without significant byproduct formation.

  • Work-up and Isolation: After cooling the reaction vial to room temperature, the product often precipitates. Collect the solid product by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure pyrazole derivative.

    • Self-Validation: Purity should be confirmed by analytical techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and melting point determination.

Data Comparison:

Synthesis MethodTemperature (°C)TimeTypical Yield (%)Reference
Microwave-Assisted10010-15 min85-95[12]
Conventional Heating78 (Reflux)6-12 hours60-80[1]

Strategy 2: The Four-Component Synthesis of Densely Functionalized Pyrano[2,3-c]pyrazoles

To further increase molecular complexity and access fused heterocyclic systems, four-component reactions (4CRs) are employed. A prominent example is the synthesis of pyrano[2,3-c]pyrazoles, which are valuable scaffolds in medicinal chemistry.[13] This reaction typically involves an aldehyde, malononitrile, a hydrazine, and a β-ketoester.[9]

Mechanistic Rationale

This reaction is a remarkable example of a domino sequence where multiple bonds are formed in a single operation. The mechanism is initiated by two key condensations:

  • Pyrazolone Formation: The hydrazine reacts with the β-ketoester (e.g., ethyl acetoacetate) to form a pyrazolone intermediate.[9]

  • Knoevenagel Condensation: Concurrently, the aldehyde reacts with the active methylene group of malononitrile to form an arylidenemalononitrile.

The pyrazolone then acts as a nucleophile in a Michael addition reaction with the electron-deficient arylidenemalononitrile. The resulting adduct undergoes a rapid intramolecular cyclization (O-cyclization) followed by tautomerization to yield the stable, fused pyrano[2,3-c]pyrazole product.[3]

Workflow & Mechanism Diagram

MCR_4C_Mechanism cluster_intermediates Key Intermediates cluster_output Product Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile Knoevenagel Malononitrile Malononitrile Malononitrile->Arylidenemalononitrile Hydrazine Hydrazine Pyrazolone Pyrazolone Hydrazine->Pyrazolone Condensation Ketoester β-Ketoester Ketoester->Pyrazolone Michael_Adduct Michael Adduct Pyrazolone->Michael_Adduct Michael Addition Arylidenemalononitrile->Michael_Adduct Pyranopyrazole Pyrano[2,3-c]pyrazole Michael_Adduct->Pyranopyrazole Intramolecular Cyclization

Caption: General workflow for the four-component pyranopyrazole synthesis.

Protocol: Green, Catalyst-Free Synthesis of a Pyrano[2,3-c]pyrazole Library in Water

This protocol highlights a green chemistry approach, utilizing water as the reaction medium and often proceeding without an external catalyst, which simplifies the procedure and reduces environmental impact.[14]

Materials:

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Hydrazine Hydrate (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Solvent: Water (5 mL)

  • Round-bottom flask (25 mL) with stir bar

Procedure:

  • Reactant Suspension: In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in water (5 mL).

  • Reaction Conditions: Vigorously stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-60 minutes.

    • Rationale: Water acts as a green solvent and its high polarity can promote the reaction cascade. The formation of intermediates and the final product, which are often poorly soluble in water, can drive the reaction to completion via precipitation.[3]

  • Isolation: Upon completion, the solid product is collected by vacuum filtration.

  • Purification: The collected solid is washed thoroughly with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials. The product is typically of high purity, but can be further purified by recrystallization if necessary.

    • Self-Validation: The identity and purity of the synthesized compounds should be confirmed using standard analytical methods (NMR, MS, elemental analysis).

Strategy 3: Isocyanide-Based MCRs for Novel Pyrazole Scaffolds

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction, are exceptionally powerful for creating complex, peptide-like molecules.[15] While the classic Ugi reaction produces α-acylamino amides, modified Ugi reactions or post-Ugi transformations can be ingeniously applied to construct heterocyclic scaffolds, including pyrazoles.[16]

Mechanistic Rationale: A Tandem Ugi/Cyclization Approach

A clever strategy involves a tandem Ugi four-component reaction followed by a hydrazine-mediated cyclization.[15]

  • Ugi Reaction: An amine, a carbonyl compound (e.g., a keto-acid), a carboxylic acid, and an isocyanide react to form a linear Ugi product.

  • Post-Ugi Transformation: This Ugi product is specifically designed to contain a latent 1,3-dicarbonyl-like functionality. Treatment of this intermediate with hydrazine triggers a cyclization reaction, where the hydrazine displaces a leaving group and condenses with the carbonyls to form the pyrazole ring.

This approach provides access to highly decorated pyrazoles that would be difficult to synthesize using other methods. The diversity of the final pyrazole is controlled by the four independent inputs of the initial Ugi reaction.

Workflow Diagram

Ugi_Pyrazole Reactants Amine + Carbonyl + Carboxylic Acid + Isocyanide Ugi_Product Linear Ugi Adduct (Designed with latent dicarbonyl) Reactants->Ugi_Product Ugi 4-CR Final_Pyrazole Highly Substituted Pyrazole Ugi_Product->Final_Pyrazole Post-Ugi Cyclization Hydrazine Hydrazine (Cyclization Agent) Hydrazine->Final_Pyrazole

Caption: Workflow for Ugi-based pyrazole synthesis.

Conclusion and Future Outlook

Multicomponent reactions are indispensable tools for the modern medicinal chemist, offering a rapid, efficient, and diversity-oriented pathway to complex molecular architectures. The three- and four-component strategies discussed herein represent robust and scalable methods for the generation of large pyrazole libraries for high-throughput screening. Innovations in this field, such as the development of novel MCRs, the use of sustainable catalysts, and the application of flow chemistry, will continue to expand the synthetic toolbox.[14] By leveraging these powerful reactions, researchers can accelerate the discovery of new pyrazole-based therapeutic agents to address unmet medical needs.

References

  • Barmade, M. A., et al. (2021). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. SpringerLink. Available at: [Link]

  • Shaikh, I. R., et al. (2023). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. MDPI. Available at: [Link]

  • Jiang, B., et al. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemical Society Reviews. Available at: [Link]

  • Neochoritis, C. G., et al. (2019). Small Heterocycles in Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • Jiang, B., et al. (2010). Multicomponent Reactions for the Synthesis of Heterocycles. Scilit. Available at: [Link]

  • Yadav, D., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mironov, M. A., et al. (2016). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. Available at: [Link]

  • Kumar, K., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]

  • Kumar, R., et al. (2022). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]

  • Mphahane, N., et al. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. Available at: [Link]

  • Dömling, A., et al. (2010). Diversity-oriented pyrazol-3-one synthesis based on hydrazinodipeptide-like units prepared via the Ugi reaction. ElectronicsAndBooks. Available at: [Link]

  • Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mironov, M. A., et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. RSC Advances. Available at: [Link]

  • Li, J-T., et al. (2011). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Unknown. (n.d.). Four component reaction for the synthesis of pyrazole based pyrido[2,3‐d] pyrimidine‐dione. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • de la Torre, P., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • Sharma, K., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at: [Link]

  • Kónová, K., et al. (2013). Cyclization Cascade of Hydrazono Ugi Adducts Towards Pyrazoles. ResearchGate. Available at: [Link]

  • Lusardi, M. (2024). Diversity-oriented synthesis of highly-functionalized amino-pyrazoles as pharmaceutically relevant compounds. IRIS UniGe. Available at: [Link]

  • Organic Chemistry Lectures. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

  • Boussaha, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

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  • Conte, V., et al. (n.d.). MW assisted and IL-catalyzed Biginelli reaction pyrazole derivatives. ResearchGate. Available at: [Link]

  • Sun, B., et al. (2018). Diversity-oriented synthesis of pyrazoles derivatives from flavones and isoflavones leads to the discovery of promising reversal agents of fluconazole resistance in Candida albicans. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Application Note: Derivatization of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the derivatization of 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde, a versatile scaffold for generating diverse chemical libraries intended for biological screening. The pyrazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] This document outlines three robust, high-throughput-compatible synthetic protocols—reductive amination, Horner-Wadsworth-Emmons olefination, and Knoevenagel condensation—complete with mechanistic insights, step-by-step procedures, and considerations for library management. The objective is to empower researchers in drug discovery to efficiently expand their compound collections with novel, drug-like molecules centered around the pyrazole motif.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][3] Its unique physicochemical properties allow it to act as a versatile pharmacophore, engaging in various biological interactions. The presence of this moiety in blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and several kinase inhibitors used in oncology highlights its therapeutic significance.[1][4][6][7]

The aldehyde functional group at the 4-position of the 1-butyl-3-methyl-1H-pyrazole core is a key synthetic handle. It allows for a multitude of chemical transformations, enabling the systematic exploration of the chemical space around the pyrazole scaffold. By generating a library of derivatives with diverse substituents, researchers can perform structure-activity relationship (SAR) studies to identify potent and selective modulators of biological targets.[5][8] This application note details reliable and scalable methods to achieve this derivatization, bridging synthetic chemistry with the demands of high-throughput screening (HTS).

Core Reagent Profile
  • Compound Name: this compound

  • CAS Number: 34046-60-9

  • Molecular Formula: C₉H₁₄N₂O

  • Molecular Weight: 166.22 g/mol

  • Structure: this compound

  • Synthesis: Typically synthesized via Vilsmeier-Haack formylation of 1-butyl-3-methyl-1H-pyrazole.[9][10][11] This method is widely used for the formylation of electron-rich heterocycles.[9]

Derivatization Strategies and Protocols

The aldehyde functionality is amenable to a variety of carbon-nitrogen and carbon-carbon bond-forming reactions. The following protocols have been selected for their reliability, high functional group tolerance, and suitability for parallel synthesis, a key requirement for library generation.

Overall Derivatization Workflow

The central aldehyde serves as the branching point for creating three distinct classes of compounds, each exploring different vectors of chemical space.

Derivatization_Workflow SM Starting Material 1-Butyl-3-methyl-1H- pyrazole-4-carbaldehyde P1 Product Class 1 Substituted Amines SM->P1 Reductive Amination P2 Product Class 2 (E)-Alkenes SM->P2 Horner-Wadsworth-Emmons P3 Product Class 3 α,β-Unsaturated Systems SM->P3 Knoevenagel Condensation R1 Diverse Amines (R1R2NH) R1->P1 R2 Phosphonate Ylides (R3CH(PO(OEt)2)) R2->P2 R3 Active Methylene Compounds (Z-CH2-Z') R3->P3

Caption: General derivatization strategy for this compound.

3.1. Strategy 1: Reductive Amination for C-N Bond Formation

Scientific Rationale: Reductive amination is a premier method for synthesizing secondary and tertiary amines. It proceeds in one pot via the formation of an intermediate iminium ion from the aldehyde and an amine, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for the iminium ion over the starting aldehyde, is tolerant of a wide range of functional groups, and does not require strictly anhydrous conditions, making it ideal for library synthesis.[12] This reaction provides access to a vast chemical space due to the commercial availability of tens of thousands of diverse primary and secondary amines.

Detailed Protocol:

  • Reagent Preparation: In a 96-well reaction block, add a solution of this compound (1.0 eq, e.g., 50 mg, 0.30 mmol) in 1,2-dichloroethane (DCE, 2 mL) to each well.

  • Amine Addition: To each well, add a unique primary or secondary amine (1.1 eq, 0.33 mmol) from a stock solution.

  • Initiation: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 95 mg, 0.45 mmol) to each well. If the amine salt (e.g., hydrochloride) is used, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Reaction: Seal the reaction block and agitate at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 mL) to each well.

    • Extract the aqueous layer with dichloromethane (DCM, 2 x 2 mL).

    • Combine the organic layers and pass them through a phase separator cartridge or dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent in vacuo. The resulting crude products can often be taken directly to biological screening if purity is sufficient (>85%), or purified via high-throughput preparative HPLC/SFC.

ParameterConditionRationale
Reducing Agent NaBH(OAc)₃Mild, selective for iminium ions, moisture-tolerant.[12]
Solvent 1,2-Dichloroethane (DCE)Aprotic, good solubility for reagents, non-reactive.
Stoichiometry 1.1 eq Amine, 1.5 eq ReductantDrives reaction to completion, ensures full reduction.
Temperature Room TemperatureSufficient for most amines; avoids side reactions.[13]
Reaction Time 12-24 hoursAllows for completion with a wide range of amine nucleophilicities.
3.2. Strategy 2: Horner-Wadsworth-Emmons (HWE) Olefination for C=C Bond Formation

Scientific Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for creating alkenes with high stereoselectivity, strongly favoring the formation of the (E)-isomer.[14][15][16] It involves the reaction of an aldehyde with a phosphonate carbanion. Compared to the classical Wittig reaction, the HWE reaction has a significant advantage: the byproduct is a water-soluble phosphate salt, which is easily removed during aqueous work-up, simplifying purification.[16][17] This reaction allows for the introduction of a variety of functionalized vinyl groups, modulating the electronic and steric properties of the final compound.

Detailed Protocol:

  • Reagent Preparation: To a flame-dried 96-well reaction block under an inert atmosphere (N₂ or Ar), add a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) (1.2 eq, 0.36 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) to each well.

  • Base Addition: Cool the block to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 14.4 mg, 0.36 mmol) portion-wise to each well. Allow the mixture to stir for 30 minutes at 0 °C to form the ylide.

  • Aldehyde Addition: Add a solution of this compound (1.0 eq, 50 mg, 0.30 mmol) in anhydrous THF (1 mL) dropwise to each well.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (1 mL).

    • Extract with ethyl acetate (3 x 2 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent in vacuo.

    • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or preparative HPLC.

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for ylide formation.[17]
Solvent Anhydrous THFAprotic, polar solvent, stabilizes the ylide.
Stereoselectivity Predominantly (E)-alkeneThermodynamically controlled pathway.[14][18]
Temperature 0 °C to RTControls the rate of ylide formation and subsequent reaction.
Work-up Aqueous NH₄ClMildly acidic quench to neutralize the base.
3.3. Strategy 3: Knoevenagel Condensation

Scientific Rationale: The Knoevenagel condensation is the reaction between a carbonyl compound and an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z, Z').[19] Common examples include malononitrile, cyanoacetic esters, and Meldrum's acid. The reaction is typically catalyzed by a weak base, such as piperidine or ammonium carbonate, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[19][20] This reaction produces electron-deficient α,β-unsaturated systems, which are valuable pharmacophores and Michael acceptors.

Detailed Protocol:

  • Reagent Preparation: In a reaction vial, combine this compound (1.0 eq, 50 mg, 0.30 mmol), an active methylene compound (e.g., malononitrile, 1.05 eq, 20.6 mg, 0.315 mmol), and a solvent such as ethanol (3 mL).

  • Catalyst Addition: Add a catalytic amount of a weak base. A common choice is piperidine (0.1 eq, 3 µL, 0.03 mmol) or ammonium carbonate (0.2 eq).[20]

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-6 hours. The reaction progress can often be monitored by the precipitation of the product or by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • If no precipitate forms, concentrate the solvent in vacuo and purify the residue by recrystallization or flash column chromatography.

ParameterConditionRationale
Catalyst Piperidine / (NH₄)₂CO₃Mild base activates the methylene compound without promoting aldehyde self-condensation.[19]
Reactants Active Methylene CompoundsZ-CH₂-Z' (e.g., malononitrile, diethyl malonate).
Solvent Ethanol / Aqueous EthanolProtic solvent, good solubility for reactants and catalyst.[20]
Temperature RT to 60 °CMild heating can accelerate the reaction rate.
Purification Filtration/RecrystallizationOften yields high-purity product without chromatography.
Library Management for Biological Screening

The successful transition from synthesis to screening requires meticulous compound management.

Screening_Prep_Workflow node1 Synthesized Derivative Library (Crude or Purified) node2 Quality Control (QC) (LC-MS, NMR) node1->node2 Purity & Identity Check node3 Compound Registration & Weighing node2->node3 Pass node4 Solubilization (DMSO Stock Solutions) node3->node4 10 mM Stocks node5 Plate Formatting (e.g., 384-well plates) node4->node5 Robotic Liquid Handling node6 High-Throughput Screening (HTS) Assay node5->node6 Assay-Ready Plates

Caption: Workflow for preparing a derivatized compound library for HTS.

  • Quality Control (QC): Before screening, assess the purity and identity of a representative subset of the library (e.g., 5-10%) using LC-MS and ¹H NMR. For large libraries, a purity threshold (e.g., >90%) is typically established.[21]

  • Compound Registration: Assign a unique identifier to each compound and log it into a database with its structure, molecular weight, and synthesis date.

  • Solubilization: Prepare stock solutions, typically at 10 mM in high-purity dimethyl sulfoxide (DMSO).[22]

  • Plating: Use automated liquid handlers to transfer stock solutions into assay-ready plates (e.g., 384- or 1536-well plates). For quantitative HTS (qHTS), a serial dilution series is prepared to generate concentration-response curves directly from the primary screen.[22]

Conclusion

This compound is an exceptionally valuable starting material for generating diverse libraries of novel compounds. The synthetic strategies outlined in this application note—reductive amination, Horner-Wadsworth-Emmons olefination, and Knoevenagel condensation—are robust, scalable, and amenable to parallel synthesis formats. By leveraging these protocols, drug discovery teams can efficiently explore the vast chemical space around the privileged pyrazole scaffold, significantly enhancing the probability of identifying novel hits in biological screening campaigns.

References
  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23.
  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI.
  • Al-Ostath, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4940. [Link]

  • ResearchGate. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Request PDF. [Link]

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  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. PDF. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]

  • Sahu, S. K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. PDF. [Link]

  • ResearchGate. (2019). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]

  • BULLETIN FOR TECHNOLOGY AND HISTORY. (2021). “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. [Link]

  • PubMed. (2007). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Ingenta Connect. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • MDPI. (2021). Experimental and Theoretical DFT Investigations in the[2][3]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. [Link]

  • LinkedIn. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • PubMed Central. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. PDF. [Link]

  • ACS Publications. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. The Journal of Organic Chemistry. [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]

  • ResearchGate. (2015). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. [Link]

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  • Oxford Academic. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole derivatives. Our focus today is on a common yet critical challenge: improving the yield in the synthesis of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde. This valuable intermediate is frequently prepared via the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocyclic systems.[1][2][3]

This document moves beyond a simple recitation of steps. As your application scientist, my goal is to provide a framework of chemical logic, explaining the causality behind each experimental choice. We will explore the reaction mechanism, troubleshoot common failure points, and present an optimized protocol, empowering you to achieve higher yields and purity in your experiments.

Part 1: The Vilsmeier-Haack Reaction - Mechanism and Critical Parameters

The Vilsmeier-Haack (V-H) reaction is the cornerstone for the formylation of many pyrazoles.[4] Its efficacy hinges on the in situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] This reagent then attacks the electron-rich C4 position of the pyrazole ring.

The success of this reaction is not merely about mixing reagents; it is about controlling a delicate balance of reactivity. The key parameters that dictate the outcome are:

  • Reagent Stoichiometry: The molar ratio of the pyrazole substrate to DMF and POCl₃ is critical. An excess of the Vilsmeier reagent can drive the reaction to completion but may also promote side reactions.[7]

  • Temperature Control: The formation of the Vilsmeier reagent is highly exothermic and requires careful cooling.[5] The subsequent formylation step may require heating to proceed at an optimal rate, but excessive temperatures can lead to decomposition and byproduct formation.[7]

  • Anhydrous Conditions: The Vilsmeier reagent and POCl₃ are extremely sensitive to moisture.[5] Water will rapidly decompose the reagent, quenching the reaction and drastically reducing the yield. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Reaction Time: Incomplete conversion is a common source of low yield. The reaction progress should be diligently monitored using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), to ensure it has reached completion.[5]

Below is a diagram illustrating the fundamental steps of the Vilsmeier-Haack reaction mechanism.

Vilsmeier_Haack_Mechanism reagent reagent intermediate intermediate product product substrate substrate DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reagent Formation (exothermic) POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reagent Formation (exothermic) Complex Sigma Complex Intermediate Vilsmeier_Reagent->Complex Electrophilic Attack at C4 Pyrazole 1-Butyl-3-methyl- 1H-pyrazole Pyrazole->Complex Electrophilic Attack at C4 Iminium_Product Iminium Salt Product Complex->Iminium_Product Aromatization Aldehyde 1-Butyl-3-methyl-1H- pyrazole-4-carbaldehyde Iminium_Product->Aldehyde Hydrolysis H2O H₂O (Work-up) H2O->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Part 2: Troubleshooting Guide for Low Yield

This section is structured as a direct response to the most common issues encountered during the synthesis.

Question 1: My reaction yield is extremely low or I've isolated no product. What are the most likely causes?

This is the most frequent and frustrating issue. A systematic check of the following points is the most trustworthy path to a solution.

  • Answer: A zero or near-zero yield almost always points to a fundamental problem with the reagents or reaction setup.

    • Moisture Contamination: This is the primary culprit. The Vilsmeier reagent is highly reactive towards water.

      • Validation: Did you use oven-dried or flame-dried glassware? Are your DMF and POCl₃ from freshly opened bottles or were they stored under inert gas?

      • Corrective Action: Ensure all glassware is rigorously dried. Use a fresh, sealed bottle of anhydrous DMF. If using a previously opened bottle of POCl₃, consider its age and storage conditions; it may have degraded.

    • Improper Reagent Preparation: The Vilsmeier reagent must be prepared correctly before the substrate is added.

      • Validation: Was the POCl₃ added dropwise to the DMF at a low temperature (e.g., 0-5 °C)? A rapid, uncontrolled addition can lead to decomposition.

      • Corrective Action: Prepare the reagent by slowly adding POCl₃ to ice-cold DMF with vigorous stirring. A viscous, white, or pale-yellow salt should form.[8] Allow it to stir at low temperature for 15-30 minutes before adding your pyrazole.

    • Substrate Purity: Impurities in the starting 1-butyl-3-methyl-1H-pyrazole can interfere with the reaction.

      • Validation: Have you confirmed the purity of your starting material by NMR or GC-MS?

      • Corrective Action: Purify the starting pyrazole by distillation or column chromatography if necessary.

Question 2: My TLC analysis shows incomplete conversion of the starting material, even after a long reaction time. How can I drive the reaction to completion?

A stalled reaction indicates that the reaction conditions are not sufficiently forcing to overcome the activation energy barrier.

  • Answer: This issue relates to reaction kinetics and thermodynamics.

    • Insufficient Temperature: While reagent formation requires cold temperatures, the formylation step itself often requires heat. Many pyrazole formylations are run at elevated temperatures, from 70 °C to as high as 120 °C.[7][8]

      • Corrective Action: After adding your pyrazole substrate at a low temperature, slowly and carefully raise the temperature of the reaction mixture. Monitor the progress by TLC at various temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal point where the product is formed without significant decomposition.

    • Inadequate Stoichiometry: The molar equivalents of the Vilsmeier reagent may be insufficient.

      • Corrective Action: Increase the equivalents of both DMF and POCl₃. A common starting point is 2-4 equivalents of each relative to the pyrazole substrate. Some procedures report using a 5-fold excess of DMF and a 2-fold excess of POCl₃ for challenging substrates.[7]

    • Deactivated Substrate: While 1-butyl-3-methyl-1H-pyrazole is an electron-rich system, any unforeseen electron-withdrawing impurities could hinder the reaction. Strongly electron-withdrawing groups on the pyrazole ring are known to deactivate it towards electrophilic attack.[7]

Question 3: I'm having difficulty isolating my product. The work-up is forming an emulsion, or my yield is low after extraction.

Product isolation can be a hidden source of yield loss, especially if the product has some degree of water solubility.

  • Answer: A robust and carefully executed work-up procedure is just as critical as the reaction itself.

    • Careful Quenching: The reaction must be neutralized. This is typically done by pouring the reaction mixture slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution. This must be done with extreme caution in a well-ventilated fume hood, as the quenching of unreacted POCl₃ is highly exothermic and releases HCl gas.

    • Breaking Emulsions: Emulsions are common during the extraction of heterocyclic compounds.

      • Corrective Action: To break an emulsion, add a saturated solution of sodium chloride (brine).[5] This increases the polarity of the aqueous phase, forcing the organic product into the organic layer and helping to separate the phases.

    • Sufficient Extraction: Your product may be more soluble in the aqueous layer than expected.

      • Corrective Action: Perform multiple extractions (at least 3-5 times) with a suitable organic solvent like dichloromethane or ethyl acetate.[5] Combine the organic layers for drying and concentration.

Part 3: Optimized Experimental Protocol & Workflow

This protocol represents a robust starting point for the synthesis, incorporating best practices derived from established literature.[5][7][8]

Step-by-Step Methodology
  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Vilsmeier Reagent Formation:

    • Charge the flask with anhydrous N,N-dimethylformamide (DMF) (4.0 eq.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting slurry at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the 1-Butyl-3-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-90 °C.

    • Maintain this temperature and monitor the reaction's progress by TLC every 1-2 hours until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a separate, larger beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate solution.

    • CAUTIOUSLY and slowly pour the reaction mixture into the ice/bicarbonate solution with vigorous stirring in a well-ventilated fume hood.

    • Once the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil or solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

Experimental Workflow Diagram

Workflow prep prep reaction reaction workup workup purify purify start Start: Dry Glassware under N₂ reagent_prep 1. Vilsmeier Reagent Prep (DMF + POCl₃ at 0°C) start->reagent_prep substrate_add 2. Substrate Addition (Pyrazole in DMF at 0°C) reagent_prep->substrate_add heating 3. Reaction Heating (Heat to 80-90°C) substrate_add->heating monitoring 4. TLC Monitoring (Check for completion) heating->monitoring quench 5. Cautious Quenching (Pour onto ice/NaHCO₃) monitoring->quench Reaction Complete extract 6. Extraction (DCM, wash with brine) quench->extract dry 7. Drying & Concentration (Na₂SO₄, Rotovap) extract->dry purification 8. Purification (Silica Gel Chromatography) dry->purification end End: Pure Product purification->end

Sources

Common side products in the formylation of N-alkylpyrazoles and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the formylation of N-alkylpyrazoles. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may encounter in the lab. This resource is structured as a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to not only solve common problems but also to explain the underlying chemistry, empowering you to optimize your reactions effectively.

Part 1: Frequently Asked Questions - The Vilsmeier-Haack Reaction

This section covers the foundational knowledge required for performing the formylation of N-alkylpyrazoles, focusing on the most common and effective method: the Vilsmeier-Haack reaction.

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazoles?

The Vilsmeier-Haack reaction is a powerful and widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1][2][3] For N-alkylpyrazoles, the pyrazole ring is an electron-rich system, making it an excellent substrate for this transformation. The reaction typically proceeds with high regioselectivity, targeting the C4 position, which is electronically activated for electrophilic aromatic substitution.[4] The resulting pyrazole-4-carbaldehydes are highly valuable synthetic intermediates in the development of pharmaceuticals and other biologically active compounds.[1][2]

Q2: How is the Vilsmeier reagent prepared and what are the critical safety precautions?

The active electrophile, known as the Vilsmeier reagent (a chloroiminium salt), is almost always prepared in situ.[1]

  • Preparation: It is generated by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of a formamide, most commonly N,N-dimethylformamide (DMF).[1][2]

  • Causality: This reaction is highly exothermic and must be performed at low temperatures (e.g., 0-5 °C) to prevent thermal decomposition of the reagent. Crucially, the reaction must be conducted under strictly anhydrous conditions, as both POCl₃ and the Vilsmeier reagent react violently with water.[1]

  • Safety:

    • POCl₃: Is extremely corrosive, toxic upon inhalation, and reacts violently with water. Always handle it in a certified chemical fume hood.[1]

    • Vilsmeier Reagent: Is moisture-sensitive and corrosive.

    • Quenching: The reaction work-up, which involves quenching with ice or a basic solution, is also highly exothermic and must be performed slowly and with caution in a fume hood.[1]

    • PPE: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory at all times.

Q3: What is the general mechanism for the formylation of an N-alkylpyrazole?

The reaction is a classic electrophilic aromatic substitution. The key steps are outlined below:

  • Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium salt (the Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich π-system of the N-alkylpyrazole ring (specifically at the C4 position) attacks the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate, often called a sigma complex.

  • Rearomatization: A base (such as chloride ion or another DMF molecule) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and forming a neutral iminium salt intermediate.

  • Hydrolysis: During aqueous work-up (typically with a basic solution), the iminium salt is hydrolyzed to yield the final pyrazole-4-carbaldehyde product.[2]

Vilsmeier_Mechanism cluster_reagent Step 1: Reagent Formation cluster_reaction Steps 2-4: Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrazole N-Alkylpyrazole Sigma Sigma Complex (Cationic Intermediate) Pyrazole->Sigma + Vilsmeier Reagent (Electrophilic Attack) Iminium Iminium Salt Intermediate Sigma->Iminium - H⁺ (Rearomatization) Product 4-Formyl-N-Alkylpyrazole Iminium->Product + H₂O (Hydrolysis)

Mechanism of Vilsmeier-Haack formylation on N-alkylpyrazoles.

Part 2: Troubleshooting Guide - Common Issues & Solutions

Q4: My reaction yield is low or I recovered only starting material. What went wrong?

This is a common issue that can almost always be traced back to reagent quality, reaction conditions, or substrate reactivity.

  • Pillar 1: Reagent & Conditions

    • Vilsmeier Reagent Decomposition: The most likely culprit is moisture. Ensure your DMF is anhydrous and the POCl₃ is from a freshly opened or properly sealed bottle. The reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).[1]

    • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A modest excess (e.g., 1.5 to 3 equivalents) is often optimal, but a large excess can promote side reactions.[2][5]

    • Insufficient Temperature/Time: While the initial reagent formation is done at 0 °C, the subsequent formylation step often requires heating (e.g., 60-100 °C) to proceed at a reasonable rate.[2][6] Monitor the reaction by TLC to determine the optimal reaction time.[1]

  • Pillar 2: Substrate Reactivity

    • Electron-Withdrawing Groups: If your N-alkylpyrazole has strong electron-withdrawing groups (EWGs) on the pyrazole ring or the N-alkyl substituent, the ring's nucleophilicity is reduced, making the electrophilic attack much slower. In these cases, harsher conditions (higher temperature, longer reaction time, or a larger excess of Vilsmeier reagent) may be necessary.[5]

    • Steric Hindrance: Bulky groups near the C4 position can sterically hinder the approach of the Vilsmeier reagent, slowing the reaction rate.

Troubleshooting_LowYield Start Problem: Low or No Yield CheckReagents 1. Check Reagent Quality - Anhydrous DMF? - Fresh POCl₃? - Inert Atmosphere? Start->CheckReagents CheckConditions 2. Verify Conditions - Correct Stoichiometry? - Sufficient Temperature/Time? - Monitored by TLC? CheckReagents->CheckConditions Reagents OK SolutionReagents Solution: Use anhydrous solvents. Use fresh reagents. Run under N₂/Ar. CheckReagents->SolutionReagents Issue Found CheckSubstrate 3. Assess Substrate - EWGs present? - Steric Hindrance? CheckConditions->CheckSubstrate Conditions OK SolutionConditions Solution: Optimize equivalents. Increase temperature/time. CheckConditions->SolutionConditions Issue Found SolutionSubstrate Solution: Use harsher conditions (e.g., higher temp, longer time). CheckSubstrate->SolutionSubstrate Substrate is Deactivated

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for Pyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the nuances of palladium-catalyzed cross-coupling reactions for pyrazole functionalization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimental work.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems you may encounter in the lab.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with a pyrazole substrate is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a frequent challenge in cross-coupling reactions. The root cause often lies in one or more of the following areas: the catalyst system, reaction conditions, or the integrity of your reagents. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Integrity:

    • Pre-catalyst Activation: Ensure your palladium pre-catalyst is effectively activated to the active Pd(0) species. Inefficient reduction of Pd(II) to Pd(0) can lead to diminished catalytic activity.[1] If you are using a Pd(II) source like Pd(OAc)₂, the reaction conditions must facilitate this reduction.

    • Ligand Purity and Choice: Impurities in the ligand can poison the catalyst.[1] Verify the purity of your ligand and consider purification if necessary. The choice of ligand is also critical. For instance, bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective for challenging substrates such as unprotected pyrazoles.[2] Pyrazole-based ligands themselves have shown great promise in stabilizing palladium catalysts.[3][4][5]

    • Palladium Source: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction's success.[1] If one source is underperforming, trying an alternative is a valid strategy.

  • Optimization of Reaction Conditions:

    • Temperature: Cross-coupling reactions are often temperature-sensitive. A moderate increase in temperature may enhance the reaction rate and yield if the reaction is sluggish. However, be cautious, as excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.[1][2][5]

    • Solvent: The solvent is crucial for ensuring the solubility of all reaction components and stabilizing the catalytic species.[1][6] Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene.[7][8] The use of co-solvents, such as water in Suzuki-Miyaura couplings, can also be beneficial.[6]

    • Base Selection: The strength and solubility of the base are critical for activating the coupling partners (e.g., the boronic acid in a Suzuki coupling).[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[8] The choice of base can be substrate-dependent, and screening different bases is often necessary.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: I am observing the formation of a black precipitate (palladium black) in my reaction mixture, and the reaction has stalled. What is causing this and how can I prevent it?

A: The formation of palladium black signifies the agglomeration and precipitation of the Pd(0) catalyst, leading to its deactivation.[2] This is a common mode of catalyst death in cross-coupling reactions.

Causes:

  • High Temperatures: Elevated temperatures can accelerate the decomposition of the catalytic complex.[2]

  • Inadequate Ligand Stabilization: The ligand's primary role is to stabilize the Pd(0) species. If the ligand concentration is too low, or if the ligand itself is unstable under the reaction conditions, catalyst decomposition can occur.[2] Monodentate phosphine ligands, while highly active, can sometimes form under-ligated complexes with poor thermal stability.[2]

  • Presence of Oxygen: Trace amounts of oxygen can promote the oxidation and subsequent precipitation of palladium.[2][6]

Solutions:

  • Optimize Temperature: Screen a range of temperatures to find an optimal balance between the reaction rate and catalyst stability.

  • Ligand Choice and Ratio: Bidentate ligands such as Xantphos or dppf often form more stable catalytic complexes compared to some monodentate ligands.[2] Increasing the ligand-to-palladium ratio can also sometimes improve catalyst stability.

  • Rigorous Degassing: Ensure that all solvents and reagents are thoroughly deoxygenated before use, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and optimization of pyrazole cross-coupling reactions.

Q1: How do I select the optimal palladium precatalyst and ligand for my pyrazole cross-coupling reaction?

A1: The ideal catalyst system is highly dependent on the specific substrates being coupled. A screening approach is often the most effective strategy to identify the optimal combination.

  • Palladium Sources: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or PdCl₂(dppf).[2] Pd(OAc)₂ and Pd₂(dba)₃ are frequently used in conjunction with a separate phosphine ligand.[2]

  • Ligands: The ligand is a critical determinant of catalyst stability and reactivity. For pyrazole cross-couplings, electron-rich and sterically hindered phosphines, such as the Buchwald ligands (e.g., SPhos, XPhos), have demonstrated broad utility, particularly for challenging substrates.[2] Pyrazolyl-based ligands have also emerged as a versatile class for stabilizing palladium catalysts, offering tunable steric and electronic properties.[3][4][5]

Q2: What is a typical starting palladium catalyst loading, and when should I consider adjusting it?

A2: A common starting point for palladium catalyst loading in academic settings is in the range of 1-5 mol %.[9] However, for process development and large-scale synthesis, minimizing catalyst loading is a key objective for economic and environmental reasons. Loadings in the parts-per-million (ppm) range are often targeted in industrial applications.[9][10]

You should consider adjusting the catalyst loading in the following scenarios:

  • High Yield and Efficiency: If your initial experiments with a higher catalyst loading (e.g., 2-5 mol %) give excellent yields, you can systematically decrease the loading in subsequent experiments to determine the minimum required amount.

  • Sluggish or Incomplete Reactions: If the reaction is slow or stalls, increasing the catalyst loading may improve the conversion, although it is often more effective to first optimize other parameters like ligand, temperature, and base.

  • Cost and Metal Contamination Concerns: In drug development, minimizing residual palladium in the final product is crucial. Lowering the catalyst loading is a primary strategy to achieve this.

Q3: How does the choice of base impact a pyrazole cross-coupling reaction?

A3: The base plays a multifaceted role in palladium-catalyzed cross-coupling reactions. Its primary function is often to facilitate the transmetalation step in reactions like the Suzuki-Miyaura coupling by activating the organoboron species.[6] The choice of base can significantly affect the reaction outcome.

  • Base Strength: The base must be sufficiently strong to deprotonate the pyrazole nitrogen (in C-H functionalization) or activate the coupling partner. Strong bases like NaOtBu and LHMDS are common in Buchwald-Hartwig aminations, while weaker bases like K₂CO₃ and K₃PO₄ are often used in Suzuki couplings.[8]

  • Solubility: The solubility of the base in the reaction solvent is crucial for its effectiveness.[6][8] Insoluble bases can lead to slow and inefficient reactions.

  • Substrate Compatibility: The base must be compatible with the functional groups present on the substrates. For instance, strongly basic conditions can lead to the hydrolysis of esters or other sensitive functionalities.[11]

Section 3: Experimental Protocols and Data

Protocol: General Procedure for Screening Palladium Catalysts for Pyrazole Arylation

This protocol provides a starting point for the systematic screening of catalyst systems for the C-H arylation of a pyrazole.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate volume of this solution to the reaction vial to achieve the desired catalyst loading (e.g., 2 mol % Pd, 4 mol % ligand).

  • Solvent Addition: Add the degassed solvent to the reaction vial to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion.

Data Presentation: Comparison of Palladium Catalyst Systems for C5-Arylation of a Model Pyrazole

The following table summarizes the performance of different palladium catalyst systems for the C5-arylation of ethyl 1-methylpyrazole-4-carboxylate with 1-bromo-4-(trifluoromethyl)benzene. The ester group at the C4 position serves as a blocking group, directing the arylation to the C5 position.[12]

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol %)Reference
PdCl(C₃H₅)(dppb)KOAcDMA15024885[12]
Pd(OAc)₂KOAcDMA15024855[12]
PdCl(C₃H₅)(dppb)K₂CO₃DMA15024755[12]
PdCl(C₃H₅)(dppb)Cs₂CO₃DMA15024655[12]

dppb = 1,4-bis(diphenylphosphino)butane; DMA = dimethylacetamide

Section 4: Visualizing the Process

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Reagent Integrity (Substrates, Solvents, Base) start->check_reagents check_catalyst Assess Catalyst System (Pre-catalyst, Ligand, Activation) check_reagents->check_catalyst Reagents OK failure Persistent Low Yield (Re-evaluate strategy) check_reagents->failure Impurity Found optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) check_catalyst->optimize_conditions Catalyst OK check_catalyst->failure Catalyst Inactive screen_components Screen Core Components (Ligand, Base, Solvent) optimize_conditions->screen_components Minor Improvement optimize_conditions->failure No Improvement success Improved Yield screen_components->success Optimization Successful screen_components->failure No Improvement

Caption: A logical workflow for troubleshooting low-yield pyrazole cross-coupling reactions.

Diagram: The Catalytic Cycle of a Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 LₙPd(0) OxAdd LₙPd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation LₙPd(II)(Ar)(R) OxAdd->Transmetalation Transmetalation (R-B(OR)₂ + Base) RedElim Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Product (Ar-R)

Caption: A simplified representation of the key steps in a Suzuki-Miyaura cross-coupling catalytic cycle.

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  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications.
  • Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development - ACS Publications.

Sources

Technical Support Center: A Guide to Scaling Up Pyrazole Aldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Aldehyde Production. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their pyrazole aldehyde synthesis from laboratory scale to pilot or production scale. As a senior application scientist, I will provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges encountered during scale-up. Our focus will be on ensuring scientific integrity, process robustness, and safety.

The Vilsmeier-Haack reaction is a cornerstone for the formylation of pyrazoles and will be a central theme of our discussion. This reaction, while powerful, presents a unique set of challenges when scaled up, from managing exothermic events to ensuring consistent product quality. This guide will provide you with the necessary tools to anticipate and address these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the scale-up of pyrazole aldehyde synthesis.

Q1: What is the Vilsmeier-Haack reaction and why is it preferred for pyrazole aldehyde synthesis?

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, such as pyrazoles.[1][2] It utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃). The C4 position of the pyrazole ring is the most common site of electrophilic attack due to its higher electron density.[3][4] This method is favored for its relatively mild conditions and the high reactivity of the Vilsmeier reagent, which allows for the formylation of even moderately activated rings.

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

Scaling up the Vilsmeier-Haack reaction demands stringent safety protocols due to the hazardous nature of the reagents involved.[5][6]

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[5]

  • Exothermic Reaction: The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic process.[3][7] On a large scale, the reduced surface-area-to-volume ratio of reactors can make heat dissipation challenging, increasing the risk of a thermal runaway.[7][8] Therefore, precise temperature control through slow, dropwise addition of reagents and an efficient cooling system is critical.[8]

Q3: How does the choice of solvent impact the scale-up process?

Solvent selection is a critical parameter for a successful scale-up.[8] An ideal solvent should:

  • Effectively dissolve reactants and intermediates.

  • Be inert to the reaction conditions.

  • Facilitate easy product isolation, for example, through precipitation.

  • Have a boiling point that allows for easy removal and potential recycling.

  • Be cost-effective and environmentally benign.

Anhydrous solvents are crucial as the Vilsmeier reagent is highly sensitive to moisture.[5] While dichloromethane (DCM) or DMF are commonly used at the lab scale, for industrial production, factors like solvent recovery and recycling become economically and environmentally significant.[5]

Troubleshooting Guide: From Low Yields to Impure Products

This section provides a systematic approach to troubleshooting common issues encountered during the scale-up of pyrazole aldehyde synthesis via the Vilsmeier-Haack reaction.

Problem 1: Low or No Product Yield

A significant drop in yield is one of the most frequent challenges during scale-up. The causes can be multifaceted, ranging from reagent quality to reaction conditions.

Potential Causes and Solutions

Potential Cause Underlying Reason & Explanation Suggested Solutions & Rationale
Moisture Contamination The Vilsmeier reagent is highly reactive towards water, leading to its decomposition and inactivation.[5]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents and fresh, high-purity reagents.[3][5]
Poor Reagent Quality Impurities in DMF or partially hydrolyzed POCl₃ can lead to side reactions and a lower concentration of the active Vilsmeier reagent.Use freshly opened or properly stored high-purity reagents. The quality of starting materials is paramount for reproducibility at scale.[5][9]
Inadequate Temperature Control The formation of the Vilsmeier reagent is optimal at low temperatures (0-10 °C).[3][5] Subsequent formylation may require heating, but uncontrolled exotherms can lead to reagent decomposition and side reactions.[3]Implement a robust cooling system and monitor the internal reaction temperature closely. Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
Insufficiently Reactive Substrate Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[3]For less reactive substrates, consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature.[3] However, this must be balanced against the risk of impurity formation.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_moisture Verify Anhydrous Conditions (Reagents, Solvents, Glassware) start->check_moisture check_reagents Assess Reagent Quality (Fresh POCl₃, Anhydrous DMF) check_moisture->check_reagents Conditions Confirmed Dry check_temp Review Temperature Profile (Reagent Formation & Reaction) check_reagents->check_temp Reagents Confirmed High Purity check_substrate Evaluate Substrate Reactivity check_temp->check_substrate Temperature Profile Confirmed Optimal optimize_conditions Optimize Reaction Conditions (Increase Reagent Stoichiometry, Increase Temperature) check_substrate->optimize_conditions Substrate is Electron-Deficient success Yield Improved optimize_conditions->success

Caption: A decision-making workflow for troubleshooting low product yield.

Problem 2: Sluggish or Incomplete Reaction

A reaction that fails to reach completion can significantly impact throughput and downstream processing.

Potential Causes and Solutions

Potential Cause Underlying Reason & Explanation Suggested Solutions & Rationale
Insufficient Activation Energy The formylation step may have a significant activation energy barrier, especially with less reactive pyrazoles.Carefully increase the reaction temperature while monitoring for the formation of impurities by TLC or HPLC.[5] A small increase in temperature can often lead to a significant rate enhancement.
Inadequate Mixing In large reactors, inefficient stirring can lead to localized areas of low reagent concentration, slowing down the overall reaction rate.[7]Ensure the reactor is equipped with an appropriate stirrer for the scale and viscosity of the reaction mixture. Re-evaluate and optimize stirring speed for the larger vessel.[7]
Steric Hindrance Bulky substituents on the pyrazole ring can sterically hinder the approach of the Vilsmeier reagent.[5]Increase the reaction time or consider a moderate increase in temperature to overcome the steric barrier.[5]
Problem 3: Significant By-product Formation

The formation of impurities complicates purification and reduces the overall yield and quality of the final product.

Potential Causes and Solutions

Potential Cause Underlying Reason & Explanation Suggested Solutions & Rationale
Over-formylation or Other Electrophilic Substitutions Under harsh conditions (high temperature, large excess of reagent), formylation may occur at other positions on the pyrazole ring or on other susceptible functional groups.Maintain strict control over reaction stoichiometry and temperature.[5] The use of a minimal effective excess of the Vilsmeier reagent is recommended.
Reaction with Solvent At elevated temperatures, the Vilsmeier reagent can react with DMF, leading to the formation of impurities.[5]Minimize the reaction time at higher temperatures. Once the reaction is complete, proceed with the work-up promptly.
Product Decomposition During Work-up The aldehyde product may be sensitive to harsh acidic or basic conditions during the quenching and extraction steps.[3]Perform the aqueous work-up at low temperatures (e.g., by pouring the reaction mixture onto crushed ice) and use a mild base like sodium bicarbonate for neutralization.[3]

Experimental Protocols: A Scalable Approach

The following protocol for the synthesis of a generic 1-substituted-pyrazole-4-carbaldehyde provides a starting point for scale-up. It is crucial to perform initial small-scale experiments to optimize conditions for your specific substrate before proceeding to a larger scale.

Step-by-Step Methodology for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation:

    • In a flame-dried, jacketed reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, charge anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

    • Cool the reactor to 0 °C using a circulating chiller.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[5]

    • Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[9]

  • Formylation Reaction:

    • Dissolve the 1-substituted-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the predetermined optimal temperature (e.g., 60-80 °C).[9]

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[3]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • In a separate vessel, prepare a cold, saturated aqueous solution of sodium bicarbonate.

    • Slowly and carefully quench the reaction by adding the reaction mixture to the vigorously stirred bicarbonate solution. This step is highly exothermic and may release gas; ensure adequate ventilation and cooling.[5]

    • Extract the product from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[5]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Strategies for Scale-up

While column chromatography is a staple in the research lab, it is often not economically viable for large-scale production.[5]

  • Recrystallization: If the pyrazole aldehyde is a solid, recrystallization is often the most effective and scalable purification method.[5] A thorough solvent screen should be conducted at the lab scale to identify a suitable solvent system that provides good recovery and high purity.

  • Distillation: For liquid pyrazole aldehydes, vacuum distillation can be a viable purification technique.[5] The thermal stability of the product must be considered to avoid degradation.

  • Acid-Base Extraction: In some cases, impurities can be removed by performing an acid-base wash during the work-up.

Experimental Workflow Diagram

Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification prep_dmf Charge Anhydrous DMF cool_dmf Cool to 0°C prep_dmf->cool_dmf add_poc Dropwise Addition of POCl₃ cool_dmf->add_poc stir_reagent Stir at 0-5°C add_poc->stir_reagent add_pyr Add Pyrazole to Vilsmeier Reagent stir_reagent->add_pyr prep_pyr Prepare Pyrazole Solution prep_pyr->add_pyr heat_react Heat to Optimal Temperature add_pyr->heat_react monitor Monitor by TLC/HPLC heat_react->monitor cool_mix Cool Reaction Mixture monitor->cool_mix quench Quench with NaHCO₃ Solution cool_mix->quench extract Extract with Organic Solvent quench->extract purify Purify (Recrystallization/Distillation) extract->purify

Caption: A step-by-step experimental workflow for pyrazole aldehyde synthesis.

Conclusion: A Pathway to Successful Scale-Up

Scaling up the production of pyrazole aldehydes is a challenging yet achievable goal. The key to success lies in a thorough understanding of the reaction mechanism, meticulous control over reaction parameters, and a proactive approach to troubleshooting. By anticipating potential issues such as exothermic events, reagent sensitivity, and purification challenges, you can develop a robust and scalable process. This guide provides a framework for addressing these challenges, but it is essential to adapt these principles to your specific pyrazole substrate and manufacturing capabilities. Always prioritize safety and conduct thorough process hazard analyses before proceeding with any large-scale synthesis.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 195-242.
  • Luo, G., Chen, L., & Dubinina, G. G. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(8), 1787-1794.
  • MDPI. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1296.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds from 4-formylpyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

Sources

Storage conditions to prevent degradation of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and handling.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a butyl group, a methyl group, and a reactive carbaldehyde (aldehyde) functional group.[1] While the pyrazole ring itself is a stable aromatic system, the aldehyde group is susceptible to degradation, primarily through oxidation.[2][3] Understanding and mitigating these degradation pathways are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most significant degradation pathway is the oxidation of the aldehyde functional group to the corresponding carboxylic acid (1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid). This process can be initiated by atmospheric oxygen and accelerated by factors such as light, elevated temperatures, and the presence of metal ions. The pyrazole ring is generally resistant to oxidation under typical storage conditions.[2][3]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: A summary of recommended storage conditions is provided in the table below.

ParameterShort-Term Storage (≤ 1-2 weeks)Long-Term Storage (> 2 weeks)Rationale
Temperature 2-8°C (Refrigerated)-20°C or lower (Frozen)Reduces the rate of chemical degradation.
Atmosphere Tightly sealed containerUnder an inert atmosphere (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, preventing oxidation.
Light Amber vial or opaque containerAmber vial or opaque container, stored in the darkPrevents light-induced degradation.
Moisture Tightly sealed container in a dry environmentStore in a desiccator or with a desiccantMinimizes the potential for hydrolysis of the aldehyde.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution for extended periods is generally not recommended due to potential solvent-mediated degradation. If you must store it in solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Prepare solutions fresh whenever possible. For short-term storage, purge the solvent with an inert gas before dissolving the compound and store the solution at -20°C or lower under an inert atmosphere.

Q4: How can I tell if my sample has degraded?

A4: Signs of degradation can include:

  • Change in physical appearance: A noticeable change in color (e.g., from colorless/pale yellow to brown) or consistency.

  • Altered solubility: The compound may become less soluble in the intended solvent.

  • Chromatographic changes: When analyzed by techniques like HPLC or TLC, you may observe the appearance of new impurity peaks or a decrease in the area of the main peak.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent or poor results in reactions involving the aldehyde group.

  • Possible Cause: The aldehyde may have oxidized to a carboxylic acid, reducing the effective concentration of the starting material.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Analyze an aliquot of your stored compound by HPLC or NMR to check for the presence of the corresponding carboxylic acid or other impurities.

    • Use Fresh Material: If degradation is suspected, use a fresh, unopened sample of the compound.

    • Optimize Reaction Conditions: Ensure your reaction is performed under an inert atmosphere, especially if it involves sensitive reagents or prolonged reaction times.

Issue 2: Appearance of unknown peaks in my chromatogram after a reaction.

  • Possible Cause: These could be degradation products of your starting material or byproducts from reactions with impurities.

  • Troubleshooting Steps:

    • Analyze a Blank: Run a "blank" reaction without your other reagents to see if the impurities are generated from the this compound under the reaction conditions (e.g., heating in the solvent).

    • Perform a Forced Degradation Study: A forced degradation study (see protocol below) can help you identify potential degradation products and determine if the unknown peaks in your chromatogram correspond to these degradants.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[4][5] This protocol outlines a general procedure that can be adapted for this compound.

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Then, dissolve it in acetonitrile to the stock solution concentration.

    • Photodegradation: Expose the stock solution in a clear vial to a light source providing a minimum of 1.2 million lux hours.

  • Neutralization (for acid and base hydrolysis samples): Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The goal is to achieve 5-20% degradation.[6]

Workflow for Handling and Storage

G cluster_receiving Receiving and Initial Storage cluster_usage Experimental Use cluster_storage Post-Use Storage receive Receive Compound inspect Inspect Container Seal receive->inspect log Log and Assign Lot Number inspect->log initial_store Store at Recommended Conditions (e.g., -20°C, Dark) log->initial_store retrieve Retrieve from Storage initial_store->retrieve equilibrate Equilibrate to Room Temp in a Desiccator retrieve->equilibrate weigh Weigh Required Amount Under Inert Atmosphere (if possible) equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve purge Purge Headspace with Inert Gas (Argon/Nitrogen) dissolve->purge If there is leftover solid reseal Reseal Tightly purge->reseal return_store Return to Long-Term Storage (-20°C or lower) reseal->return_store

Caption: Recommended workflow for receiving, handling, and storing this compound.

Visualizing Degradation

The primary degradation pathway for this compound is the oxidation of the aldehyde group.

G cluster_structures compound This compound degraded 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid compound->degraded Oxidation struct1 N--N /  C----C-CHO |    | C4H9 CH3 struct2 N--N /  C----C-COOH |    | C4H9 CH3 conditions [O] (Air, Light, Heat) conditions->degraded

Caption: The primary oxidative degradation pathway of this compound.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved January 17, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2007). BioProcess International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). European Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). International Journal for Research in Applied Science & Engineering Technology, 8(6), 2465-2470. [Link]

  • Stability Indicating HPLC Method Development –A Review. (2017). International Journal of Trend in Scientific Research and Development, Volume-1(Issue-5), 59-65. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, October 1). LCGC International. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for troubleshooting low conversion rates in pyrazole condensation reactions. The following information is structured in a question-and-answer format to directly address the specific challenges you may encounter in your laboratory work.

Understanding the Core Reaction: The Knorr Pyrazole Synthesis

The most common and robust method for pyrazole synthesis is the Knorr condensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4]

Understanding this mechanism is the first step in effective troubleshooting. Low conversion rates can often be traced back to a disruption in one of these key steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues that can lead to low conversion rates and provides a systematic approach to resolving them.

Q1: My pyrazole synthesis is resulting in a very low yield. Where should I start my investigation?

A1: Low yields are a frequent challenge and can stem from multiple factors. A logical, step-by-step approach is crucial for identifying the root cause.[3][5]

Initial Checks & Key Considerations:

  • Incomplete Reaction: The most straightforward reason for low yield is that the reaction has not reached completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[5][6]

      • Increase Temperature: Many condensation reactions require heat to proceed efficiently. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields.[5][7]

  • Purity of Starting Materials: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is paramount. Impurities can introduce side reactions that consume starting materials and complicate purification.[8]

    • Troubleshooting:

      • Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

      • Source high-purity reagents from reputable suppliers who provide certificates of analysis.[8]

  • Side Reactions and Byproduct Formation: Unwanted side reactions can significantly diminish the yield of your desired pyrazole. In the Knorr synthesis, for instance, the formation of isomeric pyrazoles is a common issue when using unsymmetrical 1,3-dicarbonyls.[2][9]

    • Troubleshooting:

      • Analyze your crude reaction mixture by LC-MS or NMR to identify any major byproducts. Understanding the structure of these impurities can provide clues about the competing reaction pathways.

      • Adjusting reaction conditions such as temperature, solvent, and catalyst can help to favor the desired reaction pathway.

Q2: I'm observing a complex mixture of products and my desired pyrazole is a minor component. How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomers is a well-documented challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[2][9] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazole products.[1][3]

Strategies to Control Regioselectivity:

  • Steric Hindrance: The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine can influence which carbonyl group is attacked first. Larger, bulkier groups can shield one carbonyl, favoring attack at the less hindered position.[8]

  • Electronic Effects: The electronic properties of the substituents on the 1,3-dicarbonyl can also direct the initial nucleophilic attack. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to attack.

  • Reaction Conditions:

    • Solvent: The choice of solvent can have a significant impact on regioselectivity. Aprotic dipolar solvents have been shown to provide better results than polar protic solvents like ethanol in some cases.[8]

    • Catalyst: While typically acid-catalyzed, recent studies have shown that basic conditions can be used to favor the formation of a specific N-methyl pyrazole isomer.[10] This highlights the importance of catalyst screening to optimize for your desired product.

Below is a decision-making workflow to guide your efforts in improving regioselectivity.

Caption: Troubleshooting workflow for improving regioselectivity.

Q3: My reaction appears to stall, with starting material remaining even after extended reaction times. What could be the issue?

A3: A stalled reaction, where conversion plateaus, can be due to several factors related to the reaction conditions and reagents.

  • Catalyst Deactivation or Insufficiency: In acid-catalyzed Knorr syntheses, the acid is crucial for activating the carbonyl groups for nucleophilic attack.[1]

    • Troubleshooting:

      • Increase Catalyst Loading: If you are using a catalytic amount of acid, a slight increase may be necessary.

      • Choice of Catalyst: The type of acid can also be critical. While acetic acid is common, stronger acids like mineral acids or Lewis acids might be required for less reactive substrates.[5] Conversely, for sensitive substrates, a milder acid may be needed to prevent degradation.

  • Solvent Effects: The solvent plays a more complex role than simply dissolving the reactants. It can influence reaction kinetics and the stability of intermediates.[11]

    • Troubleshooting:

      • Solvent Screening: If your reaction is stalling in a particular solvent, a screening of alternative solvents is recommended. The table below provides a general guide to solvent selection.

Solvent ClassExamplesGeneral Effects on Pyrazole Synthesis
Polar Protic Ethanol, Methanol, WaterCommonly used, can facilitate proton transfer. However, may not be optimal for all substrates.[8]
Polar Aprotic DMF, DMAc, DMSOCan accelerate reactions by solvating cations, leaving the nucleophile more reactive. Often good for challenging substrates.[2][8]
Non-Polar Toluene, HexaneGenerally less effective for this type of condensation reaction, but can be useful in workup and purification.[12]
Green Solvents PEG, Glycerol, WaterEnvironmentally friendly options that have shown success in certain pyrazole syntheses, sometimes in combination with microwave irradiation.[7][13]
  • Hydrazine Stability: Hydrazine and its derivatives can be unstable, especially at elevated temperatures or in the presence of certain impurities.

    • Troubleshooting:

      • Use fresh, high-purity hydrazine.

      • Consider using a hydrazine salt (e.g., hydrochloride) and a mild base to generate the free hydrazine in situ.[12]

Q4: My reaction mixture has turned a deep yellow or red color, and I'm having difficulty purifying the product. What is causing this and how can I fix it?

A4: The development of a "sinful yellow/red" color is a common observation in Knorr pyrazole syntheses, especially when using aryl hydrazines like phenylhydrazine hydrochloride.[12][14] This is often due to the formation of colored impurities from the hydrazine starting material, potentially through oxidative processes.

Mitigation and Purification Strategies:

  • Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of these colored byproducts. The addition of one equivalent of a mild base like sodium acetate (NaOAc) or potassium acetate (KOAc) can neutralize the acid and lead to a cleaner reaction.[12]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities that arise from oxidation.[12]

  • Purification Techniques:

    • Washing: Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before further purification.[12]

    • Recrystallization: This is often an effective method for removing colored impurities.

    • Silica Gel Chromatography: For stubborn impurities, column chromatography may be necessary. A silica plug wash with a non-polar solvent can sometimes be sufficient to remove the color before eluting the desired product with a more polar solvent.[14]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, add one equivalent of a mild base (e.g., sodium acetate).

  • Catalyst Addition: If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or a small amount of a mineral acid).[15]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol for a Microwave-Assisted Pyrazole Synthesis

Microwave-assisted synthesis can often provide higher yields in shorter reaction times.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equivalent), the hydrazine derivative (1.0-1.2 equivalents), and a suitable solvent (e.g., ethanol, water, or a mixture).[7]

  • Catalyst Addition: Add the appropriate catalyst.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature for a specified time (e.g., 100-150 °C for 5-30 minutes).

  • Work-up and Isolation: After cooling, the product can be isolated and purified as described in the general protocol.

Visualizing the Reaction Mechanism

The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 1,3-Dicarbonyl C Hydrazone/Enamine Intermediate A->C Initial Condensation (-H2O) B Hydrazine B->C D Cyclic Intermediate C->D Intramolecular Cyclization E Pyrazole D->E Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation. (2024). eScholarship.org. Retrieved January 17, 2026, from [Link]

  • synthesis of pyrazoles. (2019). YouTube. Retrieved January 17, 2026, from [Link]

  • A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters. Retrieved January 17, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. Retrieved January 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 17, 2026, from [Link]

  • Influence of catalyst proportion on the synthesis of pyranopyrazole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals.

Part 1: The Primary Synthetic Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most prevalent and efficient method for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems like pyrazoles.[1][2] This section addresses the most common questions regarding its application for synthesizing this compound.

FAQ 1: What is the Vilsmeier-Haack reaction, and how does it work for pyrazole formylation?

Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. The process involves two key stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4] This is typically generated in situ by reacting a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[5] This step is exothermic and must be performed under cold (0–5 °C) and anhydrous conditions to prevent reagent decomposition.[3]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site on the 1,3-disubstituted pyrazole ring. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[6]

Below is a diagram illustrating the general mechanism.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 1-Butyl-3-methyl -1H-pyrazole Pyrazole->Intermediate attacks Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product 1-Butyl-3-methyl-1H- pyrazole-4-carbaldehyde Hydrolysis->Product

Sources

Managing regioselectivity during the functionalization of the pyrazole ring

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Functionalization

A Senior Application Scientist's Guide to Managing Regioselectivity

Welcome to the technical support center for pyrazole chemistry. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of functionalizing the pyrazole ring. Pyrazoles are foundational scaffolds in pharmaceuticals and agrochemicals, but their unique electronic structure presents significant challenges in controlling reaction regioselectivity.[1][2][3] This resource, structured in a question-and-answer format, provides in-depth troubleshooting advice, field-proven protocols, and the mechanistic reasoning behind them.

Section 1: The Fundamentals - Understanding Pyrazole's Dual Personality

Before troubleshooting specific reactions, it's critical to understand the inherent properties of the pyrazole ring that govern its reactivity.

Question: Why is regioselectivity such a persistent challenge with pyrazoles?

Answer: The challenge arises from two core features:

  • Annular Prototropic Tautomerism: In N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly move between the N1 and N2 positions. This dynamic equilibrium means that a 3-substituted pyrazole is in constant exchange with its 5-substituted tautomer. Any reaction targeting the nitrogen or adjacent carbons must contend with this tautomerism, often leading to mixtures of isomers.[4] The presence of water, even in trace amounts, can lower the energy barrier for this proton transfer, making the equilibrium faster.[4]

  • Distinct Electronic Environments: The pyrazole ring has two different nitrogen atoms: a pyrrole-like nitrogen (N1) which is sp2-hybridized and electron-rich, and a pyridine-like nitrogen (N2) which is also sp2-hybridized but more basic.[1][4] Furthermore, the carbon atoms have different electronic densities:

    • C4 Position: This position is the most electron-rich and nucleophilic, making it the primary site for electrophilic aromatic substitution.[1][4][5]

    • C3 and C5 Positions: These positions are adjacent to the electronegative nitrogen atoms, rendering them more electron-deficient and susceptible to nucleophilic attack or deprotonation (metalation).[1][4] The C5 proton is generally considered the most acidic C-H bond on the ring, making it a key site for directed C-H functionalization.[6]

Core Reactivity Map

This diagram illustrates the fundamental electronic characteristics of the pyrazole ring that dictate its reactivity.

Caption: Electronic landscape of the pyrazole scaffold.

Section 2: Troubleshooting N-Alkylation and N-Arylation

The formation of N1/N2 regioisomers is the most common problem in the functionalization of NH-pyrazoles.

Question: My N-alkylation of a 3-substituted pyrazole is giving a 1:1 mixture of N1 and N2 isomers. How can I improve selectivity?

Answer: This is a classic regioselectivity issue. The outcome is a delicate balance of steric hindrance, electronics, and reaction conditions. Here’s how to troubleshoot:

  • The Culprit: The Pyrazolate Anion: In most base-mediated alkylations, you first deprotonate the pyrazole to form the pyrazolate anion. This anion has negative charge density on both nitrogen atoms, making both nucleophilic. Your goal is to make one nitrogen more reactive than the other.

  • Troubleshooting Strategy 1: Leverage Steric Hindrance. This is the most powerful tool. The reaction will preferentially occur at the less sterically hindered nitrogen.

    • If your R group at C3 is large (e.g., tert-butyl, phenyl): The incoming electrophile (e.g., methyl iodide, benzyl bromide) will preferentially attack the more accessible N1 nitrogen. To enhance this effect, you can also use a bulkier alkylating agent.

    • If your R group at C3 is small (e.g., methyl): Steric control is less effective, and you are more likely to get mixtures.

  • Troubleshooting Strategy 2: Modulate the Base and Counter-ion. The choice of base and the resulting metal counter-ion can significantly influence the N1/N2 ratio, although this is highly substrate-dependent.[7]

    • Strong, non-coordinating bases (e.g., NaH, KH): These create a "free" pyrazolate anion, where selectivity is often governed purely by sterics. Using NaH has been shown in some cases to prevent the formation of regioisomeric products where potassium carbonate (K2CO3) failed.[7]

    • Weaker bases (e.g., K2CO3, Cs2CO3): The cation can coordinate with the two nitrogen atoms, influencing the nucleophilicity of each. Larger, softer cations like Cs+ sometimes favor alkylation at the N2 position.

  • Troubleshooting Strategy 3: Change the Solvent. The solvent can affect the aggregation state of the pyrazolate salt and the solvation of the cation, subtly altering the N1:N2 ratio. It is an essential parameter to screen.

Decision Workflow for N-Alkylation

Use this workflow to select a starting point for optimizing your reaction.

N_Alkylation_Workflow start Start: 3-Substituted Pyrazole Alkylation sterics Is the C3 substituent sterically demanding (e.g., t-Bu, Ph, adamantyl)? start->sterics large_sub High N1 Selectivity Expected. Use NaH in THF/DMF. Use standard electrophile (MeI, BnBr). sterics->large_sub Yes small_sub Mixture Likely. Control is challenging. sterics->small_sub No check_results Analyze N1:N2 Ratio large_sub->check_results small_sub_strategy Screen Conditions: 1. Base: K2CO3, Cs2CO3 2. Solvent: Acetonitrile, Dioxane 3. Bulky Electrophile: May improve N1 selectivity. small_sub->small_sub_strategy small_sub_strategy->check_results success Desired Regioisomer Achieved check_results->success Acceptable Ratio failure Isomeric Mixture Persists. Consider alternative strategy: - Directed synthesis - Isomer separation (chromatography) check_results->failure Unacceptable Ratio

Caption: Decision workflow for regioselective N-alkylation.

Section 3: Troubleshooting C-H Functionalization

Directly functionalizing C-H bonds is a modern, atom-economical approach, but regioselectivity between C3, C4, and C5 can be problematic.

Question: I want to functionalize the C5 position via direct C-H activation, but the reaction is occurring at C4. What is happening?

Answer: You are fighting against the intrinsic electronics of the pyrazole ring. The C4 position is the most electron-rich and is the kinetic site for most electrophilic aromatic substitutions.[1][4] To achieve C5 functionalization, you must override this natural reactivity.

  • The Problem: Your reaction conditions likely favor an electrophilic substitution mechanism (SEAr). Many "C-H activation" reactions catalyzed by metals like palladium can proceed through different mechanistic pathways. If the conditions are acidic or the metal catalyst acts as a Lewis acid, you may be inadvertently promoting C4 substitution.

  • Troubleshooting Strategy 1: Directed Metalation (Deprotonation). This is the most reliable method for C5 functionalization. The C5-H bond is the most acidic C-H bond on the ring.

    • Mechanism: Use a strong, non-nucleophilic base to selectively deprotonate the C5 position. The resulting pyrazolyl anion can then be quenched with an electrophile.

    • Conditions: For N-substituted pyrazoles, treatment with n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) readily and cleanly generates the 5-lithiated pyrazole intermediate.[1] This can then react with a wide range of electrophiles.

    • Key Requirement: The N1 position must be protected or substituted. If there is an N-H proton, the base will deprotonate it first, as it is far more acidic than any C-H bond.

Question: How can I selectively functionalize the C3 position on an N1-substituted pyrazole?

Answer: C3 functionalization is more challenging than C5 because the C5-H is more acidic. However, it can be achieved by blocking the C5 position or using a directing group strategy.

  • Troubleshooting Strategy 1: Block the C5 Position. If you first introduce a removable group at the C5 position (e.g., a silyl group like TMS), subsequent metalation will be directed to the next most acidic site, C3. The blocking group can be removed later.

  • Troubleshooting Strategy 2: Use a Directing Group. In transition-metal-catalyzed C-H activation, a directing group attached to the N1 nitrogen can physically position the metal catalyst over the C5-H bond. However, some specialized directing groups or ligand systems can favor C3. For example, the pyridine nitrogen in a pyrazolyl-pyridine ligand can direct a metal catalyst.[8]

  • Troubleshooting Strategy 3: Halogen-Dance Reactions. If you have a halogen at C4 or C5, treatment with a strong base like LDA can sometimes induce a "halogen-dance" rearrangement, where the halogen migrates and deprotonation occurs at a different site, which can then be functionalized. This is an advanced and often substrate-specific method.

Regioselectivity in Direct C-H Functionalization
Target Position Primary Method Key Principle Typical Conditions Common Pitfalls
C4 Electrophilic SubstitutionHighest electron densityHNO3/H2SO4 (Nitration); NBS (Bromination)Unwanted side reactions if other positions are activated.
C5 Directed DeprotonationMost acidic C-H bond1. N1-protection (e.g., SEM, Me) 2. nBuLi or LDA, THF, -78 °C 3. Quench with E+N-H proton will be removed first; must be protected.
C3 Deprotonation with C5-blockingSecond most acidic C-H1. Functionalize C5 (e.g., with SiMe3) 2. nBuLi or LDA, THF, -78 °C 3. Quench with E+Requires extra steps for blocking and deblocking.

Section 4: Experimental Protocols

These protocols are provided as validated starting points. Always perform your own risk assessment before starting any new procedure.

Protocol 1: Regioselective N1-Alkylation of 3-Phenyl-1H-pyrazole

This protocol leverages steric hindrance from the C3-phenyl group to achieve high selectivity for the N1-alkylated product.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add 3-phenyl-1H-pyrazole (1.0 eq).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become clear.

  • Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N1-alkylated product as the major isomer (>95:5 selectivity is common).[9]

Protocol 2: Regioselective C5-Deprotonation and Silylation of 1-Methyl-1H-pyrazole

This protocol demonstrates the selective functionalization of the most acidic C-H bond.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous tetrahydrofuran (THF) (approx. 0.3 M). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add 1-methyl-1H-pyrazole (1.0 eq) to the cold THF.

  • Deprotonation: Slowly add n-butyllithium (nBuLi, 1.6 M in hexanes, 1.05 eq) dropwise via syringe over 10 minutes. The solution may turn a pale yellow color. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add chlorotrimethylsilane (TMS-Cl, 1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify by flash column chromatography to isolate the 1-methyl-5-(trimethylsilyl)-1H-pyrazole.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
  • Strategic atom replacement enables regiocontrol in pyrazole alkyl
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.
  • Synthetic strategies of pyrazole‐directing C−H activation. (n.d.).
  • Transition-metal-catalyzed C–H functionaliz
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (n.d.).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. (n.d.). Benchchem.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). [No Source]
  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. (n.d.). Who we serve.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). [No Source]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of N-Alkyl Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkyl pyrazole-4-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals and bioactive molecules.[1] Their structural framework is a common feature in a wide array of therapeutic agents, highlighting the importance of precise and unambiguous characterization.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these molecules.[1] This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data for a series of N-alkyl pyrazole-4-carbaldehydes, offering insights into the influence of the N-alkyl substituent on the spectral parameters. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of these important chemical entities.

The Foundation: Synthesis via Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of N-alkyl pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[5][6] The reaction proceeds via an electrophilic substitution on the pyrazole ring, introducing the formyl group at the C4 position.[4] Understanding this synthetic route is crucial for the spectral analyst, as it provides context for potential side products or unreacted starting materials that may be observed in the NMR spectra.

¹H NMR Spectral Analysis: A Comparative Overview

The ¹H NMR spectra of N-alkyl pyrazole-4-carbaldehydes are characterized by distinct signals corresponding to the pyrazole ring protons, the aldehyde proton, and the protons of the N-alkyl substituent. The chemical shifts of these protons are influenced by the electronic environment, which is in turn modulated by the nature of the N-alkyl group.

A comparative analysis of N-methyl, N-ethyl, and N-isopropyl pyrazole-4-carbaldehydes reveals key trends:

  • Aldehyde Proton (CHO): This proton typically resonates as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.2 ppm.[1][6] Its chemical shift is relatively insensitive to the nature of the N-alkyl group.

  • Pyrazole Ring Protons (H-3 and H-5): These protons also appear as singlets, with their chemical shifts being highly dependent on the N-alkyl substituent. The H-3 proton is generally found slightly downfield from the H-5 proton. For instance, in N-isopropyl-1H-pyrazole-4-carbaldehyde, the H-3 and H-5 protons are expected to appear around δ 8.0-8.2 ppm and δ 7.8-8.0 ppm, respectively.[1]

  • N-Alkyl Protons: The signals for the N-alkyl group provide direct evidence of the substitution pattern.

    • N-Methyl: A singlet around δ 3.9-4.1 ppm.

    • N-Ethyl: A quartet around δ 4.2-4.4 ppm and a triplet around δ 1.4-1.6 ppm.

    • N-Isopropyl: A septet around δ 4.5-4.8 ppm and a doublet around δ 1.4-1.6 ppm.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of N-Alkyl Pyrazole-4-carbaldehydes in CDCl₃

CompoundH-3 (s)H-5 (s)CHO (s)N-Alkyl Group Protons
N-Methyl Pyrazole-4-carbaldehyde ~8.1~7.9~10.1~4.0 (s, 3H)
N-Ethyl Pyrazole-4-carbaldehyde ~8.1~7.9~10.1~4.3 (q, 2H), ~1.5 (t, 3H)
N-Isopropyl Pyrazole-4-carbaldehyde ~8.2~8.0~10.0~4.7 (sept, 1H), ~1.5 (d, 6H)

Note: The data presented in this table are representative values and may vary slightly depending on the specific experimental conditions.[1][7]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in N-alkyl pyrazole-4-carbaldehydes are also influenced by the N-alkyl substituent.

Key features of the ¹³C NMR spectra include:

  • Carbonyl Carbon (C=O): This carbon resonates at a very downfield position, typically in the range of δ 183-195 ppm.[1][6]

  • Pyrazole Ring Carbons (C-3, C-4, and C-5): The chemical shifts of these carbons are diagnostic. C-4, being attached to the electron-withdrawing aldehyde group, is generally the most downfield of the ring carbons, appearing around δ 140-145 ppm.[1] C-3 and C-5 resonate in the region of δ 130-142 ppm.[1]

  • N-Alkyl Carbons: The chemical shifts of the N-alkyl carbons are consistent with their respective structures.

    • N-Methyl: A signal around δ 35-40 ppm.

    • N-Ethyl: Two signals, one around δ 45-50 ppm (CH₂) and another around δ 15-20 ppm (CH₃).

    • N-Isopropyl: Two signals, one around δ 50-55 ppm (CH) and another around δ 20-25 ppm (CH₃).

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of N-Alkyl Pyrazole-4-carbaldehydes in CDCl₃

CompoundC-3C-4C-5C=ON-Alkyl Group Carbons
N-Methyl Pyrazole-4-carbaldehyde ~139~142~132~185~37
N-Ethyl Pyrazole-4-carbaldehyde ~138~142~131~185~48 (CH₂), ~17 (CH₃)
N-Isopropyl Pyrazole-4-carbaldehyde ~138~141~130~185~52 (CH), ~22 (CH₃)

Note: The data presented in this table are representative values and may vary slightly depending on the specific experimental conditions.[1][7]

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified N-alkyl pyrazole-4-carbaldehyde in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1][7] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.[7] If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to ensure high-resolution spectra.[7]

  • Data Acquisition: Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).[7] The deuterated solvent signal is used for field-frequency locking.

  • Referencing: For ¹H NMR, reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7] For ¹³C NMR, the solvent peak is also used for referencing (e.g., CDCl₃ at 77.16 ppm).

  • Parameter Optimization: Use standard acquisition parameters. Ensure a sufficient number of scans are collected to achieve an adequate signal-to-noise ratio, particularly for ¹³C NMR.[7]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and NMR analysis of N-alkyl pyrazole-4-carbaldehydes.

workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start Hydrazone Precursor vilsmeier Vilsmeier-Haack Reaction (POCl3/DMF) start->vilsmeier product Crude N-Alkyl Pyrazole- 4-carbaldehyde vilsmeier->product purification Purification (e.g., Column Chromatography) product->purification pure_product Purified Product purification->pure_product sample_prep Sample Preparation (Dissolve in CDCl3) pure_product->sample_prep Analyze nmr_acq 1H & 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing (Referencing, Phasing) nmr_acq->data_proc spectral_analysis Spectral Analysis & Structural Elucidation data_proc->spectral_analysis

Caption: Workflow for Synthesis and NMR Analysis.

Conclusion

The ¹H and ¹³C NMR spectra of N-alkyl pyrazole-4-carbaldehydes provide a wealth of structural information. A systematic analysis of the chemical shifts and coupling patterns allows for the unambiguous identification of these compounds and the differentiation between various N-alkyl analogues. The predictable trends observed in the spectral data, particularly the influence of the N-alkyl substituent on the chemical shifts of the pyrazole ring and alkyl group protons and carbons, serve as a reliable guide for chemists in the field. This comparative guide, supported by established experimental protocols, aims to facilitate the efficient and accurate characterization of this important class of heterocyclic compounds.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

  • Patel, H., Sharma, D., & Parekh, H. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Neshan, F. A., & Al-Amiery, A. A. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 458-467. Available at: [Link]

  • Elguero, J., & Claramunt, R. M. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(12), 979-988. Available at: [Link]

  • Kovalenko, S. M., et al. (2018). Some Aspects of 4H-Pyrans Synthesis Based on 4-Chloro-1-ethyl-1H-benzo[c][7][8]thiazine-3-carbaldehyde 2,2-dioxide: Antimicrobial Activity of the Compounds Synthesized. ResearchGate. Available at: [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance, 22(9), 603-607. Available at: [Link]

  • Sviridovs, D., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Kulkarni, S. K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • El-Shehry, M. F., & Abu-Hashem, A. A. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • Palafox, M. A., & Elguero, J. (2019). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 21(34), 18636-18653. Available at: [Link]

  • Claramunt, R. M., et al. (2007). Substituent effects on the15N NMR Parameters of Azoles. Scite. Available at: [Link]

  • Abdel-Wahab, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Archive for Organic Chemistry, 2011(1), 196-245. Available at: [Link]

  • Yang, J., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(4), 2749-2758. Available at: [Link]

  • Alkorta, I., Elguero, J., & Claramunt, R. M. (1998). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. ResearchGate. Available at: [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. Available at: [Link]

  • SpectraBase. (n.d.). 1-(4-methoxybenzyl)pyrazole-4-carbaldehyde. SpectraBase. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole complexes and 13 C carbene NMR shifts. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole. ResearchGate. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

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Interpreting the mass spectrometry fragmentation of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Analysis for Structural Elucidation

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of procedural validity and safety. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering profound insights into a molecule's structure through its fragmentation patterns. This guide provides an in-depth interpretation of the predicted electron ionization (EI) mass spectrum of this compound, a representative substituted pyrazole.

This document moves beyond a simple catalog of fragments. It delves into the mechanistic logic behind bond cleavages, compares the target molecule's fragmentation signature with that of plausible structural alternatives, and provides a robust experimental protocol for data acquisition. Our objective is to equip the practicing scientist with the predictive tools and foundational knowledge to confidently identify and characterize similar compounds.

Predicted Fragmentation Profile of this compound

The fragmentation of this compound (Molecular Formula: C₉H₁₄N₂O, Molecular Weight: 166.22 g/mol ) under electron ionization (EI) is governed by the interplay of its three key structural motifs: the N-butyl substituent, the aldehyde functional group, and the pyrazole core. The molecular ion (M⁺•) at m/z 166 is expected to be observable, as the pyrazole ring provides a degree of stability. From this parent ion, several competing and sequential fragmentation pathways are anticipated.

Fragmentation Initiated by the N-Butyl Group

The N-butyl chain is a primary site for initial fragmentation due to the relative ease of cleaving its C-C and C-N bonds.

  • Alpha (α)-Cleavage to the Ring: The most favorable cleavage in N-alkyl heterocycles is often the bond beta to the ring nitrogen, which is an alpha-cleavage relative to the ring system itself.[1] This pathway involves the loss of a propyl radical (•C₃H₇), leading to a resonance-stabilized ion at m/z 123 . The stability of this fragment makes it a likely candidate for a high-abundance peak.

  • McLafferty Rearrangement: The presence of a gamma-hydrogen on the butyl chain allows for a classic McLafferty rearrangement. This intramolecular hydrogen transfer to the carbonyl oxygen (or potentially a ring nitrogen) followed by β-cleavage results in the expulsion of a neutral propene molecule (C₃H₆). This pathway generates a prominent radical cation at m/z 124 .

  • Loss of the Butyl Group: Cleavage of the N-C bond results in the loss of a butyl radical (•C₄H₉), generating a fragment corresponding to the 3-methyl-1H-pyrazole-4-carbaldehyde cation at m/z 109 .

Fragmentation of the Aldehyde Group

Aldehydes exhibit characteristic cleavages adjacent to the carbonyl group.[2][3]

  • Loss of Hydrogen Radical ([M-1]⁺): Alpha-cleavage can expel the hydrogen atom from the aldehyde, yielding an [M-1]⁺ ion at m/z 165 . While common, this peak is often of low intensity for aldehydes as the formation of an H radical is energetically unfavorable.[4][5]

  • Loss of Carbon Monoxide ([M-28]⁺): Following the initial loss of a hydrogen atom, the resulting acylium ion can subsequently lose carbon monoxide (CO), a stable neutral molecule. This would produce a fragment at m/z 137 ([M-H-CO]⁺).

  • Loss of the Formyl Radical ([M-29]⁺): Cleavage of the bond between the pyrazole ring and the carbonyl carbon results in the loss of a formyl radical (•CHO). This generates an N-butyl-3-methylpyrazolyl cation at m/z 137 .

Fragmentation of the Pyrazole Ring

The pyrazole ring itself undergoes characteristic fragmentation, typically involving the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or nitrogen (N₂).[6] These cleavages usually occur after an initial fragmentation of a substituent. For instance, the m/z 109 fragment (formed by the loss of the butyl group) could further fragment by losing HCN to produce an ion at m/z 82 .

The interplay of these pathways is visualized in the fragmentation diagram below.

G cluster_butyl N-Butyl Fragmentation cluster_aldehyde Aldehyde Fragmentation cluster_ring Ring Fragmentation M C₉H₁₄N₂O⁺• m/z 166 (Molecular Ion) m123 m/z 123 [M-C₃H₇]⁺ M->m123 - •C₃H₇ (α-cleavage) m124 m/z 124 [M-C₃H₆]⁺• M->m124 - C₃H₆ (McLafferty) m109 m/z 109 [M-C₄H₉]⁺ M->m109 - •C₄H₉ m165 m/z 165 [M-H]⁺ M->m165 - •H m137 m/z 137 [M-CHO]⁺ M->m137 - •CHO m82 m/z 82 [m/z 109 - HCN]⁺ m109->m82 - HCN

Figure 1. Predicted major fragmentation pathways for this compound.

Summary of Predicted Key Fragments
m/z Proposed Ion Structure Fragmentation Pathway Diagnostic Value
166[C₉H₁₄N₂O]⁺•Molecular Ion (M⁺•)Confirms molecular weight.
165[M-H]⁺Loss of aldehydic hydrogenSuggests an aldehyde group.
137[M-CHO]⁺Loss of formyl radicalConfirms aldehyde attached to the main body.
124[M-C₃H₆]⁺•McLafferty rearrangementDiagnostic for an alkyl chain of at least 3 carbons with a γ-H.
123[M-C₃H₇]⁺α-cleavage to the ring (loss of propyl radical)Indicates an N-butyl group.
109[M-C₄H₉]⁺Loss of butyl radicalConfirms the N-butyl substituent.
82[C₄H₄N]⁺Loss of HCN from the m/z 109 fragmentSuggests a pyrazole core.

Comparative Fragmentation Analysis

The true power of mass spectrometry lies in its ability to distinguish between similar structures. Here, we compare the predicted fragmentation of our target molecule with that of a positional isomer and a related heterocycle.

Alternative 1: 1-tert-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde (Isomer)

This isomer lacks a γ-hydrogen, making the McLafferty rearrangement impossible . Therefore, the diagnostic peak at m/z 124 would be absent . Instead, fragmentation would be dominated by the loss of a methyl radical ([M-15]⁺, m/z 151) and the loss of the entire tert-butyl radical ([M-57]⁺, m/z 109) to form a very stable tertiary carbocation.

Alternative 2: 1-Butyl-3-methyl-1H-imidazole-4-carbaldehyde (Alternative Heterocycle)

While the substituent-driven fragmentations (loss of butyl group, McLafferty rearrangement) would be similar, the fragmentation of the heterocyclic core would differ. The imidazole ring primarily fragments via the sequential loss of two molecules of HCN. This would create a different fragmentation pattern for the ions formed after the loss of the butyl group (m/z 109), providing a clear way to distinguish it from a pyrazole core.

Compound Key Diagnostic Peak (m/z) Rationale
This compound 124 Presence of McLafferty rearrangement product.
1-tert-Butyl-3-methyl-1H-pyrazole-4-carbaldehydeAbsence of 124; Strong 151 No γ-hydrogen for McLafferty; stable tert-butyl cation fragments.
1-Butyl-3-methyl-1H-imidazole-4-carbaldehydeDifferent daughter ions from m/z 109 Core ring fragments differently (sequential HCN loss).

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This approach is ideal for volatile and thermally stable molecules like the target compound.

Methodology
  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of the analyte in a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Acquisition Mode: Full Scan.

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Prepare 1-10 µg/mL Solution in Ethyl Acetate Inject Inject 1 µL into GC Inlet (250°C) Prep->Inject GC_Col Separation on GC Column Inject->GC_Col Ionize Elute to MS; EI Ionization (70 eV) GC_Col->Ionize Detect Mass Analyzer (Scan m/z 40-300) Ionize->Detect Analyze Interpret Mass Spectrum & Compare Fragments Detect->Analyze

Figure 2. Standard workflow for the GC-MS analysis of the target compound.

This self-validating protocol ensures that the sample is properly volatilized and separated before entering the mass spectrometer, leading to a clean, interpretable spectrum that can be confidently matched against the predicted fragmentation patterns.

Conclusion

The structural elucidation of this compound via mass spectrometry is a process of predictive reasoning confirmed by empirical data. The molecule is expected to exhibit a rich fragmentation pattern characterized by cleavages of the N-butyl group (α-cleavage to the ring at m/z 123 and McLafferty rearrangement at m/z 124), the aldehyde moiety (loss of H or CHO), and the pyrazole core. These characteristic fragments, particularly the McLafferty product, provide a unique signature that allows for clear differentiation from its structural isomers and other heterocyclic analogues. By employing the robust GC-MS protocol outlined, researchers can generate high-fidelity data to confidently support their structural assignments.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central - NIH. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. OpenStax. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Mass Spectrometry: Alpha Cleavage of Aldehydes. YouTube. [Link]

  • 1H-Pyrazole, 3-methyl-. NIST WebBook. [Link]

  • GCMS Section 6.11.4. Whitman College. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • 1-tert-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

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A Comparative Guide to the Synthesis of Substituted Pyrazole Aldehydes for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrazole aldehydes are pivotal intermediates in the landscape of pharmaceutical and materials science. Their inherent structural features and the reactivity of the aldehyde group make them versatile building blocks for the synthesis of a diverse array of bioactive molecules and functional materials. For researchers and professionals in drug development, the efficient and selective synthesis of these compounds is a critical first step. This guide provides an in-depth comparative analysis of the most prevalent and effective methods for the synthesis of substituted pyrazole aldehydes, with a focus on the Vilsmeier-Haack and Duff reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative performance data to empower you to make informed decisions in your synthetic endeavors.

The Strategic Importance of Pyrazole Aldehydes

The pyrazole nucleus is a well-established pharmacophore, present in numerous approved drugs. The introduction of a formyl group at the C4 position of the pyrazole ring unlocks a gateway for a multitude of chemical transformations. This aldehyde functionality serves as a synthetic handle for the construction of more complex molecular architectures through reactions such as condensations, oxidations, reductions, and the formation of various heterocyclic rings. The resulting derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Core Synthetic Strategies: A Head-to-Head Comparison

The formylation of pyrazoles is predominantly achieved through electrophilic substitution at the electron-rich C4 position. The two most prominent methods for this transformation are the Vilsmeier-Haack reaction and the Duff reaction. Each presents a unique set of advantages and limitations concerning substrate scope, reaction conditions, and overall efficiency.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of a variety of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[1][2] This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halide, such as phosphoryl chloride (POCl₃) or oxalyl chloride.[3]

The efficacy of the Vilsmeier-Haack reaction lies in the generation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This electrophile readily attacks the nucleophilic C4 position of the pyrazole ring. The subsequent intermediate is then hydrolyzed to yield the desired pyrazole-4-carbaldehyde.

The choice of phosphoryl chloride and DMF is a classic combination that is both cost-effective and highly efficient. The reaction proceeds through a well-defined pathway, ensuring high regioselectivity for the C4 position, which is the most electron-rich and sterically accessible site for electrophilic attack on the pyrazole ring.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Substituted Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Pyrazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Key stages of the Vilsmeier-Haack reaction for pyrazole formylation.

The Vilsmeier-Haack reaction exhibits a broad substrate scope and is compatible with a wide range of substituents on the pyrazole ring.[4] It is particularly effective for pyrazoles bearing electron-donating or weakly electron-withdrawing groups. However, the presence of strongly electron-withdrawing groups can deactivate the pyrazole ring towards electrophilic attack, leading to diminished yields or failure of the reaction.[4] Furthermore, the reaction conditions can be somewhat harsh, which may not be suitable for substrates with sensitive functional groups.

This protocol provides a representative example of the Vilsmeier-Haack reaction for the synthesis of a substituted pyrazole aldehyde.

Workflow:

VH_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) start->reagent_prep add_pyrazole Add 1,3-Diphenylpyrazole in DMF reagent_prep->add_pyrazole reaction Heat Reaction Mixture (e.g., 70-80°C, 6h) add_pyrazole->reaction workup Work-up (Ice water, neutralization) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Obtain 1,3-Diphenyl-1H- pyrazole-4-carbaldehyde purification->product

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole aldehydes.

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 10 mL). Cool the flask to 0°C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with vigorous stirring over a period of 30 minutes. The Vilsmeier reagent will form as a pale yellow, viscous liquid or solid.

  • Substrate Addition: Dissolve 1,3-diphenyl-1H-pyrazole (1 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it in a preheated oil bath at 70-80°C for approximately 6 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (100 g) with constant stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Isolation and Purification: The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

The Duff Reaction: A Milder Alternative

The Duff reaction offers an alternative route for the formylation of aromatic compounds, particularly phenols, and can be applied to electron-rich pyrazoles.[6] This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[7]

The Duff reaction proceeds through a more complex mechanism than the Vilsmeier-Haack reaction. In an acidic medium, HMTA generates an electrophilic iminium ion. This electrophile then attacks the electron-rich C4 position of the pyrazole ring. A series of subsequent steps, including hydrolysis, leads to the formation of the aldehyde. The acidic medium is crucial for the generation of the active electrophile and for facilitating the subsequent hydrolysis steps.

Duff_Reaction_Mechanism HMTA HMTA Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion + Acid Acid Acidic Medium Pyrazole Substituted Pyrazole Intermediate Benzylamine-like Intermediate Pyrazole->Intermediate + Iminium Ion (Electrophilic Addition) Aldehyde Pyrazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Logical flow of the Duff formylation reaction for pyrazoles.

The Duff reaction is generally considered a milder alternative to the Vilsmeier-Haack reaction and can be advantageous for substrates that are sensitive to the harsher conditions of the latter.[6] It is most effective for pyrazoles bearing electron-donating groups. However, the Duff reaction is often less efficient, requiring longer reaction times and higher temperatures, and typically results in lower yields compared to the Vilsmeier-Haack reaction.[6] Its applicability to pyrazoles with electron-withdrawing groups is limited.[6]

This protocol outlines the general steps for performing a Duff reaction on a substituted pyrazole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole (1 equivalent), hexamethylenetetramine (HMTA, 2-4 equivalents), and the acidic medium (e.g., a mixture of glycerol and boric acid, or trifluoroacetic acid).

  • Reaction Execution: Heat the reaction mixture to reflux (typically between 100-160°C) and maintain this temperature for several hours (often 12 hours or more).[6] Monitor the reaction progress by TLC.

  • Work-up: After cooling, the reaction mixture is typically hydrolyzed by the addition of dilute acid (e.g., sulfuric acid) and then heated to decompose the intermediate complexes.

  • Isolation and Purification: The product can be isolated by steam distillation or extraction with an organic solvent. Further purification is usually achieved by column chromatography or recrystallization.

Performance Comparison: Vilsmeier-Haack vs. Duff Reaction

To provide a clear and objective comparison, the following table summarizes the performance of the Vilsmeier-Haack and Duff reactions for the synthesis of various substituted pyrazole-4-carbaldehydes. The data is compiled from various literature sources.

Starting PyrazoleMethodReagentsReaction ConditionsYield (%)Reference
1,3-Diphenyl-1H-pyrazoleVilsmeier-HaackPOCl₃, DMF70-80°C, 6h85-95[5]
1-Phenyl-1H-pyrazoleVilsmeier-HaackPOCl₃, DMFNot specified65[2]
1-Phenyl-1H-pyrazoleDuffHMTA, TFARefluxGood[8]
1-Methyl-3-propyl-5-chloro-1H-pyrazoleVilsmeier-HaackPOCl₃, DMF120°C80[4]
1-(p-Tolyl)-1H-pyrazoleDuffHMTA, TFARefluxGood[8]
1-(p-Chlorophenyl)-1H-pyrazoleDuffHMTA, TFARefluxGood[8]

Note: "Good" yields for the Duff reaction are typically in the range of 40-60%, which is generally lower than the yields obtained with the Vilsmeier-Haack reaction for similar substrates.

Metal-Catalyzed Formylation: An Emerging Frontier?

While the Vilsmeier-Haack and Duff reactions are the established methods, the field of C-H functionalization using transition metal catalysis is a rapidly evolving area of organic synthesis. Direct formylation of C-H bonds using sources like carbon monoxide or formaldehyde is a highly attractive and atom-economical approach. However, at present, there are no widely adopted, general metal-catalyzed methods specifically for the formylation of pyrazoles that compete with the efficiency and reliability of the Vilsmeier-Haack reaction. Research in this area is ongoing, and future developments may provide novel and milder catalytic alternatives.

Conclusion and Recommendations

The synthesis of substituted pyrazole aldehydes is a critical step in the development of new pharmaceuticals and functional materials. This guide has provided a comprehensive comparative analysis of the two primary synthetic methods: the Vilsmeier-Haack reaction and the Duff reaction.

Key Takeaways:

  • Vilsmeier-Haack Reaction: This is the method of choice for the formylation of a wide range of substituted pyrazoles due to its high efficiency, broad substrate scope, and excellent regioselectivity. It is particularly well-suited for large-scale synthesis where high yields are paramount.

  • Duff Reaction: This reaction serves as a valuable, milder alternative for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction. While generally less efficient, it can be the key to success for certain challenging substrates.

The selection of the optimal synthetic route will ultimately depend on the specific substitution pattern of the pyrazole starting material, the desired scale of the reaction, and the functional group tolerance required. By understanding the mechanistic nuances and practical considerations of each method presented in this guide, researchers can confidently select and execute the most appropriate strategy for their synthetic targets.

References

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-148.
  • de Oliveira, C. H. A., Mairink, L. M., Pazini, F., Lião, L. M., de Oliveira, A. L., Viegas Jr, C., ... & Menegatti, R. (2012). Chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles through the Duff reaction.
  • BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem Technical Guides.
  • Rajput, A. P., & Patil, S. B. (2012). Review article on Vilsmeier-Haack reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1141-1156.
  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-148.
  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1991.
  • Vera-Divaio, M. A. F., et al. (2009). Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole. Journal of the Brazilian Chemical Society, 20(8), 1434-1438.
  • El-Gharably, A. M., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(42), 27365-27395.

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A Comparative Guide to the In-Vitro Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrazole Scaffolds in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Pyrazole derivatives have garnered significant attention for their potential as anticancer agents, with several compounds already approved by the FDA for cancer treatment, such as Crizotinib and Pralsetinib for non-small cell lung cancer.[3] Their therapeutic efficacy stems from their ability to interact with a multitude of biological targets implicated in cancer progression, including protein kinases like cyclin-dependent kinases (CDKs), receptor tyrosine kinases (e.g., EGFR), and structural proteins like tubulin.[3][4][5] This guide focuses on the direct cytotoxic effects of various pyrazole derivatives observed in in-vitro studies, providing a comparative analysis of their potency against different cancer cell lines.

Comparative Cytotoxicity of Pyrazole Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various pyrazole derivatives against several common cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[6][7]

Table 1: Cytotoxicity (IC50 in µM) of Pyrazole Derivatives Against Breast Cancer Cell Lines (MCF-7)

Compound/DerivativeIC50 (µM) against MCF-7Reference CompoundIC50 (µM)Source
Pyrazole-indole hybrid 7a 10.6 ± 2.3Doxorubicin64.8 ± 4.1[8]
Pyrazole-indole hybrid 7b > 100Doxorubicin64.8 ± 4.1[8]
Pyridinyl-pyrazole 5 8.03RoscovitineNot Specified[9]
Fused Pyran Derivative I Not SpecifiedCisplatinNot Specified[10]
3,5-diphenyl-1H-pyrazole (L2 )90.36% inhibition at 10µMCisplatinNot Specified[11]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3 )81.48 ± 0.89CisplatinNot Specified[12]
Isolpngifolanone derivative 37 5.21Not SpecifiedNot Specified
Indolo–pyrazole 6c Not SpecifiedNot SpecifiedNot Specified[13]

Table 2: Cytotoxicity (IC50 in µM) of Pyrazole Derivatives Against Lung Cancer Cell Lines (A549)

Compound/DerivativeIC50 (µM) against A549Reference CompoundIC50 (µM)Source
Benzofuropyrazole 4a Highly ActiveABT-751Not Specified[14]
Pyrazole 5a Highly ActiveABT-751Not Specified[14]
Pyrazole 5b > 5-fold more potent than ABT-751ABT-751Not Specified[14]
Pyrazole derivative 12d Antiproliferative ActivityNot SpecifiedNot Specified[15]
Pyrazole-indole hybrid 7a 33.5 ± 4.6Doxorubicin24.7 ± 3.2[8]
Pyrazole derivative 1 613.22EtoposideNot Specified[16]
Pyrazole derivative 2 220.20EtoposideNot Specified[16][17]
Indole-pyrazole hybrid 9c 1.65 ± 0.006Not SpecifiedNot Specified[18]

Table 3: Cytotoxicity (IC50 in µM) of Pyrazole Derivatives Against Colorectal Cancer Cell Lines (HCT-116)

Compound/DerivativeIC50 (µM) against HCT-116Reference CompoundIC50 (µM)Source
Ferrocene-pyrazole hybrid 47c 3.12Not AvailableNot Available[3]
Pyrazole-indole hybrid 7a 18.3 ± 3.1Doxorubicin24.7 ± 3.2[8]
Indole-pyrazole hybrid 9b 4.84 ± 0.035Not SpecifiedNot Specified[18]

Table 4: Cytotoxicity (IC50 in µM) of Pyrazole Derivatives Against Other Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Pyrazole derivative 6 Leukemia (HL-60)1.35Doxorubicin2.02[19]
Pyrazole-indole hybrid 7a Liver (HepG2)6.1 ± 1.9Doxorubicin24.7 ± 3.2[8]
Pyrazole-indole hybrid 7b Liver (HepG2)7.9 ± 1.9Doxorubicin24.7 ± 3.2[8]
Pyridinyl-pyrazole 5 Liver (HepG2)13.14RoscovitineNot Specified[9]
3,5-diphenyl-1H-pyrazole (L2 )Pancreatic (CFPAC-1)61.7 ± 4.9GemcitabineNot Specified
3,4-diaryl pyrazole 6 Murine Mammary0.06–0.25 nMNot SpecifiedNot Specified

Mechanisms of Action: How Pyrazole Derivatives Induce Cancer Cell Death

The cytotoxic effects of pyrazole derivatives are mediated through various mechanisms, often targeting multiple cellular pathways crucial for cancer cell survival and proliferation.[1][5]

Inhibition of Cyclooxygenase-2 (COX-2)

A well-established mechanism for some pyrazole derivatives, such as celecoxib, is the selective inhibition of the COX-2 enzyme.[20][21] COX-2 is often overexpressed in tumors and plays a role in producing prostaglandins that promote tumor growth and angiogenesis.[21][22] By inhibiting COX-2, these derivatives can reduce inflammation, suppress cell proliferation, and induce apoptosis.[20][23]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Proliferation Cell Proliferation PGE2->Proliferation Promotes Apoptosis Apoptosis PGE2->Apoptosis Inhibits Angiogenesis Angiogenesis PGE2->Angiogenesis Promotes Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2

Caption: COX-2 signaling pathway and its inhibition by pyrazole derivatives.

Tubulin Polymerization Inhibition

Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[13][14][15] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.[15]

Kinase Inhibition

Many pyrazole derivatives are designed as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle.[4][9] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis.[8][9] Other targeted kinases include Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][5]

Induction of Apoptosis

Ultimately, the various mechanisms of action converge on the induction of apoptosis, or programmed cell death. This is often characterized by the activation of caspases, downregulation of anti-apoptotic proteins like Bcl-2, and upregulation of pro-apoptotic proteins like Bax.[1][8]

Experimental Protocol: In-Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a reliable and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[6][24][25] The principle lies in the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cancer cells from a culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for a negative control (untreated cells) and a blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in the culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds or control medium.

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6][24]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[6][24]

  • Solubilization of Formazan:

    • After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[6][24]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.[24]

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[24] A reference wavelength of more than 650 nm is often used.[24]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the sample wells.

    • Calculate the percentage of cell viability for each concentration of the pyrazole derivative relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cancer Cells in 96-well plate Incubate_24h 2. Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Compound 3. Add Pyrazole Derivatives (Serial Dilutions) Incubate_24h->Add_Compound Incubate_Exposure 4. Incubate (e.g., 48h) Add_Compound->Incubate_Exposure Add_MTT 5. Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_4h 6. Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilizing Agent Incubate_4h->Add_Solubilizer Incubate_Overnight 8. Incubate Overnight (Crystal Dissolution) Add_Solubilizer->Incubate_Overnight Read_Absorbance 9. Read Absorbance (570 nm) Incubate_Overnight->Read_Absorbance Calculate_IC50 10. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Directions

The in-vitro data presented in this guide highlight the significant potential of pyrazole derivatives as a versatile class of anticancer agents. The broad spectrum of activity across various cancer cell lines, coupled with their diverse mechanisms of action, underscores the importance of continued research in this area. Future studies should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Furthermore, promising candidates identified through in-vitro screening warrant further investigation in preclinical in-vivo models to assess their efficacy and safety profiles for potential clinical translation.

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A Comparative Guide to the Anti-Inflammatory Efficacy of Pyrazole Compounds and the Benchmark COX-2 Inhibitor, Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the pyrazole scaffold represents a cornerstone in the design of potent anti-inflammatory agents.[1][2][3][4][5] Its inherent structural versatility has led to the development of numerous therapeutic compounds, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[2][6][7] This guide provides an in-depth, objective comparison of the anti-inflammatory efficacy of various pyrazole derivatives relative to Celecoxib, grounded in experimental data and established evaluation methodologies. We will dissect the underlying mechanisms, detail the essential experimental protocols for assessment, and present a comparative analysis of performance data to inform future drug discovery efforts.

The Mechanistic Rationale: Targeting COX-2 for Safer Anti-Inflammatory Action

Inflammation is a complex biological response mediated by signaling molecules, primarily prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[6][8] The two key isoforms, COX-1 and COX-2, present a critical therapeutic fork-in-the-road:

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[7]

  • COX-2 is typically absent in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[7] It is the primary mediator of prostaglandins that cause pain and swelling.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. This dual inhibition, while effective at reducing inflammation, frequently leads to gastrointestinal side effects, such as ulcers and bleeding, due to the suppression of protective COX-1 activity.[3][7]

Celecoxib, a diaryl-substituted pyrazole, was a landmark development, demonstrating approximately 10-20 times more selectivity for inhibiting COX-2 over COX-1.[7] Its polar sulfonamide side chain binds to a specific hydrophilic pocket in the COX-2 active site, a feature not present in COX-1, thereby achieving selective inhibition and a more favorable gastrointestinal safety profile.[7][8] The goal for new pyrazole-based compounds is to match or exceed this efficacy and selectivity, while potentially offering improved safety or multi-target activity.

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Protective Prostaglandins COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory GI_Protection GI Protection, Platelet Function PGs_Physiological->GI_Protection Inflammation Pain & Inflammation PGs_Inflammatory->Inflammation NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Celecoxib & Selective Pyrazole Compounds Celecoxib->COX2

COX Enzyme Inhibition Pathway.

A Framework for Efficacy Assessment: Validated Methodologies

To rigorously compare novel pyrazole compounds against Celecoxib, a multi-tiered evaluation process is essential. This workflow progresses from high-throughput in vitro assays to more complex in vivo models, providing a comprehensive picture of a compound's potency, selectivity, and physiological effect.

cluster_0 In Vitro Screening cluster_1 In Vivo Validation COX_Assay COX-1 / COX-2 Inhibition Assay Cytokine_Assay Cytokine Release Assay (LPS-stimulated Macrophages) Paw_Edema Carrageenan-Induced Paw Edema (Acute) COX_Assay->Paw_Edema Potency & Selectivity Data Cytokine_Assay->Paw_Edema Mechanism Insight Granuloma Cotton Pellet Granuloma (Chronic) Paw_Edema->Granuloma Promising Candidates Ulcer_Index Ulcerogenic Potential Assay Granuloma->Ulcer_Index Lead Compounds

Experimental Workflow for Anti-Inflammatory Drug Discovery.
Key Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is the most widely used and validated model for assessing acute anti-inflammatory activity.[9][10][11][12] The injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a predictable, biphasic inflammatory response, allowing for the reliable measurement of a drug's ability to suppress edema (swelling).[10][11]

Objective: To quantify the reduction in paw edema by a test compound compared to a vehicle control and a reference drug (Celecoxib or Indomethacin).

Materials:

  • Test Pyrazole Compound(s) and Celecoxib

  • Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose)

  • 1% (w/v) Lambda Carrageenan solution in sterile saline

  • Male Wistar rats or Swiss albino mice (150-200g)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Step-by-Step Methodology:

  • Animal Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Fast animals overnight before the study, with water provided ad libitum.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (receives only the vehicle)

    • Group 2: Reference Drug (e.g., Celecoxib, 10 mg/kg)

    • Group 3+: Test Compound(s) (at various doses, e.g., 10, 20, 50 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) via gavage, typically 60 minutes before the carrageenan injection to allow for absorption.[13]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[11][13]

  • Post-Induction Measurements: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection. The peak inflammation is typically observed around the 3-hour mark.[12][13]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = (Paw volume at time t) - (Paw volume at time 0).

    • Calculate the Percentage Inhibition of Edema for each treated group relative to the control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).

Key Experimental Protocol: In Vitro Cytokine Measurement in Macrophages

This assay evaluates a compound's ability to suppress the production of key pro-inflammatory cytokines, providing mechanistic insight beyond COX inhibition. Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to stimulate an inflammatory response in macrophage cell lines (e.g., RAW 264.7).[14]

Objective: To measure the inhibition of TNF-α and IL-6 production by a test compound in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM culture medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test Pyrazole Compound(s) and Celecoxib

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1x10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compound or Celecoxib. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well (final concentration of ~1 µg/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant, which contains the secreted cytokines.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.[15][16][17]

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of cytokine production).

Comparative Data Analysis: Efficacy of Pyrazole Derivatives

The following table summarizes experimental data from various studies, comparing the in vitro COX inhibition and in vivo anti-inflammatory activity of several pyrazole derivatives against the benchmark, Celecoxib. A higher Selectivity Index (SI) indicates greater selectivity for COX-2.

Compound/DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)In Vivo Paw Edema Inhibition (%) & DoseReference
Celecoxib (Reference) >100.05 - 2.16>4.6 - >20055% @ 60 mg/kg; 82.8% @ dose unspecified[1][18][19][20]
Compound 9 (El-Sayed et al.) >500.26>192.3Activity equivalent to Celecoxib (ED₅₀ = 0.170 mmol/kg)[21]
Trimethoxy Pyrazole 5f 14.341.509.56Not Reported[19]
Trimethoxy Pyrazole 6f 9.641.158.31Not Reported[19]
Compound AD 532 Not ReportedLess potent than CelecoxibNot ReportedShowed "very promising" anti-inflammatory results[22]
Methoxy-substituted 143a Not ReportedNot ReportedNot ReportedSuperior activity to Celecoxib (ED₅₀ = 62.61 µmol/kg)[1]
Methoxy-substituted 143c Not ReportedNot ReportedNot ReportedSuperior activity to Celecoxib (ED₅₀ = 55.83 µmol/kg)[1]
Compound 7l (Aminoguanidine) Not ReportedNot ReportedNot Reported93.59% (more potent than indomethacin)[23]
Compound 16 (Celecoxib Derivative) No activityNo activityN/ASignificantly higher than Celecoxib @ 30 mg/kg[18]

Note: Direct comparison can be challenging due to variations in assay conditions between studies. Data is presented as reported in the source literature.

Key Insights from the Data:

  • Superior Potency and Selectivity: Several novel pyrazole derivatives demonstrate COX-2 inhibitory potency and selectivity comparable or even superior to Celecoxib. For instance, compounds 5f and 6f showed lower IC₅₀ values for COX-2 than one of the reported values for Celecoxib.[19] Similarly, compound 9 from El-Sayed et al. exhibited an excellent IC₅₀ of 0.26 µM and a high selectivity index of over 192.[21]

  • Enhanced In Vivo Efficacy: Many synthesized compounds show remarkable in vivo anti-inflammatory activity. Methoxy-substituted pyrazoles (143a, 143c ) and an aminoguanidine-bearing derivative (7l ) exhibited greater edema inhibition than Celecoxib or other standard drugs like indomethacin.[1][23]

  • Alternative Mechanisms: Intriguingly, some derivatives like compound 16 show potent in vivo anti-inflammatory effects despite having no direct in vitro COX inhibitory activity.[18] This suggests that the versatile pyrazole scaffold can be engineered to engage other anti-inflammatory pathways, such as the modulation of pro-inflammatory cytokines (TNF-α, IL-6) or transcription factors (NF-κB), offering exciting avenues for future research.[3]

Conclusion and Future Outlook

The pyrazole nucleus remains an exceptionally privileged scaffold in the development of anti-inflammatory therapeutics. The body of evidence clearly shows that medicinal chemists can successfully design novel pyrazole derivatives that not only match but often exceed the anti-inflammatory efficacy and COX-2 selectivity of Celecoxib.

The path forward is multi-faceted. The primary goal remains the development of agents with a superior safety profile, particularly concerning cardiovascular risks that have been associated with long-term COX-2 inhibitor use.[3] Furthermore, the discovery of compounds like derivative 16 , which operate through non-COX mechanisms, underscores a paradigm shift. Future research will likely focus on creating multi-target pyrazole agents, such as dual COX/5-LOX inhibitors or compounds that modulate the broader inflammatory cytokine cascade, to provide more comprehensive and safer management of inflammatory diseases.

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A Comparative Guide to the Stability of N-Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyrazole-4-carbaldehydes in Drug Discovery

N-substituted pyrazole-4-carbaldehydes are a cornerstone class of intermediates in medicinal chemistry. Their unique structural motif, featuring a versatile aldehyde group appended to a biologically active pyrazole scaffold, allows for extensive chemical modifications and the synthesis of diverse compound libraries.[1][2] These derivatives are integral to the development of therapeutic agents across a spectrum of diseases, acting as anti-inflammatory, anticancer, and kinase inhibitors.[3] The substituent at the N-1 position of the pyrazole ring is a critical determinant of the molecule's pharmacological properties.[4] However, the chemical stability of these intermediates is a crucial, yet often overlooked, parameter that dictates their viability in drug development, influencing shelf-life, formulation, and ultimately, therapeutic efficacy.

This guide provides a comprehensive comparison of the stability of various N-substituted pyrazole-4-carbaldehydes. We will delve into a robust, self-validating experimental protocol for assessing stability under forced degradation conditions, present a comparative analysis of derivatives with different N-substituents, and elucidate the primary degradation pathways. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and handling of these vital chemical building blocks.

Part 1: Experimental Protocols for Stability Assessment

To objectively compare the stability of different N-substituted pyrazole-4-carbaldehydes, a standardized forced degradation study is essential. This process intentionally subjects the compounds to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[5] The following protocols are designed to be a self-validating system, where the analytical methodology is proven to be stability-indicating.

Preparation of Test Compounds

A representative set of N-substituted pyrazole-4-carbaldehydes should be synthesized or procured. For this guide, we will consider the following derivatives to cover a range of electronic and steric effects:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde (Alkyl, electron-donating)

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde (Aryl, electronically neutral)

  • 1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (Aryl, electron-withdrawing)

  • 1-Benzyl-1H-pyrazole-4-carbaldehyde (Aralkyl, sterically demanding)

Forced Degradation Protocol

For each compound, a stock solution of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol) should be prepared. The degradation studies are then performed under the following conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with the mobile phase to a final concentration suitable for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize the solution with 1 M HCl.

    • Dilute with the mobile phase to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a temperature-controlled oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to prepare a solution of known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the solution by HPLC. A control sample should be kept in the dark under the same conditions.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. The following is a general method that may require optimization:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 20 minutes) to ensure the separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for the parent compound and its potential degradants (e.g., 254 nm).

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Experimental Workflow Diagram

The overall workflow for the comparative stability assessment is depicted below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation prep Prepare 1 mg/mL stock solutions of N-substituted pyrazole-4-carbaldehydes acid Acidic Hydrolysis (1M HCl, 60°C) prep->acid Subject to Stress Conditions base Basic Hydrolysis (1M NaOH, RT) prep->base Subject to Stress Conditions oxid Oxidative Stress (3% H2O2, RT) prep->oxid Subject to Stress Conditions therm Thermal Stress (Solid, 80°C) prep->therm Subject to Stress Conditions photo Photolytic Stress (Solution, UV/Vis light) prep->photo Subject to Stress Conditions hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc ms LC-MS for Degradant Identification hplc->ms Characterize Degradants data Quantify % Degradation hplc->data compare Compare Stability Profiles data->compare G cluster_pathways Degradation Pathways parent N-Substituted Pyrazole-4-carbaldehyde Pyrazole Ring-CHO oxidation Oxidation N-Substituted Pyrazole-4-carboxylic acid parent:f1->oxidation:f0 [O] hydrolysis Hydrolysis (Harsh Conditions) Ring-Opened Products parent:f1->hydrolysis:f0 H+/OH-, Δ photolysis Photodegradation Complex Mixture of Degradants parent:f1->photolysis:f0 dealkylation N-Dealkylation/Dearylation Pyrazole-4-carbaldehyde + R-X parent:f0->dealkylation:f0 Stress

Caption: Plausible degradation pathways for N-substituted pyrazole-4-carbaldehydes under stress conditions.

Conclusion

The stability of N-substituted pyrazole-4-carbaldehydes is a critical parameter that must be evaluated early in the drug development process. This guide has provided a framework for the systematic and comparative assessment of their stability through forced degradation studies and the use of stability-indicating analytical methods. The nature of the N-substituent plays a significant role in determining the stability profile of these compounds, with electronic and steric effects being the primary drivers. While the predictive comparison presented here offers valuable insights, it is imperative that these predictions are confirmed through rigorous experimental validation. By understanding the stability of these key intermediates, researchers can de-risk their drug discovery programs, ensure the quality and integrity of their compounds, and ultimately accelerate the development of new and effective medicines.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

Based on data from analogous compounds such as 1-Methyl-1H-pyrazole-3-carbaldehyde and 3-Phenyl-1H-pyrazole-4-carboxaldehyde, it is prudent to handle 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde with a high degree of care.[1][2][3] The primary anticipated hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4]

Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)Specifications
Eye and Face Protection Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[2]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

On-Site Waste Management: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection at the Point of Generation

Proper collection and containment are the first critical steps in the disposal workflow.

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for waste collection. The original container, if in good condition, is an ideal choice.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can react violently or produce toxic fumes.

Step 2: Storage in a Satellite Accumulation Area (SAA)

Laboratories are required to have designated Satellite Accumulation Areas for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.

Step 3: Arranging for Final Disposal

Once the waste container is full or has been in the SAA for an extended period, it must be prepared for removal by a licensed hazardous waste disposal company.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department will provide specific instructions for waste pickup and will have contracts with approved waste disposal vendors.

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations. This may include a hazardous waste manifest.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Final Disposal Generate Generate Waste (this compound) Collect Collect in a Labeled, Compatible Container Generate->Collect Immediate Containment SAA Store in a Designated Satellite Accumulation Area (SAA) Collect->SAA Secure Storage EHS Contact Environmental Health & Safety (EHS) SAA->EHS Container Full or Extended Storage Pickup Arrange for Pickup by a Licensed Waste Handler EHS->Pickup Transport Transport to an Approved Waste Disposal Facility Pickup->Transport

Sources

A Researcher's Guide to Personal Protective Equipment for 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, heterocyclic compounds like 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 158178-62-6) are pivotal building blocks. Ensuring the safety of the innovative scientists who handle such compounds is not merely a procedural formality but the bedrock of scientific advancement. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this specific pyrazole carbaldehyde, ensuring that safety is as integral to your workflow as the chemistry itself.

Hazard Profile: Understanding the Adversary

Before selecting PPE, a scientist must first understand the nature of the chemical. While comprehensive toxicological data for this compound is not extensively published, we can infer its primary hazards from the known reactivity of similar pyrazole aldehydes and related aromatic aldehydes.

The primary threats posed by this class of compounds are:

  • Skin Irritation and Corrosion: Aldehyde groups are reactive and can cause significant skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3][4]

  • Acute Oral Toxicity: The compound is expected to be harmful if swallowed.[1][3][4]

Based on these anticipated hazards, a multi-layered PPE approach is not just recommended; it is essential.

The Hierarchy of Controls: PPE as the Final Guardian

It is critical to remember that PPE is the last line of defense. Before any procedure, the hierarchy of controls must be considered. This involves, in order of preference:

  • Elimination/Substitution: Can a less hazardous chemical be used?

  • Engineering Controls: Are you using a certified chemical fume hood for all manipulations? Is your laboratory equipped with eyewash stations and safety showers?[2][6][7]

  • Administrative Controls: Have you received proper training on the specific risks and handling procedures for this compound?[8]

  • Personal Protective Equipment (PPE): The focus of this guide, to be used in conjunction with all higher-level controls.

Core PPE Requirements for Handling this compound

The following PPE ensemble is mandatory for all standard laboratory operations involving this compound, such as weighing, transferring, and preparing solutions.

Given the risk of serious eye damage, robust eye and face protection is critical.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, mists, and fine powders.[2][8][9] Ensure they meet ANSI Z87.1 standards.

  • Face Shield: When handling larger quantities (typically >50 mL) or performing any operation with a heightened risk of splashing or energetic reaction (e.g., quenching a reaction), a full-face shield must be worn over the chemical splash goggles.[8][9][10] A face shield alone does not provide adequate eye protection.[9]

Gloves are the most direct point of contact with the chemical, and not all gloves are created equal. The choice of glove material is a critical decision based on chemical compatibility and breakthrough time.

  • Primary Recommendation: Nitrile Gloves: For incidental contact, disposable nitrile gloves are the standard choice, providing good resistance against a range of chemicals.[8][10] Always use a reputable brand and inspect each glove for pinholes or tears before use.[10][11]

  • Double Gloving: For extended handling periods or when working with concentrated solutions, double gloving provides an additional layer of safety. This involves wearing two pairs of nitrile gloves, allowing the outer glove to be removed immediately upon known or suspected contact, preserving the integrity of the inner glove.

  • Glove Removal and Disposal: Use the proper glove removal technique to avoid contaminating your skin.[11] Dispose of used gloves in a designated hazardous waste container immediately after use.[12] Never wear gloves outside of the laboratory area.

Hazard Summary & PPE Requirements
Hazard Class Required Personal Protective Equipment
Acute Toxicity, Oral (Harmful)Standard laboratory PPE; no eating, drinking, or smoking in the lab.[4][13]
Skin Irritation100% Cotton Lab Coat (Flame-resistant preferred), Nitrile Gloves (double-gloving recommended).[2][10]
Serious Eye Damage / Eye IrritationChemical Splash Goggles required at all times. Face shield over goggles for splash risks.[2][8][9]
Respiratory Tract IrritationHandle exclusively in a certified chemical fume hood.[2][6]
  • Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat is mandatory.[10] It must be fully buttoned with the sleeves rolled down. Polyester or other synthetic blends can melt and fuse to the skin in a fire and should be avoided.

  • Full-Length Pants and Closed-Toe Shoes: Skin on the legs and feet must be covered. Full-length pants and shoes made of a non-porous material that fully enclose the foot are required.[8][10]

Under normal laboratory conditions, all handling of this compound should occur within a properly functioning chemical fume hood. This engineering control is the primary means of respiratory protection.[9]

A respirator (e.g., a NIOSH-approved N95 or a half-mask respirator with organic vapor cartridges) may be required under specific, non-routine circumstances, such as:

  • A large-scale spill outside of a fume hood.

  • Weighing out large quantities of the powder if engineering controls are insufficient to contain dust.

The use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[9][10]

Operational and Disposal Plans

Safe science extends beyond wearing PPE to encompass the entire lifecycle of the chemical in the lab.

  • Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing: Weigh the solid compound in a disposable weigh boat or directly into the reaction vessel within the fume hood to minimize the generation of airborne dust.

  • Transfer: Use a spatula or powder funnel for solid transfers. If transferring solutions, use a pipette or syringe. Perform all transfers over a secondary containment tray to catch any potential drips or spills.

  • Post-Handling: After handling, wipe down the spatula and work surface with a suitable solvent (e.g., isopropanol or ethanol), disposing of the wipes in the solid hazardous waste container.

  • De-Gowning: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, lab coat, goggles, inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

  • Alert: Alert nearby personnel and evacuate the immediate area.

  • Assess: If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

  • Contain (if safe to do so): For small spills inside a fume hood, ensure you are wearing the appropriate PPE (including double gloves and goggles). Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Clean: Carefully scoop the absorbent material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Chemical Waste: Unused chemical and reaction waste must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of in a designated solid hazardous waste container.[12]

  • Consult the SDS: Always consult the Safety Data Sheet (SDS) and your institution's specific waste disposal guidelines.[12]

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for tasks involving this compound.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Emergency/Non-Routine Start Start: Handling This compound CheckHood Is the task performed in a certified fume hood? Start->CheckHood BasePPE Standard PPE: - Lab Coat (100% Cotton) - Nitrile Gloves - Chemical Splash Goggles CheckHood->BasePPE Yes StopWork STOP WORK Consult EHS CheckHood->StopWork No CheckSplash Is there a significant splash risk? (e.g., >50mL liquid, quench) BasePPE->CheckSplash DoubleGlove Consider Double Gloving for extended handling BasePPE->DoubleGlove AddFaceShield Add Face Shield (over goggles) CheckSplash->AddFaceShield Yes CheckSpill Is there a large spill or aerosol risk outside hood? CheckSplash->CheckSpill No AddFaceShield->CheckSpill Respirator Respiratory Protection Required (Requires fit-testing & training) CheckSpill->Respirator Yes

Caption: Decision workflow for selecting appropriate PPE when handling the target chemical.

By internalizing this guide and adhering to these protocols, researchers can confidently handle this compound, ensuring that their pursuit of scientific discovery is built on an unwavering foundation of safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.